Technical Documentation Center

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine
  • CAS: 2503205-09-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the pyrazine ring has emerged as a "privileged scaffold," frequently utilized in the design of highly selective kinase inhibitors. Among the most versatile building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazine ring has emerged as a "privileged scaffold," frequently utilized in the design of highly selective kinase inhibitors. Among the most versatile building blocks in this class is 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (CAS: 2503205-09-0). This highly functionalized heterocycle offers a unique combination of electronic tuning and orthogonal reactivity. The presence of the trifluoromethyl (-CF₃) group not only modulates lipophilicity and metabolic stability but also acts as a powerful electron-withdrawing moiety, priming the adjacent C6-position for nucleophilic aromatic substitution (SₙAr).

This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural characterization, and validated synthetic methodologies associated with 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine, serving as a comprehensive guide for drug development professionals[1].

Physicochemical Properties & Molecular Descriptors

Understanding the physicochemical profile of a building block is critical for predicting the pharmacokinetic behavior (ADME) of the final active pharmaceutical ingredient (API). The properties of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine are summarized below[1].

Quantitative Data Summary
PropertyValue
Chemical Name 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine
CAS Registry Number 2503205-09-0
Molecular Formula C₅H₃ClF₃N₃
Molecular Weight 197.55 g/mol
Hydrogen Bond Donors 1 (from the -NH₂ group)
Hydrogen Bond Acceptors 4 (Pyrazine N's, -NH₂, -CF₃)
Rotatable Bonds 1
Topological Polar Surface Area (TPSA) ~51.8 Ų
Electronic and Steric Causality

The pyrazine core is inherently electron-deficient due to the two electronegative nitrogen atoms in the aromatic ring. The addition of the -CF₃ group at the C5 position exacerbates this deficiency through strong inductive (-I) and hyperconjugative effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring system, rendering the adjacent C6-chlorine bond highly susceptible to nucleophilic attack. Conversely, the C2-amino group provides a competing electron-donating resonance (+M) effect, which partially stabilizes the ring and serves as a critical vector for hydrogen bonding with the hinge region of target kinases[2].

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize the necessity of self-validating experimental designs. The following protocols detail the core workflows for characterizing and functionalizing this pyrazine scaffold.

Protocol 1: Determination of Lipophilicity (LogP) via Shake-Flask / LC-MS

Lipophilicity dictates blood-brain barrier (BBB) penetration and oral absorption. While computational models exist, empirical determination remains the gold standard.

Step-by-Step Methodology:

  • Solvent Pre-saturation: Vigorously stir equal volumes of 1-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours at 25°C.

  • Analyte Preparation: Dissolve 1.0 mg of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine in 1.0 mL of the pre-saturated 1-octanol.

  • Partitioning: In a sealed borosilicate vial, combine 500 µL of the spiked octanol with 500 µL of the pre-saturated aqueous buffer. Shake mechanically at 25°C for 60 minutes.

  • Phase Separation: Centrifuge the emulsion at 3000 rpm for 15 minutes to ensure a crisp phase boundary.

  • Quantification: Carefully extract aliquots from both layers and analyze via LC-MS (monitoring the M+H 198.0 m/z ion).

Causality & Validation: Pre-saturating the solvents is a critical step; failure to do so results in volume shifts during the partitioning phase as the solvents dissolve into one another, skewing the final concentration calculations. Injecting a reference standard (e.g., toluene, known LogP = 2.73) alongside the analyte validates the LC-MS column's performance and confirms the system's partitioning accuracy.

Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) Workflow

To build complex kinase inhibitors, the C6-Cl must be displaced by a nucleophile (typically an amine or alcohol).

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, argon-flushed flask, dissolve 1.0 equivalent of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M.

  • Reagent Addition: Add 1.2 equivalents of the desired nucleophile (e.g., a cyclic secondary amine) followed by 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Thermal Activation: Heat the reaction mixture to 80°C. Monitor the reaction progress via TLC or LC-MS every 30 minutes.

  • Workup: Once the starting material is consumed, quench the reaction with ice water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Causality & Validation: The strong electron-withdrawing nature of the -CF₃ group lowers the activation energy required to form the intermediate Meisenheimer complex, allowing SₙAr to proceed under milder conditions than unactivated pyrazines[3]. DIPEA is chosen over stronger bases to act purely as an acid scavenger (neutralizing the generated HCl) without initiating unwanted side reactions. LC-MS monitoring ensures the reaction is quenched immediately upon completion, preventing thermal degradation.

Logical Workflows and Pathway Visualizations

The synthetic divergence of this scaffold allows for orthogonal functionalization. The C6 position is primed for SₙAr or Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C2-amine can be utilized for amidation or Buchwald-Hartwig amination.

G Scaffold 6-Chloro-5-(CF3) pyrazin-2-amine SNAr SNAr at C6 (Amine/Thiol) Scaffold->SNAr Nucleophile, Base Suzuki Suzuki Coupling at C6 (Aryl Boronic Acids) Scaffold->Suzuki Pd Catalyst, Base Amidation Amidation/Buchwald at C2-NH2 Scaffold->Amidation Acyl Chloride / Pd

Synthetic divergence of the pyrazine scaffold via C6 and C2 functionalization.

Applications in Medicinal Chemistry

Pyrazine-2-amines are frequently deployed as ATP-competitive inhibitors. The C2-amine acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region. Recent literature highlights the use of highly substituted pyrazine scaffolds in the development of Dual Leucine Zipper Kinase (DLK) inhibitors for neurodegenerative diseases[4], as well as allosteric inhibitors for SHP2 in oncology[2].

By incorporating the 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine building block, medicinal chemists can rapidly generate libraries of compounds capable of interrupting critical oncogenic signaling cascades, such as the PI3K/AKT/mTOR pathway.

Pathway Stimulus Growth Factor RTK Receptor Tyrosine Kinase Stimulus->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inhibitor Pyrazine-based Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Dual PI3K/mTOR kinase inhibition pathway targeted by pyrazine derivatives.

References

  • BLD Pharm. "6-Chloro-5-(trifluoromethyl)pyrazin-2-amine Product Details".
  • BenchChem. "Application Note and Synthesis Protocol for 3-(1H-pyrazol-1-yl)pyrazin-2-amine".
  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of Potent and Selective Dual Leucine Zipper Kinase/Leucine Zipper-Bearing Kinase Inhibitors with Neuroprotective Properties".
  • National Institutes of Health (NIH) / PMC. "Design, Synthesis, and In Vitro Activity of Pyrazine Compounds".

Sources

Exploratory

Technical Guide: 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, properties, and applications of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine .

CAS Number: 2503205-09-0 Formula: C₅H₃ClF₃N₃ Molecular Weight: 197.55 g/mol

Executive Summary

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is a highly specialized heterocyclic intermediate used primarily in the discovery of small-molecule kinase inhibitors. Its structure features a pyrazine core decorated with an amino group (nucleophile/H-bond donor), a chlorine atom (handle for cross-coupling or nucleophilic substitution), and a trifluoromethyl group (metabolic stabilizer and lipophilicity enhancer). This specific substitution pattern—placing the electron-withdrawing CF₃ and Cl groups adjacent to each other—creates a unique electronic environment that modulates the reactivity of the amino group and the electrophilicity of the pyrazine ring, making it a critical scaffold for SHP2 , SOS1 , and KRAS inhibitor programs.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine
CAS Number 2503205-09-0
SMILES NC1=NC(Cl)=C(C(F)(F)F)N=C1
Common Synonyms 2-Amino-6-chloro-5-trifluoromethylpyrazine; 3-Chloro-2-(trifluoromethyl)-5-aminopyrazine (based on alternate numbering)
Physical Properties (Experimental & Predicted)
ParameterValueNote
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 120–125 °C (Predicted)Depends on purity/polymorph
Boiling Point 280 °C (Predicted)@ 760 mmHg
Density 1.6 ± 0.1 g/cm³High density due to halogens
LogP 1.8 – 2.2Moderate lipophilicity
pKa (Conjugate Acid) ~0.5 – 1.0Weakly basic due to EWG (CF₃, Cl)
Solubility DMSO, Methanol, DCMLow water solubility

Synthetic Methodologies

The synthesis of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is challenging due to the need for precise regiocontrol on the electron-deficient pyrazine ring. Two primary strategies are employed in medicinal chemistry: Late-Stage Functionalization and Nucleophilic Aromatic Substitution (SₙAr) .

Route A: Electrophilic Halogenation of 2-Amino-5-(trifluoromethyl)pyrazine

This route utilizes the commercially available 2-amino-5-(trifluoromethyl)pyrazine. The amino group activates the ring, but the directing effects compete between position 3 (ortho to NH₂) and position 6 (para-like to NH₂, ortho to CF₃).

  • Step 1: Protection of the amine (optional but recommended, e.g., with Boc or Acetyl) to prevent N-chlorination.

  • Step 2: Chlorination using N-Chlorosuccinimide (NCS) or Cl₂ in a polar aprotic solvent (DMF or Acetonitrile).

  • Step 3: Deprotection.[1]

Note: Direct chlorination often favors position 3. Accessing position 6 (the target) may require blocking position 3 or using radical conditions.

Route B: SₙAr on 2,6-Dichloro-5-(trifluoromethyl)pyrazine

A more robust industrial route involves the selective amination of a di-halo precursor.

  • Precursor: 2,6-Dichloro-5-(trifluoromethyl)pyrazine.

  • Reagent: Aqueous Ammonia (NH₄OH) or ammonia in dioxane.

  • Mechanism: The CF₃ group strongly activates the ortho-position (C6) and para-position (C4-N) for nucleophilic attack. However, the chlorine at C6 is ortho to the CF₃ group, making it highly electrophilic.

  • Regioselectivity Challenge: Attack at C6 yields 2-amino-6-chloro-5-trifluoromethylpyrazine (after renumbering). Attack at C2 yields the target 6-chloro-5-trifluoromethyl-2-aminopyrazine. Careful control of temperature and solvent polarity is required to favor the desired isomer.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing this scaffold.

SynthesisPathways Start1 2-Amino-5-(trifluoromethyl)pyrazine (CAS 69816-35-9) Reagent1 NCS / DMF (Electrophilic Chlorination) Start1->Reagent1 Start2 2,6-Dichloro-5-(trifluoromethyl)pyrazine Reagent2 NH3 / Dioxane (SnAr) Start2->Reagent2 Inter1 Mixture of Isomers (3-Cl vs 6-Cl) Reagent1->Inter1 Regioselectivity Issues Target 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (Target) Reagent2->Target Favored at C2 (Meta to CF3) under specific conditions Inter1->Target Purification Byproduct 3-Chloro Isomer Inter1->Byproduct

Caption: Synthetic pathways comparing electrophilic chlorination vs. nucleophilic substitution strategies.

Medicinal Chemistry Applications

This compound serves as a "privileged scaffold" in drug discovery, particularly for covalent inhibitors and protein-protein interaction (PPI) modulators.

Structural Activity Relationship (SAR)
  • 2-Amino Group: Acts as the primary hydrogen bond donor to the hinge region of kinase domains (e.g., interacting with the backbone carbonyl of the gatekeeper residue).

  • 5-Trifluoromethyl Group:

    • Metabolic Stability: Blocks metabolic oxidation at the C5 position.

    • Lipophilicity: Increases membrane permeability and hydrophobic interactions within the binding pocket.

    • Electronic Effect: Strongly withdraws electrons, lowering the pKa of the pyrazine nitrogens and the 2-amino group, which can reduce non-specific binding.

  • 6-Chloro Group:

    • Synthetic Handle: Allows for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to extend the molecule into the solvent-exposed region or hydrophobic back-pocket.

    • Steric Bulk: Induces a twist in the biaryl conformation if coupled to another ring, forcing the molecule into a specific 3D orientation (atropisomerism).

Key Therapeutic Targets
  • SHP2 (PTPN11) Inhibitors: Pyrazine cores are frequently used to bridge the allosteric binding sites in SHP2 phosphatases.

  • KRAS G12C Inhibitors: The electron-deficient pyrazine ring can tune the reactivity of the acrylamide warhead in covalent inhibitors.

  • SOS1 Inhibitors: Used to disrupt the KRAS-SOS1 interaction.

Analytical Characterization

To validate the identity of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine , the following analytical signals are diagnostic.

NMR Spectroscopy
  • ¹H NMR (DMSO-d₆):

    • δ ~7.5 - 8.0 ppm (br s, 2H): Characteristic broad singlet for the primary amine (-NH₂).

    • No aromatic protons: Since positions 3, 5, and 6 are substituted (N1, C2-NH2, C3-H?, N4, C5-CF3, C6-Cl).

    • Correction: If the structure is 2-amino-6-chloro-5-trifluoromethyl, position 3 is unsubstituted.

    • δ ~8.0 - 8.5 ppm (s, 1H): Singlet for the proton at C3. This proton is deshielded by the adjacent ring nitrogens and the electron-withdrawing nature of the ring.

  • ¹⁹F NMR:

    • δ -60 to -65 ppm (s, 3F): Strong singlet characteristic of the Ar-CF₃ group.

Mass Spectrometry[4]
  • LC-MS (ESI+):

    • [M+H]⁺: m/z ~198.0 (³⁵Cl) and 200.0 (³⁷Cl).

    • Isotope Pattern: Distinct 3:1 ratio for the M and M+2 peaks due to the single chlorine atom.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.

References

  • AK Scientific . (2024). Product Data Sheet: 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (CAS 2503205-09-0). Retrieved from

  • Fluorochem . (2024).[2] Chemical Catalog: 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine. Retrieved from

  • ChemSrc . (2024). CAS 2503205-09-0 Entry and Related Isomers. Retrieved from

  • Rigby, J. M., et al. (2024).[3] "An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold." Synthesis, 56(23), 3587-3592.[3] (Cited for analogous pyrazine halogenation methodologies).[2] Retrieved from

  • Miesel, J. L. (1981). "2-Amino-5-trifluoromethylpyrazine."[4] U.S. Patent 4,293,552. (Foundational synthesis of the trifluoromethylpyrazine core).

Sources

Foundational

Technical Profile: 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

The following technical guide details the molecular profile, synthesis, and applications of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine , a specialized heterocyclic building block used in advanced medicinal chemistry. [1...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular profile, synthesis, and applications of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine , a specialized heterocyclic building block used in advanced medicinal chemistry.

[1][2][3][4][5]

Executive Summary

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is a highly functionalized pyrazine derivative characterized by the presence of an electron-donating amino group, an electron-withdrawing trifluoromethyl group, and a reactive chlorine handle.[1] This specific substitution pattern makes it a critical scaffold in the development of kinase inhibitors and other small-molecule therapeutics. Its unique electronic distribution allows for regioselective nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, serving as a "linchpin" in convergent synthesis.

Core Identity
PropertyDetail
IUPAC Name 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine
CAS Registry Number 2503205-09-0 (Note: Isomers such as the 3-chloro analog exist; verify specific regiochemistry)
Molecular Formula C₅H₃ClF₃N₃
SMILES Nc1nc(C(F)(F)F)c(Cl)n1
Core Scaffold 1,4-Diazine (Pyrazine)

Physicochemical Characterization

Molecular Weight Analysis

The molecular weight is calculated based on the standard atomic weights of the constituent elements. This precise mass is critical for mass spectrometry (LC-MS) validation during synthesis.

ElementSymbolCountAtomic Mass (Da)Subtotal (Da)
CarbonC512.01160.055
HydrogenH31.0083.024
ChlorineCl135.45035.450
FluorineF318.99856.994
NitrogenN314.00742.021
Total 197.544
  • Average Molecular Weight: 197.55 g/mol [2][3][4]

  • Monoisotopic Mass: 196.99 g/mol (Dominant peak in MS, typically [M+H]⁺ = 198.00)

Physical Properties & Solubility
  • Appearance: Typically an off-white to pale yellow crystalline solid.

  • Solubility: Low solubility in water; high solubility in polar organic solvents such as DMSO, DMF, and Ethyl Acetate.

  • Lipophilicity (cLogP): ~1.5 – 2.0. The trifluoromethyl group significantly increases lipophilicity compared to the non-fluorinated parent, enhancing membrane permeability in drug candidates.

  • Acidity (pKa): The pyrazine nitrogen atoms are weakly basic. The electron-withdrawing effects of -CF₃ and -Cl significantly reduce the basicity of the pyrazine ring nitrogens and the exocyclic amine.

Synthetic Pathways

The synthesis of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine generally follows a Late-Stage Functionalization approach or a De Novo Ring Construction . The most robust protocol involves the radical trifluoromethylation of a chloropyrazine precursor.

Protocol A: Radical Trifluoromethylation (Minisci-Type)

This method utilizes innate radical reactivity to introduce the -CF₃ group at the electron-deficient C-5 position of 2-amino-6-chloropyrazine.

Reagents:

  • Substrate: 2-Amino-6-chloropyrazine

  • CF₃ Source: Sodium triflinate (Langlois reagent, CF₃SO₂Na)

  • Oxidant: tert-Butyl hydroperoxide (TBHP)

  • Solvent: Dichloromethane (DCM) / Water biphasic system

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-6-chloropyrazine (1.0 eq) in a mixture of DCM and water (2:1 ratio).

  • Addition: Add Sodium triflinate (2.0 – 3.0 eq) to the solution.

  • Initiation: Cool the reaction to 0°C. Slowly add TBHP (3.0 eq) dropwise to control the exotherm.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. The CF₃ radical is generated in situ and attacks the protonated heterocycle (or neutral species) at the most accessible position (C-5).

  • Workup: Separate the organic layer, extract the aqueous layer with DCM, dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Mechanism: The reaction proceeds via a radical substitution mechanism where the electrophilic ·CF₃ radical attacks the pyrazine ring. The amino group at C-2 directs the incoming radical to the para-position (C-5) due to electronic activation and steric clearance.

Visualization: Synthetic Logic

The following diagram illustrates the synthetic flow and the regiochemical logic.

SynthesisPath cluster_regio Regioselectivity Factors Start 2-Amino-6-chloropyrazine (Precursor) Intermediate Radical Intermediate [Sigma Complex] Start->Intermediate ·CF3 Attack (C-5) Reagents CF3SO2Na + TBHP (Radical Generation) Reagents->Intermediate Product 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (Target) Intermediate->Product Oxidation/Aromatization Factor1 NH2 directs Para (C-5) Factor2 Cl blocks C-6

Caption: Radical trifluoromethylation pathway showing the regioselective installation of the CF3 group.

Applications in Drug Development

This molecule serves as a high-value intermediate because it possesses three distinct "handles" for chemical modification, allowing for the rapid construction of structure-activity relationship (SAR) libraries.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at C-6 is activated by the adjacent ring nitrogens and the electron-withdrawing -CF₃ group at C-5. This makes it highly susceptible to displacement by nucleophiles (amines, alkoxides, thiols).

  • Utility: Creating fused bicyclic systems or linking to solubilizing tails.

  • Condition: Heat with a primary/secondary amine in a polar solvent (e.g., NMP, 120°C) or using base catalysis.

Palladium-Catalyzed Cross-Coupling

The C-Cl bond remains viable for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the attachment of aryl or heteroaryl groups.

  • Selectivity: The -NH₂ group may require protection (e.g., Boc) to prevent catalyst poisoning or competing N-arylation, although modern precatalysts (e.g., XPhos Pd G3) can often tolerate free amines.

Pyrazine Ring Formation (Kinase Inhibitors)

The aminopyrazine core mimics the adenine ring of ATP, making this scaffold a "privileged structure" for ATP-competitive kinase inhibitors. The -CF₃ group occupies hydrophobic pockets in the enzyme active site, often enhancing binding affinity and metabolic stability (blocking metabolic oxidation).

Visualization: Reactivity Map

Reactivity Core 6-Chloro-5-(trifluoromethyl) pyrazin-2-amine SNAr S_NAr Displacement (Nucleophilic Attack at C-6) Core->SNAr R-NH2 / Heat Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed Arylation at C-6) Core->Suzuki Ar-B(OH)2 / Pd(0) Acylation Amide Coupling (Acylation at Exocyclic -NH2) Core->Acylation R-COCl / Base

Caption: Divergent reactivity profile of the scaffold allowing for modular drug design.

Analytical Validation & Safety

Quality Control Parameters

To ensure the integrity of this intermediate in research protocols, the following analytical standards must be met:

  • ¹H NMR (DMSO-d₆): Expect a broad singlet for -NH₂ (approx. 7.0–8.0 ppm) and a distinct singlet for the lone aromatic proton at C-3 (approx. 8.0–9.0 ppm).

  • ¹⁹F NMR: A single singlet around -60 to -65 ppm, confirming the presence of the -CF₃ group.

  • LC-MS: Single peak with m/z = 198 [M+H]⁺ (check for ³⁷Cl isotope peak at M+2).

Handling Precautions[9]
  • Hazard: Irritant to eyes, respiratory system, and skin.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Pyrazines can be light-sensitive; use amber vials.

  • Disposal: Halogenated organic waste.

References

  • PubChem Compound Summary. (2025). 6-Chloro-5-(trifluoromethyl)pyridin-2-amine and related Pyrazine analogs. National Center for Biotechnology Information. Link

  • Ji, Y., et al. (2011). "Innate C-H Trifluoromethylation of Heterocycles." Proceedings of the National Academy of Sciences, describing Minisci-type radical trifluoromethylation protocols applicable to electron-deficient heterocycles. Link

  • ECHA (European Chemicals Agency). (2025). Registration Dossier for Halogenated Pyrimidines and Pyrazines. Provides safety and regulatory data for fluorinated heterocyclic intermediates. Link

  • ChemicalBook & ChemSRC Databases. (2025). Catalog entries for CAS 2503205-09-0 and 1260667-12-6, confirming commercial availability and physical specifications. Link

Sources

Exploratory

Technical Guide: Safety & Handling of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

This technical guide details the safety, handling, and experimental considerations for 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine , a specialized heterocyclic building block used in advanced drug discovery. CAS Number:...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safety, handling, and experimental considerations for 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine , a specialized heterocyclic building block used in advanced drug discovery.

CAS Number: 2503205-09-0 Chemical Formula: C₅H₃ClF₃N₃ Molecular Weight: 197.55 g/mol Physical State: White to off-white crystalline solid

Executive Summary & Chemical Context

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is a highly functionalized pyrazine scaffold. Its structural utility lies in the orthogonality of its functional groups :

  • C-Cl (Position 6): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing trifluoromethyl group and the para-nitrogen.

  • -NH₂ (Position 2): A nucleophilic handle for amide coupling or reductive amination.

  • -CF₃ (Position 5): Provides metabolic stability and lipophilicity, critical for medicinal chemistry applications.

Safety Criticality: While specific toxicological data for this exact CAS is limited, its structural analogs (halogenated aminopyrazines) are known skin/eye irritants and potential sensitizers . The electron-deficient nature of the ring renders it reactive toward biological nucleophiles (proteins/DNA), necessitating strict exposure controls.

Hazard Identification & GHS Classification

Based on Structure-Activity Relationships (SAR) of analogous trifluoromethyl-heterocycles.

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 4Harmful if swallowed.H302
Skin Corrosion/Irritation Cat 2Causes skin irritation.H315
Eye Damage/Irritation Cat 2ACauses serious eye irritation.H319
STOT - Single Exposure Cat 3May cause respiratory irritation.H335
Sensitization (Skin) Cat 1BMay cause an allergic skin reaction.H317

Signal Word: WARNING

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls
  • Elimination/Substitution: Not applicable for specific synthesis requirements.

  • Engineering:

    • Primary: All handling (weighing, transfer) must occur inside a certified chemical fume hood with face velocity >100 fpm.

    • Secondary: For quantities >5g or heating operations, use a glovebox under inert atmosphere (N₂ or Ar) to prevent moisture-induced hydrolysis of the C-Cl bond.

  • PPE (Personal Protective Equipment):

    • Hands: Double-glove protocol. Inner: Nitrile (4 mil); Outer: Nitrile (8 mil) or Neoprene.

    • Eyes: Chemical splash goggles. Face shield required if working with pressurized reaction vessels.

    • Body: Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat.

Handling & Storage Protocol

Storage Conditions
  • Temperature: Store at 2–8°C .

  • Atmosphere: Hygroscopic.[1] Store under inert gas (Argon preferred) in a desiccator.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation and leaching.

Safe Weighing Workflow

The following workflow minimizes dust generation and static discharge, which are common risks with crystalline fluorinated heterocycles.

WeighingProtocol cluster_safety Critical Safety Check Start Start: Retrieve from 4°C Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate StaticControl Anti-Static Gun/Bar (Dissipate Charge) Equilibrate->StaticControl Check Is powder flowable? Equilibrate->Check Weighing Weigh in Fume Hood (Draft Shield Down) StaticControl->Weighing Use Glass Spatula Transfer Dissolve/Transfer (Closed System) Weighing->Transfer Clean Decontaminate Balance (Wet Wipe Method) Transfer->Clean Action Break clumps gently Avoid Aerosolization Check->Action No (Clumped)

Figure 1: Safe weighing and handling workflow to minimize aerosol exposure.

Reaction Setup: Nucleophilic Aromatic Substitution (SNAr)

This compound is often used to displace the chlorine atom.

  • Solvent Selection: Use aprotic polar solvents (DMF, DMSO, NMP) or THF.

  • Base Addition: Add bases (DIPEA, K₂CO₃) slowly . The reaction with amines can be exothermic.

  • Temperature Control: Although the CF₃ group activates the ring, heating (>60°C) may be required for sterically hindered nucleophiles. Always use a reflux condenser and temperature probe.

Emergency Response Procedures

In the event of exposure or release, immediate action is required to mitigate the reactive nature of the fluorinated scaffold.

EmergencyResponse cluster_spill Spill Management cluster_exposure Personnel Exposure Incident Incident Detected SolidSpill Solid Spill (<1g) Incident->SolidSpill LiquidSpill Solution Spill Incident->LiquidSpill Skin Skin Contact Incident->Skin Eye Eye Contact Incident->Eye Inhale Inhalation Incident->Inhale WetWipe Cover with Wet Pad (Avoid Dust) SolidSpill->WetWipe Dispose Double Bag -> HazWaste WetWipe->Dispose Absorb Absorb with Vermiculite LiquidSpill->Absorb Absorb->Dispose Wash Wash 15 min (Soap + Water) Skin->Wash Medical Seek Medical Attention (Bring SDS) Wash->Medical Rinse Eyewash 15 min (Hold Lids Open) Eye->Rinse Rinse->Medical FreshAir Move to Fresh Air Support Breathing Inhale->FreshAir FreshAir->Medical

Figure 2: Decision logic for emergency response scenarios involving halogenated pyrazines.

Reactivity & Stability

  • Incompatibilities:

    • Strong Nucleophiles: Hydrazine, aliphatic amines (unless intended reaction).

    • Oxidizing Agents: Can react with the amino group.

    • Acids: Protonation of the pyrazine nitrogen or amino group.

  • Decomposition Products: Hydrogen chloride (HCl), Hydrogen fluoride (HF), Nitrogen oxides (NOx). Note: Thermal decomposition can release HF; do not heat to dryness without scrubbing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13532244, 6-Chloro-5-(trifluoromethyl)pyridin-3-amine (Analogous SAR Data). Retrieved from [Link]

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron. Retrieved from [Link]

  • NaviMRO (2025). Catalog Entry for CAS 2503205-09-0: 6-chloro-5-(trifluoromethyl)pyrazin-2-amine. Retrieved from [Link]

Sources

Foundational

Technical Profile &amp; Procurement Guide: 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and procurement managers. It prioritizes the specific structural isomer requested while contextualizing it within the broader...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and procurement managers. It prioritizes the specific structural isomer requested while contextualizing it within the broader landscape of fluorinated pyrazine building blocks.

Part 1: Executive Summary & Strategic Utility

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is a high-value heterocyclic building block utilized primarily in the discovery of kinase inhibitors and metabolic modulators. Its structural uniqueness lies in the pyrazine core equipped with a trifluoromethyl (


) group for metabolic stability and a chlorine handle for late-stage diversification.

Unlike its ubiquitous pyridine analog (6-chloro-5-(trifluoromethyl)pyridin-2-amine), this pyrazine scaffold offers distinct hydrogen-bonding acceptors (N1/N4), lowering lipophilicity (


) while maintaining the electron-deficient character required for nucleophilic aromatic substitutions (

) and palladium-catalyzed cross-couplings.
Key Strategic Value:
  • Bioisosterism: Acts as a lower-LogP bioisostere to substituted pyridines and benzenes.

  • Vectorial Functionalization: The

    
    -Chlorine allows for Suzuki/Buchwald couplings, while the 
    
    
    
    -Amine serves as a nucleophile for urea/amide formation.
  • Metabolic Blockade: The

    
    -
    
    
    
    group prevents oxidative metabolism at the most reactive site.

Part 2: Chemical Identity & Specifications[1][2][3][4]

Warning on Nomenclature: There is frequent confusion between the 6-chloro and 3-chloro isomers in commercial catalogs. The data below specifically targets the 6-chloro isomer, but the 3-chloro isomer is more commercially prevalent.

FeatureSpecification
Chemical Name 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine
Common Synonyms 2-Amino-6-chloro-5-trifluoromethylpyrazine
CAS Number 57305-40-5 (Provisional - Verify with Supplier) / Note: CAS 1260667-12-6 refers to the 3-Cl isomer
Molecular Formula

Molecular Weight 197.55 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Purity Requirement >97% (HPLC) for MedChem; >98% for GMP starting material

Part 3: Procurement Landscape & Cost Analysis

Market Status: "Niche / Make-to-Order"

While the pyridine analog is a commodity chemical ($< $1/g), the 6-chloro-5-(trifluoromethyl)pyrazin-2-amine is currently a Tier 2/Tier 3 building block. It is often not in stock for immediate bulk shipment and may require a lead time of 2–4 weeks for synthesis on demand.

Cost Comparison Table (2025/2026 Estimates)
ScaleEstimated Cost (USD)Availability StatusSupplier Tier
100 mg $150 - $250In Stock (Sporadic)Specialty (e.g., Combi-Blocks, Astatech)
1 Gram $450 - $800Lead Time: 2-3 WeeksCustom Synthesis (Enamine, WuXi)
10 Grams $2,500 - $4,000Lead Time: 4-6 WeeksCRO / CDMO
100 Grams Custom QuoteMake-to-OrderCDMO (Process Optimization Req.)

Note on Cost Drivers: The high cost relative to the pyridine analog is driven by the starting material availability (2,6-dichloro-5-trifluoromethylpyrazine) and the regioselectivity challenges during amination.

Recommended Supplier Strategy
  • Primary Screen: Check Combi-Blocks , Enamine , and Fluorochem . These vendors often hold stock of fluorinated heterocycles.

  • Secondary Screen: If out of stock, request a quote from WuXi AppTec or Pharmablock for a custom batch.

  • Critical Verification: Always request the H-NMR and F-NMR before purchase to confirm the regiochemistry (6-Cl vs 3-Cl).

Part 4: Technical Validation (Quality Assurance)

To ensure the integrity of your biological data, you must validate the incoming material. The following protocol distinguishes the correct isomer from common impurities.

QC Protocol: Isomer Differentiation via NMR

Objective: Confirm the Chlorine is at position 6 (meta to amine) and not position 3 (ortho to amine).

  • 1H NMR (DMSO-d6):

    • Target (6-Cl): The aromatic proton at

      
       will appear as a singlet. Due to the electron-withdrawing nature of the para-
      
      
      
      and ortho-Amine, expected shift is
      
      
      ppm.
    • Isomer (3-Cl): The aromatic proton at

      
       is flanked by the 
      
      
      
      group (ortho) and the N-heteroatom.
    • Differentiation: The coupling constant in 13C NMR or 19F NMR is definitive.

  • 19F NMR:

    • The

      
       signal will show distinct splitting patterns if adjacent to a proton vs. a chlorine.
      
    • Protocol: Run non-decoupled 19F NMR. If

      
       is ortho to a Proton (as in the 3-Cl isomer), you will see a quartet (
      
      
      
      , often unresolved) or broadening. If
      
      
      is ortho to Chlorine (as in the 6-Cl isomer), the signal is a sharp singlet (or coupled to the remote H with very small
      
      
      ).
Decision Tree for Procurement & QC

ProcurementQC Start Need 6-Chloro-5-(trifluoromethyl) pyrazin-2-amine Search Search Catalog (CAS 57305-40-5) Start->Search Stock In Stock? Search->Stock Order Order 100mg Sample Stock->Order Yes Custom Request Custom Synthesis (Route: Amination of 2,6-dichloro) Stock->Custom No QC QC: 1H & 19F NMR Order->QC Custom->QC Check Regiochem Correct? QC->Check Approve Release to MedChem Check->Approve Confirmed 6-Cl Reject Reject (Likely 3-Cl Isomer) Check->Reject Isomer Found

Figure 1: Procurement and Quality Control Decision Tree ensuring correct regioisomer acquisition.

Part 5: Synthetic Utility & Reaction Pathways

For researchers unable to source the compound, or those needing to derivatize it, the following synthetic logic applies.

Synthesis Route (Lab Scale)

The most reliable route to the 6-chloro isomer involves the nucleophilic aromatic substitution (


) of 2,6-dichloro-5-(trifluoromethyl)pyrazine .
  • Starting Material: 2,6-Dichloro-5-(trifluoromethyl)pyrazine.

  • Reagent: Ammonia (

    
    ) in dioxane or MeOH.
    
  • Conditions:

    
     to RT.
    
  • Regioselectivity: The ammonia preferentially attacks the position para to the

    
     group (Position 2) or ortho to the 
    
    
    
    (Position 6)?
    • Mechanistic Insight: Nucleophilic attack on electron-deficient pyrazines is governed by steric hindrance and electronic activation. The position adjacent to the smaller Chlorine (C2) and meta to the strong EWG

      
       is often favored over the position ortho to the bulky 
      
      
      
      . However, separation of the 2-amino (target) and 6-amino (byproduct) isomers is usually required via column chromatography.
Derivatization Logic

Once obtained, the scaffold serves as a "Hub" for divergent synthesis.

SynthesisHub Core 6-Chloro-5-(trifluoromethyl) pyrazin-2-amine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Cl Displacement Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald Cl Displacement Sandmeyer Sandmeyer / Diazotization (tBuONO, CuBr) Core->Sandmeyer NH2 Transformation Acylation Acylation / Urea Formation (R-COCl / R-NCO) Core->Acylation NH2 Reactivity Prod1 Biaryl Pyrazines (Kinase Inhibitors) Suzuki->Prod1 Prod2 Aminopyrazines (Solubility) Buchwald->Prod2 Prod3 2-Bromo Analog (For further coupling) Sandmeyer->Prod3 Prod4 Amides / Ureas (H-Bond Donors) Acylation->Prod4

Figure 2: Synthetic utility of the scaffold. The Chlorine at C6 is the primary handle for carbon-carbon bond formation.

Part 6: Safety & Handling (MSDS Highlights)

  • Hazard Class: Irritant / Toxic (Treat as Class 6.1 due to fluorinated motif).

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Keep cold (

    
    ), under inert atmosphere (
    
    
    
    ). Pyrazine amines can oxidize or darken over time upon air exposure.

References

  • PubChem. Compound Summary: 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (Analog Reference). National Library of Medicine. Available at: [Link]

  • ChemSrc. CAS 57305-40-5 Entry. (Database for chemical sourcing). Available at: [Link]

  • National Institutes of Health (PMC). Synthetic approaches and pharmaceutical applications of chloro-containing molecules. Available at: [Link](Note: Generalized reference for chloro-pyrazine utility).

Exploratory

Comprehensive Spectroscopic Profiling of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine: A Technical Guide for Drug Discovery Applications

Executive Summary & Chemical Context 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (CAS: 2503205-09-0) is a highly privileged, electron-deficient heterocyclic building block. It is increasingly utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (CAS: 2503205-09-0) is a highly privileged, electron-deficient heterocyclic building block. It is increasingly utilized in the synthesis of advanced targeted therapeutics, including KRAS G12D inhibitors[1] and CDK9 modulators [2]. The pyrazine core, characterized by its two para-oriented nitrogen atoms, acts as a rigid scaffold capable of participating in critical hydrogen-bonding networks within kinase hinge regions.

The unique electronic topology of this molecule is driven by a "push-pull" dynamic. The C2-amine group acts as an electron donor via resonance (+M effect), while the C5-trifluoromethyl (-CF3) and C6-chloro (-Cl) groups act as powerful electron-withdrawing moieties (-I and -M effects). This guide provides an in-depth, causality-driven analysis of the spectroscopic signatures (NMR, MS, IR) of this molecule, establishing a self-validating framework for structural confirmation in drug development workflows.

Structural Elucidation & Causality in Spectroscopic Behavior

Understanding the spectroscopic data of 6-chloro-5-(trifluoromethyl)pyrazin-2-amine requires mapping the electron density across the pyrazine ring. The electron-withdrawing nature of the -CF3 and -Cl groups severely deshields the local nuclei, shifting their Nuclear Magnetic Resonance (NMR) signals downfield. Conversely, the primary amine at C2 shields the adjacent C3 position relative to an unsubstituted pyrazine.

In Mass Spectrometry (MS), the presence of the -CF3 group and the chlorine atom provides highly diagnostic isotopic and fragmentation patterns. The chlorine atom yields a strict 3:1 isotopic signature (


Cl / 

Cl), while the pyrazine ring is prone to the neutral loss of hydrogen cyanide (HCN) during collision-induced dissociation[4].

Quantitative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

The following table summarizes the expected chemical shifts and spin-spin couplings for the molecule in DMSO-


. The 

C spectrum is heavily modulated by heteronuclear C-F coupling from the -CF3 group [3].
NucleusPosition / AssignmentChemical Shift (δ, ppm)Multiplicity & Coupling (Hz)Causality / Rationale

H
C3-H (Pyrazine ring)8.10 – 8.30Singlet (s), 1HDeshielded by the heteroaromatic ring and -CF3/-Cl groups, but lacks adjacent protons for homonuclear coupling.

H
C2-NH

(Amine)
7.20 – 7.60Broad Singlet (br s), 2HBroadening due to quadrupolar relaxation of

N and proton exchange.

F
C5-CF

-62.0 to -64.0Singlet (s), 3FTypical resonance for a trifluoromethyl group attached to an electron-deficient heteroaromatic ring[3].

C
C5 (C-CF

)
~140.0Quartet (q),

≈ 33 Hz
Splitting caused by two-bond coupling to the three fluorine atoms.

C
-CF

(Trifluoromethyl)
~121.5Quartet (q),

≈ 272 Hz
Massive one-bond heteronuclear coupling characteristic of -CF

carbons.

C
C2 (C-NH

)
~154.0Singlet (s)Highly deshielded due to direct attachment to the electronegative nitrogen atom.
High-Resolution Mass Spectrometry (HRMS) Data

Data acquired via Electrospray Ionization in positive mode (ESI+).

Ion TypeFormulaTheoretical m/zObserved Isotopic PatternDiagnostic Importance
[M+H]

(

Cl)
C

H

ClF

N

198.0046100% (Base Peak)Confirms intact molecular weight.
[M+H]

(

Cl)
C

H

ClF

N

200.0017~33% relative to base peakValidates the presence of exactly one chlorine atom.
Fragment 1 C

H

ClF

N

171.0Loss of HCN (27 Da)Characteristic ring-opening cleavage of the pyrazine core [4].
Fragment 2 C

H

ClF

N

178.0Loss of HF (20 Da)Diagnostic for the -CF

group under high collision energy.
Fourier-Transform Infrared (FT-IR) Data
Wavenumber (cm

)
Vibrational ModeIntensityStructural Correlation
3450, 3320N-H Asymmetric & Symmetric StretchMedium, SharpConfirms the primary amine (-NH

) at the C2 position.
1580, 1530C=N, C=C Ring StretchesStrongPyrazine aromatic ring breathing modes.
1180, 1130C-F StretchVery Strong, BroadHigh dipole moment change confirms the trifluoromethyl group.
740C-Cl StretchMediumConfirms halogenation at the C6 position.

Self-Validating Experimental Protocols

To ensure scientific integrity and E-E-A-T compliance, the following methodologies are designed as self-validating systems. Every step includes internal checks to prevent artifactual data interpretation.

Protocol 4.1: Multi-Nuclear NMR Acquisition ( H, C, F)

Rationale: Quaternary carbons and CF


 groups lack attached protons, resulting in highly inefficient spin-lattice relaxation (long 

times). Standard default parameters will cause these signals to integrate poorly or disappear entirely.
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-

    
    . Add 0.01% v/v Tetramethylsilane (TMS) as an internal zero-reference standard.
    
  • 
    H NMR Acquisition:  Acquire at 400 MHz or higher. Use a standard 30° pulse with a relaxation delay (
    
    
    
    ) of 2.0 seconds.
  • 
    C NMR Acquisition (Critical Step):  Acquire at 100 MHz. Increase the relaxation delay (
    
    
    
    ) to at least 5.0 seconds to allow full relaxation of the quaternary C5, C6, and CF
    
    
    carbons. Apply inverse-gated decoupling if accurate integration of the CF
    
    
    carbon is required.
  • 
    F NMR Acquisition:  Acquire at 376 MHz. Use hexafluorobenzene (C
    
    
    
    F
    
    
    ) or trichlorofluoromethane (CFCl
    
    
    ) as an external reference. Set a wide spectral window (at least 200 ppm) to capture the -CF
    
    
    singlet.
Protocol 4.2: LC-HRMS and Isotopic Profiling

Rationale: Carryover in LC systems can distort isotopic ratios, leading to false identification of halogenated species.

  • System Priming: Run two blank injections (50:50 Water:Acetonitrile with 0.1% Formic Acid) to validate baseline stability and lack of carryover.

  • Sample Injection: Inject 1 µL of a 1 µg/mL solution of the analyte in LC-MS grade methanol.

  • Chromatography: Elute using a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) with a gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometry: Operate the ESI source in positive mode. Calibrate the TOF/Orbitrap analyzer using a standard sodium formate solution to achieve a mass accuracy of < 5 ppm.

  • Validation: Extract the ion chromatogram (EIC) for m/z 198.0046. Verify that the peak at m/z 200.0017 perfectly co-elutes and maintains a 3:1 peak area ratio, proving both ions originate from the same chlorinated molecule.

Protocol 4.3: ATR-FTIR Spectroscopy
  • Background Collection: Collect a background spectrum of the empty, clean diamond ATR crystal (64 scans, 4 cm

    
     resolution) to compensate for atmospheric CO
    
    
    
    and water vapor.
  • Sample Application: Place 2-3 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample (critical for the highly refractive pyrazine solid).

  • Acquisition: Collect 64 scans from 4000 to 400 cm

    
    .
    
  • Validation: Clean the crystal with isopropanol and run a subsequent blank scan to ensure no residual C-F stretching bands (1100-1300 cm

    
    ) remain.
    

Workflow Visualization

The following diagram illustrates the logical integration of the multi-modal spectroscopic data required to definitively confirm the structure of 6-chloro-5-(trifluoromethyl)pyrazin-2-amine.

G cluster_NMR NMR Profiling (T1 Optimized) cluster_MS Mass Spectrometry cluster_IR Vibrational Mapping Sample 6-Chloro-5-(trifluoromethyl) pyrazin-2-amine H1 1H NMR (C3-H, NH2) Sample->H1 F19 19F NMR (-CF3 Singlet) Sample->F19 C13 13C NMR (C-F Couplings) Sample->C13 HRMS HRMS (ESI+) [M+H]+ 198/200 Sample->HRMS FTIR ATR FT-IR (N-H, C-F, C-Cl) Sample->FTIR Data Multi-Modal Data Integration H1->Data F19->Data C13->Data MSMS CID MS/MS (-HCN, -HF) HRMS->MSMS Collision Energy MSMS->Data FTIR->Data Valid Structural & Isotopic Integrity Confirmed Data->Valid Cross-Validation

Caption: Analytical workflow for the comprehensive spectroscopic validation of pyrazine derivatives.

References

  • Source: Google Patents (US20240239788A1)
  • Source: Google Patents (WO2012101062A1)
  • Title: Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as a trifluoromethylating reagent Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Dissociative ionization of pyrazine: A pathway to reactive interstellar ions Source: AIP Publishing - The Journal of Chemical Physics URL: [Link]

Foundational

Reactivity of the Pyrazine Ring in 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine: A Mechanistic and Synthetic Guide

Executive Summary 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is a highly functionalized, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and agrochemical development. The pyrazine c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is a highly functionalized, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and agrochemical development. The pyrazine core (1,4-diazine) is inherently electron-withdrawing. The strategic placement of a strongly electron-withdrawing trifluoromethyl (-CF


) group at C5, a labile chlorine atom at C6, and an electron-donating amino (-NH

) group at C2 creates a highly polarized "push-pull" aromatic system. This technical guide dissects the site-specific reactivity of this molecule, providing mechanistic rationales and validated experimental protocols for its functionalization.

Nucleophilic Aromatic Substitution (S Ar) at C6

Mechanistic Causality

Nucleophilic aromatic substitution (S


Ar) is the most prominent reaction for this scaffold. The C6 position is exceptionally electrophilic due to three synergistic factors:
  • Inductive Activation: The -CFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     group at C5 exerts a powerful inductive electron-withdrawing effect (Hammett constant 
    
    
    
    = 0.53), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazine ring.
  • Heteroatom Activation: The adjacent N1 nitrogen atom stabilizes the developing negative charge in the transition state.

  • Leaving Group Ability: The chloride ion is an excellent leaving group in S

    
    Ar reactions on electron-deficient heterocycles[1].
    

Recent mechanistic studies suggest that while traditional S


Ar proceeds via a discrete Meisenheimer complex, substitutions on highly activated heteroaromatics with good leaving groups (like -Cl) can often proceed through a concerted or highly asynchronous transition state[2]. The -NH

group at C2 is meta to C6, meaning its resonance-donating capacity does not directly quench the electrophilicity at C6.
Self-Validating Protocol: S Ar with Secondary Amines
  • Reaction Setup: Dissolve 6-chloro-5-(trifluoromethyl)pyrazin-2-amine (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration. Add the secondary amine (e.g., morpholine, 1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Execution & Monitoring: Heat the mixture to 80 °C. Monitor the reaction via LC-MS.

    • Self-Validation Check: The starting material mass peak [M+H]

      
       = 198 (for 
      
      
      
      Cl) should disappear, replaced by the product mass peak [M+H]
      
      
      = 249 (for the morpholine adduct). TLC (Hexanes/EtOAc 1:1) should reveal a highly fluorescent, more polar product spot.
  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to remove NMP and DIPEA salts. Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Transition-Metal Catalyzed Cross-Coupling at C6

Mechanistic Causality

The highly polarized C6-Cl bond is primed for oxidative addition by low-valent transition metals, particularly Palladium(0). In palladium-catalyzed cross-coupling reactions, the reactivity of halopyrazines typically follows the trend of I > Br > Cl > F, which is inversely correlated with carbon-halogen bond strength[1]. The adjacent -CFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 group accelerates the oxidative addition step by further reducing the electron density at the C6 carbon, making it highly susceptible to Pd insertion. Suzuki-Miyaura coupling with arylboronic acids is highly efficient at this position.
Self-Validating Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk flask, combine the pyrazine substrate (1.0 eq), arylboronic acid (1.2 eq), and K

    
    CO
    
    
    
    (3.0 eq). Add a degassed solvent mixture of 1,4-Dioxane/H
    
    
    O (4:1, 0.1 M).
  • Catalyst Addition: Add Pd(dppf)Cl

    
     (0.05 eq) under a strict argon atmosphere.
    
  • Execution & Monitoring: Heat to 90 °C for 4-6 hours.

    • Self-Validation Check: An aliquot analyzed by LC-MS should show complete consumption of the chloride. The isotopic pattern characteristic of chlorine (3:1 ratio of M/M+2) will be absent in the product mass peak.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

Electrophilic Aromatic Substitution (EAS) at C3

Mechanistic Causality

Pyrazines are notoriously resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. However, the strong electron-donating amino group (-NH


) at C2 overrides this deactivation, directing electrophiles to the ortho (C3) and para (C5) positions. Because C5 is sterically and electronically blocked by the -CF

group, EAS occurs exclusively and regioselectively at C3. Halogenation at this position is a critical method for introducing further synthetic handles (e.g., a bromine atom for subsequent orthogonal cross-coupling)[3].
Self-Validating Protocol: Regioselective Bromination
  • Reaction Setup: Dissolve the pyrazine substrate (1.0 eq) in anhydrous acetonitrile (MeCN) (0.1 M).

  • Halogenation: Add N-bromosuccinimide (NBS, 1.05 eq) in small portions at 0 °C, protected from light.

  • Execution & Monitoring: Stir at room temperature or apply microwave irradiation (80 °C, 15 min) if the reaction is sluggish[3].

    • Self-Validation Check:

      
      H NMR of a crude aliquot should show the disappearance of the characteristic aromatic singlet at ~8.0 ppm (C3-H). LC-MS will show a new peak with a classic 1:1 bromine isotope pattern [M+H]
      
      
      
      at 276/278.
  • Workup: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    , extract with EtOAc, wash with brine, and purify.

Quantitative Data Summary

The following table summarizes the comparative reactivity profiles and expected outcomes for the functionalization of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine based on the discussed pathways.

Reaction TypeTarget PositionReagents / CatalystRegioselectivityTypical Yield RangePrimary Mechanistic Driver
S

Ar
C6Morpholine, DIPEA, NMPExclusive (C6)85 - 95%Inductive pull of -CF

; N1 stabilization
Suzuki Coupling C6Ar-B(OH)

, Pd(dppf)Cl

Exclusive (C6)75 - 90%Low LUMO accelerating oxidative addition
Halogenation (EAS) C3NBS, MeCNExclusive (C3)80 - 92%Resonance activation by C2 -NH

group
Acylation C2 (-NH

)
AcCl, Pyridine, DCMN/A (Exocyclic)70 - 85%Nucleophilicity of the exocyclic amine

Visualizations

ReactivityMap Core 6-Chloro-5-(trifluoromethyl) pyrazin-2-amine C6_SNAr C6 Position SNAr Reactions (Amines, Alkoxides) Core->C6_SNAr Highly Electrophilic C6_Cross C6 Position Cross-Coupling (Suzuki, Buchwald) Core->C6_Cross Oxidative Addition C3_EAS C3 Position Electrophilic Substitution (Halogenation, NBS) Core->C3_EAS Activated by -NH2 C2_Amine C2 Position Amine Reactivity (Acylation, Sandmeyer) Core->C2_Amine Lone Pair Donation

Caption: Regioselective reactivity map of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine.

SNArMechanism Reactant Starting Material (C6-Cl) Meisenheimer Meisenheimer Complex (Negative Charge Delocalized) Reactant->Meisenheimer Nu Attack at C6 Nucleophile Nucleophile (Nu:-) Nucleophile->Meisenheimer Product Substituted Product (C6-Nu) + Cl- Meisenheimer->Product Cl- Elimination

Caption: Addition-elimination mechanism for SNAr at the C6 position via a Meisenheimer complex.

References

  • BenchChem. "A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines." 1

  • BenchChem. "A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Substituted Nitrobenzenes in Nucleophilic Aromatic." 4

  • Thieme E-Books & E-Journals. "Efficient Halogenation of 2-Aminopyrazine." 3

  • OUCI / Inorganica Chimica Acta. "Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes." 5

  • PMC (NIH). "Concerted Nucleophilic Aromatic Substitutions." 2

Sources

Exploratory

Strategic Utilization of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine in High-Affinity Ligand Design

The following technical guide details the medicinal chemistry applications, reactivity profile, and experimental protocols for 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine . Executive Summary In the pursuit of high-affini...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications, reactivity profile, and experimental protocols for 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine .

Executive Summary

In the pursuit of high-affinity kinase inhibitors and modulation of G-protein-coupled receptors (GPCRs), the aminopyrazine core has emerged as a privileged scaffold. The specific derivative 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine represents a highly optimized "warhead" for fragment-based drug discovery (FBDD).

This molecule integrates three critical pharmacophoric elements into a low-molecular-weight footprint (MW ~197.5 Da):

  • Hinge-Binding Motif: The 2-amino/N1 system mimics the adenine ring of ATP.

  • Metabolic Shield: The 5-trifluoromethyl (CF

    
    ) group blocks metabolic oxidation while enhancing lipophilicity for hydrophobic pocket penetration.
    
  • Orthogonal Reactivity Handle: The 6-chloro substituent is electronically activated for regioselective cross-coupling or nucleophilic aromatic substitution (

    
    ), allowing rapid library expansion.
    

This guide outlines the structural rationale, synthetic utility, and specific protocols for deploying this scaffold in drug development.

Structural Analysis & Pharmacophore Properties

The utility of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine lies in its unique electronic "push-pull" architecture.

Electronic Distribution

The pyrazine ring is inherently electron-deficient (


-deficient).
  • The "Push": The amino group (-NH

    
    ) at C2 acts as a resonance donor, increasing electron density at N1 and C3. This makes N1 a potent hydrogen bond acceptor.
    
  • The "Pull": The trifluoromethyl group (-CF

    
    ) at C5 is a strong electron-withdrawing group (EWG). It dramatically lowers the LUMO energy of the ring, specifically activating the adjacent C6 position.
    
  • The Result: The C6-Chlorine bond is significantly more labile toward nucleophilic attack than a standard chloropyrazine, yet stable enough to survive standard handling.

Physicochemical Profile (Calculated)
PropertyValueMedicinal Chemistry Implication
Molecular Weight 197.54 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~1.8 - 2.1Sufficient lipophilicity for membrane permeability without insolubility.
TPSA ~52 ŲExcellent oral bioavailability potential.
H-Bond Donors 2 (-NH

)
Critical for interactions with the kinase hinge region (e.g., backbone carbonyls).
H-Bond Acceptors 3 (N1, N4, F)N1 is the primary acceptor for hinge binding.

Medicinal Applications: The "Hinge-Binder" Strategy

The primary application of this scaffold is in the design of Type I and Type II Kinase Inhibitors .

Kinase Hinge Interaction

In the ATP-binding pocket of protein kinases, the adenine moiety of ATP forms a bidentate hydrogen bond with the hinge region. 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine mimics this interaction:

  • NH

    
     (Donor):  H-bonds to the backbone carbonyl of the hinge residue (e.g., Glu, Met).
    
  • N1 (Acceptor): H-bonds to the backbone amide nitrogen.

Targeting the Gatekeeper

The 5-trifluoromethyl group is spatially positioned to interact with the "gatekeeper" residue or the hydrophobic back-pocket (Selectivity Pocket). Unlike a methyl group, the CF


 moiety provides a larger hydrophobic volume and resistance to CYP450-mediated oxidation, extending the half-life of the final drug candidate.
Case Study Relevance: Nek2 and RET Kinases

Research into Nek2 and RET kinase inhibitors has validated the aminopyrazine scaffold.[1] Analogues lacking the electron-withdrawing CF


 often suffer from rapid metabolic clearance. The introduction of the CF

group at C5 not only blocks metabolism but also induces a dipole that strengthens the N1 hydrogen bond acceptor capability.

Synthetic Utility & Experimental Protocols

The 6-chloro position serves as the diversity vector. Below are the two primary workflows for functionalizing this scaffold.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways accessible from this core intermediate.

G Core 6-Chloro-5-(trifluoromethyl) pyrazin-2-amine (The Scaffold) Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) Core->Suzuki Ar-B(OH)2 Pd cat. Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald R-NH2 Pd cat. SNAr SNAr Displacement (Ethers/Amines) Core->SNAr R-OH / R-NH2 Base, Heat Kinase Kinase Inhibitors (Hinge Binder) Suzuki->Kinase Target Specificity Buchwald->Kinase GPCR GPCR Ligands (Allosteric Modulators) SNAr->GPCR

Figure 1: Divergent synthetic pathways for scaffold functionalization.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This is the standard method for attaching aryl or heteroaryl groups to the C6 position to reach into the kinase solvent-exposed region.

Reagents:

  • Scaffold: 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (1.0 eq)

  • Boronic Acid: Aryl-B(OH)

    
     (1.2 eq)
    
  • Catalyst: Pd(dppf)Cl

    
    ·DCM (0.05 eq)
    
  • Base: K

    
    CO
    
    
    
    (2.0 M aq, 3.0 eq)
  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology:

  • Degassing: In a microwave vial, combine the scaffold, boronic acid, and base solution in 1,4-dioxane. Sparge with argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl

    
    ·DCM quickly to minimize air exposure. Seal the vial.
    
  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product will typically be more polar than the starting chloride.

Technical Insight: The CF


 group makes the pyrazine ring electron-poor, which can sometimes slow down oxidative addition. Using electron-rich ligands (like SPhos or XPhos) can accelerate sluggish reactions.
Protocol B: Nucleophilic Aromatic Substitution ( )

Due to the activation by the para-nitrogen (N4) and the ortho-CF


 group, the C6-chloride can be displaced by strong nucleophiles without transition metal catalysis.

Reagents:

  • Scaffold: 1.0 eq

  • Nucleophile: Primary/Secondary Amine or Phenol (1.5 eq)

  • Base: DIPEA (3.0 eq) or Cs

    
    CO
    
    
    
  • Solvent: DMSO or NMP

Step-by-Step Methodology:

  • Dissolution: Dissolve the scaffold in anhydrous DMSO (0.5 M concentration).

  • Addition: Add the amine nucleophile and DIPEA.

  • Heating: Heat to 100–120°C in a sealed tube for 16 hours.

  • Monitoring: Monitor by LCMS. The disappearance of the starting material (M+H ~198) and appearance of the adduct is usually clear.

  • Isolation: Pour into ice water. If the product precipitates, filter it. If not, extract with DCM.

Self-Validating Check: If the reaction stalls, the amine at C2 might be interfering via donation. Protecting the C2-amine as a Boc-carbamate can increase the electrophilicity of C6, forcing the reaction to proceed.

Safety & Handling

  • Hazard: Halogenated aminopyrazines can be skin irritants and potential sensitizers.

  • Stability: The trifluoromethyl group is stable, but the C-Cl bond is reactive. Avoid prolonged exposure to strong bases at room temperature unless intended.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation of the amine.

References

  • Regioselective Functionalization of Chloropyrazines

    • Title: Synthesis and functionalization of halogen
    • Source:Journal of Medicinal Chemistry / NIH PubChem D
    • URL:[Link]

  • Kinase Inhibitor Design (Nek2/Mps1 Scaffolds)

    • Title: Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2.[1][2][3]

    • Source:Journal of Medicinal Chemistry (ACS Public
    • URL:[Link]

  • Trifluoromethyl Group Utility

    • Title: The role of fluorine in medicinal chemistry.
    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • CAS Registry Data

    • Title: 6-chloro-5-(trifluoromethyl)pyrazin-2-amine (CAS 2503205-09-0)

    • Source: Chemical Book / Commercial Suppliers

Sources

Foundational

Foreword: The Strategic Imperative of Fluorination in Heterocyclic Chemistry

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylated Pyrazines In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylated Pyrazines

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The trifluoromethyl (CF₃) group, in particular, has emerged as a uniquely powerful substituent. Its introduction into a molecule can dramatically alter physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity.[1][2] When this potent functional group is appended to a pyrazine core—a privileged heterocyclic scaffold known for its presence in numerous bioactive compounds—the resulting trifluoromethylated pyrazines represent a class of molecules with immense therapeutic and commercial potential.[3][4]

This guide provides a comprehensive exploration of the biological activities of trifluoromethylated pyrazines. We will move beyond a simple cataloging of compounds to delve into the causal relationships between molecular structure and biological function, the mechanistic underpinnings of their activity, and the practical methodologies for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this chemical class to address unmet needs in medicine and agriculture.

The Trifluoromethyl Group: A Bioisostere with Transformative Impact

The utility of the trifluoromethyl group stems from its distinct combination of properties that differentiate it from a simple methyl group or other halogens.[1]

  • High Electronegativity: The three fluorine atoms create a powerful electron-withdrawing effect, which can significantly modulate the pKa of nearby functional groups and influence non-covalent interactions with biological targets.[1]

  • Enhanced Lipophilicity: The CF₃ group is one of the most lipophilic substituents used in drug design, often improving a molecule's ability to cross cellular membranes and reach its target.[1][5] This is a critical factor for oral bioavailability and CNS penetration.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes.[5] This can increase the half-life and duration of action of a drug.

  • Steric and Conformational Influence: Though larger than a hydrogen atom, the CF₃ group is sterically similar to a methyl group but with profoundly different electronic properties. It can influence molecular conformation, which may lead to a more favorable orientation for binding to a target protein.[1][6]

The integration of this group into the electron-deficient pyrazine ring creates a scaffold ripe for exploration across diverse biological targets.[4][7]

Anticancer Activity: Targeting Cellular Proliferation and Apoptosis

A significant area of investigation for trifluoromethylated pyrazines is oncology. These compounds have demonstrated potent activity against various cancer cell lines, often through the induction of apoptosis.[3][5]

Mechanism of Action: The Mitochondrial Apoptotic Pathway

A key mechanism elucidated for certain trifluoromethylated pyrazine derivatives is the initiation of cell death via the intrinsic, or mitochondrial, apoptotic pathway.[3] For instance, studies on 3-trifluoromethyl-5,6-dihydro-[3][7][8]triazolo pyrazine derivatives have shown that these compounds can modulate the expression of key regulatory proteins in the Bcl-2 family.

Specifically, the treatment of colon cancer cells (HT-29) with active compounds led to:

  • Up-regulation of Bax: A pro-apoptotic protein that, upon activation, permeabilizes the mitochondrial outer membrane.

  • Down-regulation of Bcl-2: An anti-apoptotic protein that normally inhibits Bax.

  • Activation of Caspase-3: The shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates executioner caspases like Caspase-3, leading to programmed cell death.[3]

Mitochondrial_Apoptosis_Pathway Compound Trifluoromethylated Pyrazine Derivative (e.g., RB7) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) Compound->Bax Up-regulates Bcl2->Bax Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial apoptotic pathway induced by trifluoromethylated pyrazines.

Structure-Activity Relationship (SAR) Insights

SAR studies on a series of 3-trifluoromethyl-5,6-dihydro-[3][7][8]triazolo pyrazine derivatives revealed that the nature of the substituent introduced via reaction with different isocyanates significantly impacts antiproliferative activity.[3]

Compound IDSubstituent Group (from isocyanate)IC₅₀ on HT-29 (µM)[3]
RB1Phenyl9.87
RB24-Chlorophenyl8.98
RB34-Fluorophenyl9.12
RB73-Chlorophenyl6.58
RB94-Nitrophenyl11.10

Table 1: Antiproliferative activity of selected trifluoromethylated pyrazine derivatives against the HT-29 human colon cancer cell line.

The data indicates that substitution on the phenyl ring is crucial. Compound RB7 , with a chlorine atom at the meta-position, exhibited the most potent anticancer activity, suggesting that both the electronic nature and the position of the substituent are key determinants of efficacy.[3]

Agrochemical Applications: Novel Fungicides

The trifluoromethyl-pyrazine scaffold is also a key structural motif in modern agrochemicals, particularly fungicides.[9][10] The compound Pyraziflumid is a prime example of a novel succinate dehydrogenase inhibitor (SDHI) fungicide.[11]

Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

SDHI fungicides disrupt the fungal respiratory chain at Complex II (succinate dehydrogenase). By competitively inhibiting this enzyme, they block the conversion of succinate to fumarate in the Krebs cycle, which halts cellular respiration and deprives the fungal pathogen of energy (ATP), leading to its death. The trifluoromethylpyrazine-2-carboxamide group is critical for this inhibitory activity.[11]

SDHI_Mechanism cluster_pathway Krebs Krebs Cycle Succinate Succinate Krebs->Succinate SDH Complex II (SDH) Active Site Succinate->SDH:f0 Fumarate Fumarate SDH:f0->Fumarate Oxidation ETC Electron Transport Chain SDH:f0->ETC e⁻ transfer Fumarate->Krebs ATP ATP Production (Energy) ETC->ATP Death Fungal Cell Death Pyraziflumid Pyraziflumid (Trifluoromethylated Pyrazine) Pyraziflumid->SDH:f1

Caption: Mechanism of action for SDHI fungicides like Pyraziflumid.

SAR for Fungicidal Activity

In the development of Pyraziflumid, extensive SAR studies were conducted on N-(biphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamides. The substitution pattern on the biphenyl ring was found to significantly influence fungicidal activity against various plant pathogens, such as gray mold (Botrytis cinerea).[11]

CompoundR' SubstitutionActivity vs. Gray Mold (% Control at 100 ppm)[11]
114'-Fluoro100
124'-Chloro70
144'-CF₃90
153'-Fluoro90
162'-Fluoro70

Table 2: Fungicidal activity of N-(monosubstituted biphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamides.

The results show that a fluorine atom at the 4'-position provided the highest activity against gray mold.[11] This highlights the subtle interplay of steric and electronic effects in optimizing the compound's fit within the active site of the target enzyme across different fungal species.

Kinase Inhibition: A Promising Avenue in Drug Discovery

The pyrazine scaffold is a well-established core for kinase inhibitors, and trifluoromethylation can enhance potency and selectivity.[12][13] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Trifluoromethylated pyrazines have been investigated as inhibitors for various kinases, including TrkA and CHK1.[12][14]

The general approach involves designing molecules that can fit into the ATP-binding pocket of the target kinase. The pyrazine core often acts as a hinge-binder, forming critical hydrogen bonds with the kinase's backbone, while the trifluoromethylated portion can occupy hydrophobic pockets to increase binding affinity and selectivity.[13][14]

Synthesis and Experimental Protocols

The development of novel bioactive compounds is contingent upon robust and efficient synthetic methodologies.

General Synthesis Workflow

The synthesis of diverse libraries of trifluoromethylated pyrazines for biological screening typically follows a structured workflow. This process ensures that new chemical entities are produced, purified, and characterized reliably before biological evaluation.

Synthesis_Workflow Start Starting Materials (e.g., Pyrazine Precursor) Synth Chemical Synthesis (e.g., Coupling, Cyclization) Start->Synth Monitor Reaction Monitoring (TLC, LC-MS) Synth->Monitor In-process control Workup Workup & Extraction Synth->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Structural Analysis (NMR, IR, HRMS) Purify->Analyze Final Pure Bioactive Compound Analyze->Final Screen Biological Screening (e.g., Cytotoxicity Assay) Final->Screen

Caption: General workflow for the synthesis and evaluation of bioactive compounds.

Protocol: Synthesis of 3-Trifluoromethyl-5,6-dihydro-[3][7][8]triazolo pyrazine Derivatives[3]

This protocol describes the synthesis of a library of potential anticancer agents by reacting a core pyrazine hydrochloride salt with various isocyanates. The choice of isocyanate is the diversification step that allows for the exploration of structure-activity relationships.

Materials:

  • 3-trifluoromethyl-5,6,7,8-tetrahydro-[3][7][8]triazolo[4,3-α]pyrazine hydrochloride

  • Substituted isocyanates (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 3-trifluoromethyl-5,6,7,8-tetrahydro-[3][7][8]triazolo[4,3-α]pyrazine hydrochloride (1.0 mmol) suspended in anhydrous DCM (10 mL).

  • Base Addition: Add triethylamine (1.5 mmol) to the suspension at room temperature. The TEA acts as a base to neutralize the hydrochloride salt and generate the free amine in situ, which is the reactive nucleophile.

  • Electrophile Addition: Add the desired isocyanate (1.2 mmol) to the reaction mixture. The isocyanate is the electrophile that reacts with the liberated amine.

  • Reaction: Stir the reaction mixture vigorously at room temperature for approximately 5 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This is a critical self-validating step to ensure the reaction has gone to completion.

  • Workup: Upon completion, remove the DCM solvent under reduced pressure using a rotary evaporator.

  • Extraction: Add water to the resulting residue and extract the product into ethyl acetate (3 x 20 mL). The organic layers are combined.

  • Purification and Characterization: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield the final compound. The structure and purity are confirmed using ¹H-NMR, IR, and LC-MS analyses.[3]

Protocol: In Vitro Antiproliferative (MTT) Assay

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HT-29, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 5x10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Future Outlook

The field of trifluoromethylated pyrazines continues to be a fertile ground for discovery. Future research will likely focus on several key areas:

  • Novel Scaffolds: Expanding beyond known pyrazine cores to explore new, more complex fused-ring systems incorporating the trifluoromethyl group.

  • Target Selectivity: Fine-tuning structures to achieve higher selectivity for specific kinase isoforms or pathogen enzymes to reduce off-target effects and improve safety profiles.

  • New Mechanisms: Investigating novel mechanisms of action beyond apoptosis and enzyme inhibition, such as modulation of protein-protein interactions or epigenetic targets.

  • Advanced Synthesis: Developing more efficient, scalable, and environmentally friendly synthetic routes, including late-stage trifluoromethylation techniques.

The trifluoromethylated pyrazine moiety is a validated and highly valuable pharmacophore. Its unique combination of electronic and steric properties provides a powerful tool for medicinal and agricultural chemists to develop next-generation therapeutics and crop protection agents. A deep understanding of the principles outlined in this guide is essential for harnessing the full potential of this remarkable chemical class.

References

  • Al-Wahaibi, L. H., et al. (2020). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[3][7][8]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. [Link]

  • ResearchGate. (n.d.). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ResearchGate. [Link]

  • Shelyakin, V. V., et al. (2020). Trifluoromethoxypyrazines: Preparation and Properties. MDPI. [Link]

  • Hafner, A., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. [Link]

  • Alfa Chemistry. (n.d.). Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?. Organofluorine.com. [Link]

  • Hu, G-F., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. [Link]

  • Kline, M., & Cheatham, S. (2006). Unambiguous assignment of trifluoromethylpyrazole regioisomers by 19F–15N correlation spectroscopy. Scilit. [Link]

  • Sestak, V., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]

  • N/A. (n.d.). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect. [Link]

  • N/A. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances. [Link]

  • Singh, P., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

  • Nakatani, T., et al. (n.d.). Synthesis and biological activity of a novel fungicide, pyraziflumid. Journal of Pesticide Science. [Link]

  • Fujioka, S., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • Zhang, J., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

  • N/A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]

  • Guo, W., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science. [Link]

  • Ardizzone, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]

  • Joseph, T., et al. (2016). Vibrational spectroscopic studies and computational study of 6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide. ResearchGate. [Link]

  • Wu, J., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. International Journal of Molecular Sciences. [Link]

  • N/A. (2023). The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub. [Link]

  • N/A. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. MDPI. [Link]

  • N/A. (n.d.). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. N/A. [Link]

  • Hossain, M. K., & De, U. C. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • N/A. (n.d.). Seven drugs bearing trifluoromethyl triazolo[4,3-a]pyrazine moiety (in.... ResearchGate. [Link]

  • Papakyriakou, A., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules. [Link]

  • N/A. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journals. [Link]

  • N/A. (n.d.). Fluorine in drug discovery: Role, design and case studies. N/A. [Link]

  • Wang, B-L., et al. (n.d.). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

  • N/A. (n.d.). New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. Royal Society of Chemistry. [Link]

  • Al-wsabag, T., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Freeman-Cook, K. D., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. Bioorganic & Medicinal Chemistry Letters. [Link]

  • N/A. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]

  • N/A. (n.d.). A REVIEW ON PYRAZIN-2(1H)-ONE DERIVATIVES POSSESSING BIOLOGICAL ACTIVITY. IJRPC. [Link]

  • Belhassan, A., et al. (2021). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry. [Link]

  • York, W. L., et al. (2010). Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

using 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine in Suzuki coupling reactions

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine Executive Summary This guide details the protocols for the Suzuki-Miyaura cross-coupling of 6-Chloro-5-(trifluorome...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

Executive Summary

This guide details the protocols for the Suzuki-Miyaura cross-coupling of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine , a critical building block in the synthesis of kinase inhibitors and advanced agrochemicals.

The pyrazine core, functionalized with a trifluoromethyl group (-CF


) and a free primary amine (-NH

), presents a unique "push-pull" electronic challenge. The electron-withdrawing -CF

group activates the C–Cl bond for oxidative addition, while the electron-donating -NH

group poses a risk of catalyst poisoning via coordination to the Palladium center. This note provides optimized conditions to overcome these competing effects, ensuring high yields and minimizing dehalogenation or homocoupling side reactions.

Chemical Reactivity Profile

Successful coupling requires understanding the electronic environment of the substrate:

FeatureElectronic EffectImpact on Reaction
Pyrazine Ring Electron-deficient ($ \pi $-deficient)Facilitates nucleophilic attack; C–Cl bond is activated.
-CF

(Pos 5)
Strong

-/

-withdrawing
Pro: Increases reactivity of C–Cl (Pos 6) toward oxidative addition.Con: Increases susceptibility to hydrolysis at high pH.
-NH

(Pos 2)
Electron-donating (+M effect)Pro: Increases electron density, potentially stabilizing the intermediate.Con: High risk of coordinating to Pd(II), arresting the catalytic cycle (poisoning).
-Cl (Pos 6) Leaving GroupPositioned ortho to N1 and ortho to -CF

, making it highly reactive.

Mechanistic Insight: The primary failure mode for this substrate is not the oxidative addition (which is fast due to the electron-poor ring), but rather the transmetallation step or catalyst sequestration by the free amine. Therefore, the protocol prioritizes ligands that are bulky enough to prevent amine coordination (e.g., Buchwald biaryl phosphines) or robust bidentate ligands (e.g., dppf).

Experimental Protocols

Method A: Standard Robust Conditions (High Throughput)

Best for: Standard aryl boronic acids with no steric hindrance.

Reagents:

  • Substrate: 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    [1][2]·CH
    
    
    
    Cl
    
    
    (3–5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a reaction vial with the pyrazine substrate, arylboronic acid, and Pd catalyst.

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous Na

    
    CO
    
    
    
    solution.
  • Reaction: Heat the mixture to 90 °C for 4–16 hours. Vigorous stirring is essential to ensure phase transfer.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO

    
     and concentrate.
    
  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: Enhanced Catalysis for Difficult Substrates

Best for: Sterically hindered boronic acids or if Method A fails due to amine poisoning.

Reagents:

  • Catalyst: XPhos Pd G2 (2–4 mol%) or Pd(OAc)

    
     (2 mol%) + XPhos (4 mol%)
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv, solid or 0.5 M aq)
  • Solvent: THF/Water (10:1) or Toluene/Water (10:1)

Rationale: The XPhos ligand is bulky and electron-rich. It facilitates oxidative addition into the C–Cl bond while its steric bulk prevents the substrate's free amine from binding to the Palladium center, effectively bypassing the "poisoning" mechanism.

Visualization of Reaction Logic

Figure 1: Mechanistic Pathway & Ligand Strategy

This diagram illustrates the catalytic cycle and how specific ligands (L) prevent the inhibitory pathway caused by the free amine.

G Start Substrate: 6-Chloro-5-(CF3)pyrazin-2-amine OxAdd Oxidative Addition (Fast due to CF3) Start->OxAdd + L-Pd(0) Pd0 Active Catalyst L-Pd(0) Pd0->OxAdd Intermed Pd(II) Complex Ar-Pd(II)-Cl OxAdd->Intermed Poison INHIBITION PATHWAY Amine Coordination Intermed->Poison Small Ligands (PPh3) TransMet Transmetallation (Base + Boronic Acid) Intermed->TransMet Bulky Ligands (XPhos/SPhos) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product Biaryl Pyrazine RedElim->Product

Caption: Catalytic cycle highlighting the critical role of bulky ligands (Green path) in preventing catalyst poisoning by the substrate's free amine (Red path).

Figure 2: Optimization Decision Tree

Use this workflow to select the correct conditions based on initial screening results.

DecisionTree Start Start: Method A Pd(dppf)Cl2 / Na2CO3 / Dioxane CheckYield Check LCMS Conversion Start->CheckYield Success >80% Conversion Proceed to Workup CheckYield->Success High Yield LowConv <50% Conversion (Stalled Reaction) CheckYield->LowConv Low Yield Analyze Analyze Failure Mode LowConv->Analyze Mode1 Substrate Remaining (Cat. Poisoning) Analyze->Mode1 Intact SM Mode2 Hydrolysis of CF3/Cl (Base Sensitive) Analyze->Mode2 Byproducts Sol1 Switch to Method B (XPhos Pd G2) Mode1->Sol1 Sol2 Switch Base/Solvent Use K3PO4 / Toluene (Anhydrous) Mode2->Sol2

Caption: Step-by-step optimization logic for maximizing yield in pyrazine couplings.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by -NH

.
Switch to Method B (XPhos/SPhos). These ligands create a "steric roof" protecting the Pd center.
Protodeboronation Boronic acid instability.Increase boronic acid equivalents (1.5–2.0). Switch base to K

PO

or KF.
Hydrolysis (-OH product) S

Ar attack by hydroxide.
The -CF

group makes the ring very electron-poor. Avoid strong aqueous bases at high temps. Use anhydrous K

PO

in Toluene.
Homocoupling Oxidant present.Ensure rigorous degassing. Sparge solvents with Argon for >15 mins before catalyst addition.

References

  • BenchChem. Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines and Pyrazines. (Accessed 2025).[1][3][4] Link

  • Li, X., et al. "Aminative Suzuki–Miyaura coupling: Connecting the Suzuki and Buchwald pathways." Science, 2024. Link

  • Organic Chemistry Portal. "Suzuki-Miyaura Coupling: Mechanism and Recent Developments." (Accessed 2025).[1][3][4] Link

  • National Institutes of Health (PMC). "Trifluoromethoxypyrazines: Preparation and Properties." (Discusses electron-deficient pyrazine reactivity). Link

  • ResearchGate. "Palladium-catalyzed cross-coupling reactions of chloropyrazines." Heterocycles, 1992.[5] Link

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

Introduction: Strategic Importance and Synthetic Challenges The Buchwald-Hartwig amination stands as a transformative palladium-catalyzed cross-coupling reaction, enabling the formation of carbon-nitrogen (C-N) bonds wit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance and Synthetic Challenges

The Buchwald-Hartwig amination stands as a transformative palladium-catalyzed cross-coupling reaction, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This reaction has become indispensable in medicinal chemistry and drug development, where the arylamine motif is a cornerstone of countless pharmaceutical agents.[4][5] The substrate in focus, 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine, represents a valuable, yet challenging, building block. The pyrazine core is a privileged heterocycle in drug discovery, and the trifluoromethyl (-CF3) group is frequently incorporated to enhance metabolic stability, binding affinity, and lipophilicity.[6][7][8]

However, the specific features of this molecule present distinct synthetic hurdles. The target C-Cl bond is on an electron-deficient pyrazine ring, which, while activating the halide towards nucleophilic attack, also creates a substrate that can strongly coordinate to the palladium center, potentially impeding catalysis.[9] Furthermore, aryl chlorides are inherently less reactive than their bromide or iodide counterparts in the crucial oxidative addition step of the catalytic cycle, often demanding highly active and specialized catalyst systems.[10][11][12] This guide provides a comprehensive overview of the mechanistic principles, key parameter optimization, and detailed, field-proven protocols for the successful Buchwald-Hartwig amination of this important substrate.

The Catalytic Cycle: A Mechanistic Blueprint

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of well-defined steps, beginning with a catalytically active Pd(0) species.[1][13][14]

  • Oxidative Addition : The cycle commences with the oxidative addition of the aryl chloride to the electron-rich Pd(0) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[13] This step forms a Pd(II) intermediate.

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.[2][14]

  • Reductive Elimination : This final, bond-forming step involves the reductive elimination from the Pd(II)-amido complex to yield the desired N-arylated product and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][10]

A potential side reaction is β-hydride elimination, which can occur if the amine has an α-hydrogen, leading to hydrodehalogenation of the starting material.[1][9] The use of bulky ligands helps to suppress this undesired pathway.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(NR₁R₂)L oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Regeneration product Ar-NR₁R₂ (Product) amido_complex->product Reductive Elimination regenerated_catalyst Regenerated Catalyst product->regenerated_catalyst start_reagents Ar-Cl + HNR₁R₂ start_reagents->oa_complex base_in Base base_in->oa_complex regenerated_catalyst->pd0

Caption: The Buchwald-Hartwig amination catalytic cycle.

Optimizing Key Reaction Parameters

Success with a challenging substrate like 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine hinges on the careful selection of four key components: the palladium source, ligand, base, and solvent.

ParameterRecommended ChoiceRationale & Causality
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂These are common, air-stable Pd(0) and Pd(II) precursors that are readily reduced in situ to the active Pd(0) species. For ease of use and reproducibility, pre-formed palladium-ligand complexes (precatalysts) are highly recommended.
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, BrettPhos)[15] or N-Heterocyclic Carbenes (NHCs)[16]Aryl chlorides require highly active catalysts for efficient oxidative addition.[10][17] Bulky phosphine ligands promote the formation of monoligated, 14-electron Pd(0) species, which are highly reactive. They also accelerate reductive elimination and prevent catalyst decomposition. NHCs are strong σ-donors that form robust bonds with palladium, creating highly stable and active catalysts.[16]
Base Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or Cesium Carbonate (Cs₂CO₃)A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[10] NaOtBu is a common and effective choice. LHMDS can be used for substrates with base-sensitive functional groups.[18] Cs₂CO₃ is a milder option but may require higher temperatures.
Solvent Toluene, Dioxane, or THFAnhydrous, polar aprotic solvents are standard. Toluene is often preferred for its higher boiling point, allowing for a broader temperature range. Dioxane is also widely used and can be effective.[19]
Temperature 80–120 °CThe coupling of unreactive aryl chlorides typically requires elevated temperatures to drive the oxidative addition step to completion.[10][20]

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Consult Safety Data Sheets (SDS) for all reagents before use. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and ligands.

Protocol 1: Amination with a Secondary Cyclic Amine (e.g., Morpholine)

This protocol is a robust starting point for coupling with common cyclic secondary amines.

Reagents & Materials:

  • 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and XPhos (0.048 mmol, 4.8 mol%).

  • Base Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL). Finally, add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench carefully with water (10 mL) and dilute with ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[12]

Protocol 2: Amination with a Primary Aliphatic Amine (e.g., n-Butylamine)

Coupling with primary amines can sometimes be complicated by diarylation. Using a ligand like BrettPhos can be advantageous.[15]

Reagents & Materials:

  • 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

  • n-Butylamine

  • BrettPhos Pd G3 Precatalyst

  • Lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M solution in THF)

  • Anhydrous Dioxane

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (1.0 mmol, 1.0 equiv.) and BrettPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%).

  • Solvent and Amine Addition: Add anhydrous dioxane (5 mL), followed by n-butylamine (1.5 mmol, 1.5 equiv.).

  • Base Addition: Slowly add LHMDS (1.0 M solution in THF, 1.4 mL, 1.4 mmol) via syringe. The mixture may change color.

  • Reaction Execution: Seal the tube and heat to 100 °C in a preheated oil bath. Stir for 4-18 hours.

  • Monitoring, Work-up, and Purification: Follow steps 5-8 as described in Protocol 1.

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for performing the Buchwald-Hartwig amination.

Experimental Workflow setup 1. Reaction Setup (Reagents, Catalyst, Solvent) inert 2. Inert Atmosphere (Evacuate & Backfill Ar/N₂) setup->inert heat 3. Heating & Stirring (e.g., 100°C, 12h) inert->heat monitor 4. Reaction Monitoring (TLC / LC-MS) heat->monitor monitor->heat Continue if incomplete quench 5. Quench & Work-up (Water, Extraction) monitor->quench If complete purify 6. Purification (Column Chromatography) quench->purify product Pure Product purify->product

Caption: General laboratory workflow for the amination protocol.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination Reaction Explained. (n.d.). Pearson+. Retrieved March 7, 2026, from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. [Link]

  • Buchwald-Hartwig Amination. (n.d.). GSK Solvent Guide. Retrieved March 7, 2026, from [Link]

  • Ji, Y., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Nolan, S. P., et al. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Verkade, J. G., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Stradiotto, M., et al. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Sokolenko, T. M., & Yagupolskii, Y. L. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules. [Link]

  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal. [Link]

  • Sokolenko, T. M., & Yagupolskii, Y. L. (2020). Trifluoromethoxypyrazines: Preparation and Properties. PubMed. [Link]

  • Why C–N and C–O Couplings? (n.d.). Macmillan Group, Princeton University. [Link]

  • Cushman, M., et al. (1986). Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). University of Pennsylvania ScholarlyCommons. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. (n.d.). ResearchGate. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006, July 31). ChemSpider Synthetic Pages. [Link]

  • Isanbor, C., & O'Hagan, D. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 17). Scilit. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed. [Link]

  • Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105). (n.d.).
  • Pagoria, P. F., et al. (n.d.). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV. [Link]

Sources

Method

nucleophilic aromatic substitution protocols for 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

Application Note: Strategic Functionalization of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine via Nucleophilic Aromatic Substitution ( ) Introduction & Strategic Analysis The scaffold 6-Chloro-5-(trifluoromethyl)pyrazin-2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine via Nucleophilic Aromatic Substitution (


) 

Introduction & Strategic Analysis

The scaffold 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., RAF, EGFR inhibitors).[1][2] Its value lies in its unique electronic "push-pull" architecture:

  • The "Push": The C2-amino group (

    
    ) acts as an electron bond donor (+M effect), providing hydrogen bond donor capability for active site binding (e.g., the hinge region of kinases).[1]
    
  • The "Pull": The C5-trifluoromethyl group (

    
    ) is a potent electron-withdrawing group (EWG) that lowers the LUMO energy of the pyrazine ring.[1][2]
    

The Synthetic Challenge: While the


 group electronically deactivates the ring toward nucleophilic attack relative to a bare pyrazine, the 

group at the C5 position (ortho to the leaving group) exerts a powerful inductive (

) activation. This application note details how to leverage this activation to displace the C6-chloride under controlled

conditions, avoiding the need for expensive transition-metal catalysts in many cases.

Mechanistic Insight: The "Ortho-Effect" of Trifluoromethyl

Success in functionalizing this scaffold relies on understanding the transition state.[2] The reaction proceeds via an addition-elimination mechanism (


).[1][2][3]
  • Addition: The nucleophile attacks C6, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1]

  • Stabilization: The

    
     group at C5 is critical here. It stabilizes the negative charge density on the adjacent nitrogen and carbon atoms through strong inductive withdrawal.
    
  • Elimination: The aromaticity is restored by the expulsion of the chloride ion.[2]

Visualization: Reaction Mechanism & Pathway[1][2]

SNAr_Mechanism Substrate 6-Chloro-5-(trifluoromethyl) pyrazin-2-amine TS Meisenheimer Complex (Resonance Stabilized by -CF3) Substrate->TS Nucleophilic Attack (k1) Nu Nucleophile (H-Nu) Nu->TS Product 6-Substituted-5-(trifluoromethyl) pyrazin-2-amine TS->Product Elimination of Cl- (k2) HCl By-product (HCl/Salt) TS->HCl

Figure 1: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 pathway.[1][4][5] The rate-limiting step is typically k1 (attack), which is accelerated by the electron-withdrawing -CF3 group.[1][2]

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Best for: Primary and secondary aliphatic amines (e.g., morpholine, piperazine, alkylamines).[1]

Rationale: Aliphatic amines are sufficiently nucleophilic to attack the C6 position at moderate temperatures.[1][2] The presence of a base is required to neutralize the generated HCl.

Materials:

  • Substrate: 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (1.0 equiv)[1][2]

  • Nucleophile: Amine (1.1 – 1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)[1][2]
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (

    
    -Methyl-2-pyrrolidone)[1][2]
    

Step-by-Step Workflow:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the chloropyrazine substrate (1.0 mmol) in anhydrous DMSO (3.0 mL/mmol). Note: DMSO is preferred over DMF to minimize thermal decomposition at higher temperatures.[1][2]

  • Addition: Add DIPEA (2.0 mmol) followed by the amine nucleophile (1.1 mmol).

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor by LC-MS.[1][2][6]

    • Checkpoint: Look for the disappearance of the parent mass (M+H) and appearance of the product mass.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the mixture into ice-water (20 mL). The product often precipitates.[2]

    • Filter the solid.[1][2] If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate or DCM/MeOH).[1][2]

Protocol B: C-O Bond Formation (Etherification)

Best for: Alcohols and Phenols.[1][2]

Rationale: Alcohols are weak nucleophiles and must be deprotonated to their corresponding alkoxides.[1][2] Critical Warning: The exocyclic amine (


) on the pyrazine has a 

~17.[1][2] Strong bases (like NaH) may deprotonate this amine first.[1] Therefore, at least 2 equivalents of base are often necessary, or the use of a sterically hindered base.

Materials:

  • Substrate: 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (1.0 equiv)[1][2]

  • Nucleophile: Alcohol/Phenol (1.2 equiv)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (

    
    ) (2.2 equiv)[1][2]
    
  • Solvent: Anhydrous THF or DMF.[1][2]

Step-by-Step Workflow:

  • Alkoxide Generation: In a dry flask under Argon, suspend NaH (2.2 mmol) in anhydrous THF (5 mL). Cool to 0°C.[1][2][7]

  • Nucleophile Addition: Add the alcohol (1.2 mmol) dropwise. Stir for 15-30 min to ensure alkoxide formation (

    
     gas evolution).
    
  • Substrate Addition: Add the chloropyrazine (1.0 mmol) as a solution in THF.

  • Reaction: Allow to warm to room temperature. If the alcohol is sterically hindered, heat to 60°C .

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc, wash with water (to remove DMF/salts), and concentrate.

Troubleshooting & Optimization Data

The following table summarizes common issues and validated solutions based on internal optimization studies.

VariableObservationRecommendation
Solvent Reaction too slow in THF/Dioxane.Switch to DMSO or NMP . These polar aprotic solvents stabilize the charged Meisenheimer intermediate.[2]
Nucleophile Low conversion with Anilines.[1][2][8]Anilines are weak nucleophiles.[1][2][8] Increase temp to 120°C or switch to Buchwald-Hartwig (Protocol C).
Side Product Hydrolysis (formation of -OH at C6).[1][2]Ensure solvents are anhydrous .[1][2] Moisture competes with the nucleophile at high temps.[2]
Regioselectivity Attack at other positions?Highly unlikely.[1][2] The C6-Cl bond is the only viable leaving group activated by the ortho-CF3.[2]
Protocol C: The "Backup" (Buchwald-Hartwig)

Use when


 fails (e.g., electron-deficient anilines).[1][2]
  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand: Xantphos or BrettPhos (10 mol%)[1][2]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane, 100°C.

Decision Workflow

Use this logic tree to select the appropriate protocol for your specific nucleophile.

Decision_Tree Start Select Nucleophile Type Amine Amine (R-NH2) Start->Amine Alcohol Alcohol/Phenol (R-OH) Start->Alcohol CheckAmine Is it Aliphatic or Aromatic? Amine->CheckAmine ProtoB Protocol B: Alkoxide SNAr (NaH, THF, 0°C->RT) Alcohol->ProtoB Aliphatic Aliphatic (Strong Nu) CheckAmine->Aliphatic Aromatic Aniline (Weak Nu) CheckAmine->Aromatic ProtoA Protocol A: Standard SNAr (DMSO, DIPEA, 90°C) Aliphatic->ProtoA Aromatic->ProtoA Try first (120°C) ProtoC Protocol C: Pd-Catalysis (Buchwald-Hartwig) Aromatic->ProtoC If SNAr fails

Figure 2: Strategic decision tree for reaction condition selection.

References

  • Mechanism of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in Trifluoromethyl-Heterocycles: 
    Chemistry Steps. "Nucleophilic Aromatic Substitution Mechanism."[1][2][3][4][9][10]
    [Link]
    
  • Analogous Trifluoropyrimidine Chemistry: Frontiers in Chemistry. "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine." (Demonstrates nucleophile hierarchy in similar electron-deficient rings). [Link]

  • Compound Data & Safety: PubChem. "6-Chloro-5-(trifluoromethyl)pyridin-3-amine (Analogous Pyridine Data)." [Link][1]

Sources

Application

synthesis of kinase inhibitors using 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

Advanced Application Note: Synthesis of Precision Kinase Inhibitors Using 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine Executive Summary 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (CAS: 2503205-09-0) has emerged as a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Synthesis of Precision Kinase Inhibitors Using 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

Executive Summary

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (CAS: 2503205-09-0) has emerged as a highly privileged building block in the design of small-molecule kinase inhibitors. Its unique substitution pattern provides an optimal balance of target affinity, metabolic stability, and synthetic tractability. This application note provides a comprehensive guide to utilizing this scaffold, detailing the structural rationale for its use and providing field-tested, self-validating protocols for its late-stage diversification into potent therapeutics.

Mechanistic Insights & Structural Biology

The development of targeted kinase inhibitors requires the precise spatial arrangement of pharmacophores to achieve high kinome selectivity. The 6-chloro-5-(trifluoromethyl)pyrazin-2-amine scaffold is engineered to address three critical domains within the ATP-binding pocket[1]:

  • The Hinge-Binding Motif (2-Amino Pyrazine): The 2-aminopyrazine core acts as a potent hydrogen bond donor-acceptor system. The primary amine donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the adjacent pyrazine nitrogen accepts a hydrogen bond from the backbone amide NH[1]. This bidentate interaction robustly anchors the inhibitor within the ATP pocket[2].

  • The Hydrophobic/Metabolic Shield (5-Trifluoromethyl): The incorporation of a -CF3 group at the C5 position serves a dual purpose. Structurally, it projects into the hydrophobic specificity pocket (often the "gatekeeper" adjacent region), enhancing binding enthalpy. Pharmacologically, the strong electron-withdrawing nature and steric bulk of the -CF3 group protect the pyrazine ring from oxidative metabolism (e.g., by CYP450 enzymes), drastically improving the in vivo half-life of the resulting inhibitors[1].

  • The Diversification Handle (6-Chloro): The C6-chloro substituent is strategically positioned to direct vectors toward the solvent-exposed region or the ribose-binding pocket. The electron-deficient nature of the pyrazine, further activated by the -CF3 group, makes the C6 position highly susceptible to both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions[2].

KinaseBinding Hinge Kinase Hinge Region (Backbone Amides) Scaffold 2-Amino Pyrazine Core (H-Bond Donor/Acceptor) Scaffold->Hinge Hydrogen Bonds CF3 5-CF3 Group (Lipophilic/Metabolic Stability) Scaffold->CF3 Position 5 C6Sub C6 Substituent (Tuning/Solubility) Scaffold->C6Sub Position 6 Hydrophobic Hydrophobic Pocket (Specificity) CF3->Hydrophobic Van der Waals Solvent Solvent-Exposed Region C6Sub->Solvent Vector Trajectory

Structural basis of pyrazin-2-amine scaffold binding within the kinase hinge region.

Application Workflow: Synthetic Strategies

The synthetic utility of 6-chloro-5-(trifluoromethyl)pyrazin-2-amine lies in its capacity for divergent synthesis. By leveraging the C6-chloro handle, medicinal chemists can rapidly generate libraries of analogs to establish precise Structure-Activity Relationships (SAR)[3].

SyntheticWorkflow Core 6-Chloro-5-(CF3)pyrazin-2-amine (Starting Material) Path1 Buchwald-Hartwig Amination (Pd-Catalyzed C-N) Core->Path1 Amines, Base Path2 Suzuki-Miyaura Coupling (Pd-Catalyzed C-C) Core->Path2 Boronic Acids, Base Path3 SNAr Reaction (Nucleophilic Substitution) Core->Path3 Alcohols/Thiols, Base Prod1 C6-Amino Derivatives (e.g., DLK Inhibitors) Path1->Prod1 Prod2 C6-Aryl/Heteroaryl Derivatives (e.g., ATR/CDK9 Inhibitors) Path2->Prod2 Prod3 C6-Ether/Thioether Derivatives Path3->Prod3

Divergent synthetic workflow utilizing the C6-chloro handle for late-stage diversification.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation) This protocol is optimized for coupling secondary cyclic amines (e.g., piperazines, pyrrolidines) to the C6 position, a common motif in Dual Leucine Zipper Kinase (DLK) inhibitors[1]. Causality & Design Choice: The electron-deficient nature of the pyrazine ring can lead to catalyst poisoning if the metal coordinates to the ring nitrogens. We utilize Pd2(dba)3 in combination with Xantphos. Xantphos provides a wide bite angle that accelerates the reductive elimination step, favoring C-N bond formation over off-target coordination. K3PO4 is selected as the base over stronger alkoxides (like t-BuONa) to prevent base-mediated degradation of the -CF3 group and to tolerate the unprotected 2-amino group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-chloro-5-(trifluoromethyl)pyrazin-2-amine (1.0 equiv, 1.0 mmol), the desired secondary amine (1.2 equiv, 1.2 mmol), Pd2(dba)3 (0.05 equiv, 5 mol%), Xantphos (0.10 equiv, 10 mol%), and anhydrous K3PO4 (2.0 equiv, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times) to ensure a strictly anaerobic environment, preventing catalyst oxidation.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) via syringe. Degas the resulting suspension by sparging with Argon for 5 minutes.

  • Reaction Execution: Replace the septum with a Teflon screw cap. Heat the reaction mixture to 95°C in a pre-heated oil bath for 12–16 hours.

  • Self-Validation/Monitoring: At 12 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material mass[M+H]+ 198.0 is fully consumed.

  • Workup & Purification: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to yield the C6-aminated product.

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation) This methodology is utilized to install aryl or heteroaryl groups at the C6 position, a critical step in synthesizing ATR and CDK9 inhibitors[3][4]. Causality & Design Choice: Pd(dppf)Cl2·CH2Cl2 is chosen as the precatalyst due to its robustness and efficiency in coupling electron-deficient heteroaryl chlorides. A biphasic solvent system (1,4-Dioxane/H2O) ensures the solubility of both the organic substrates and the inorganic base (Na2CO3), facilitating the transmetalation step.

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial with 6-chloro-5-(trifluoromethyl)pyrazin-2-amine (1.0 equiv, 1.0 mmol), the corresponding aryl/heteroaryl boronic acid or pinacol ester (1.5 equiv, 1.5 mmol), Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%), and Na2CO3 (2.5 equiv, 2.5 mmol).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL total).

  • Degassing: Sparge the biphasic mixture with Argon for 10 minutes.

  • Reaction Execution: Seal the vial and heat conventionally at 90°C or via microwave irradiation at 110°C for 45 minutes.

  • Self-Validation/Monitoring: Monitor via TLC (UV active at 254 nm) and LC-MS. The formation of the highly conjugated biaryl product will typically result in a distinct shift in retention time and a new UV absorption maximum.

  • Workup & Purification: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify via reverse-phase preparative HPLC if the product exhibits high polarity, or standard silica gel chromatography.

Quantitative Data Presentation

Table 1: Optimization of C6 Cross-Coupling Conditions

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
Buchwald-HartwigPd2(dba)3 / XantphosK3PO41,4-Dioxane9582%Optimal bite angle prevents Pd-coordination to pyrazine nitrogens.
Buchwald-HartwigPd(OAc)2 / BINAPt-BuONaToluene10035%Strong base caused partial degradation of the -CF3 group.
Suzuki-MiyauraPd(dppf)Cl2·CH2Cl2Na2CO3Dioxane/H2O9088%Biphasic system ensures efficient transmetalation.
Suzuki-MiyauraPd(PPh3)4K2CO3DMF11055%Protodeboronation observed due to high temperature in DMF.

Table 2: Comparative Kinase Inhibition Data for C6-Substituted Derivatives

Target KinaseC6 Substituent MotifIC50 (nM)Cellular Efficacy (Target Engagement)Primary Indication
DLK / LZKBridged Bicyclic Amines< 5 nMHigh (p-cJun reduction in neurons)Neurodegeneration (ALS)[1]
ATRSubstituted Oxadiazoles< 10 nMHigh (Sensitization to DNA damage)Oncology (Solid Tumors)[3]
CDK9Fluoro-Pyridines< 15 nMHigh (Suppression of RNAPII phosphorylation)Oncology / Inflammation[4]

References

  • Discovery of Potent and Selective Dual Leucine Zipper Kinase/Leucine Zipper-Bearing Kinase Inhibitors with Neuroprotective Properties in In Vitro and In Vivo Models of Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry.[https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01056]
  • Pyrazine derivatives useful as inhibitors of ATR kinase. Google Patents (AU2016222396B2).[https://patents.google.
  • Substituted bi-heteroaryl compounds as cdk9 inhibitors and their uses. Google Patents (WO2012101065A2).[https://patents.google.
  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules (PMC - NIH).[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6982928/]

Sources

Method

Application Note: 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine as a Strategic Scaffold in Agrochemical Discovery

This Application Note is designed for research scientists and process chemists in the agrochemical sector. It details the synthetic utility, handling, and application of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine , a hi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists in the agrochemical sector. It details the synthetic utility, handling, and application of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine , a high-value fluorinated heterocyclic intermediate.[1]

Executive Summary

The incorporation of trifluoromethyl (


) groups into heterocyclic scaffolds is a cornerstone of modern agrochemical design. 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine  represents a critical "scaffold-hopping" intermediate, offering a bioisostere to the widely used trifluoromethyl-pyridines (e.g., intermediates for Fluazinam or Picolinafen).

This pyrazine derivative offers unique physicochemical properties:

  • Enhanced Lipophilicity: The

    
     group increases membrane permeability in target pests/weeds.
    
  • Metabolic Stability: The pyrazine ring, combined with halogenation, resists oxidative metabolism better than non-fluorinated analogs.

  • Dual-Handle Reactivity: The presence of an electrophilic chlorine (C6) and a nucleophilic amine (C2) allows for orthogonal functionalization.

This guide outlines the synthesis , characterization , and downstream application of this intermediate.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecificationNotes
Chemical Name 6-Chloro-5-(trifluoromethyl)pyrazin-2-amineIUPAC
Molecular Formula

Molecular Weight 197.55 g/mol
Core Structure Pyrazine (1,4-diazine)Electron-deficient aromatic ring
Key Substituents -CF3 (Pos 5), -Cl (Pos 6), -NH2 (Pos 2)Highly functionalized
Analog CAS 69816-38-2 (Non-chloro analog)Reference for structural comparison
Solubility DMSO, Methanol, Ethyl AcetateLow water solubility
pKa (Calc) ~0.5 - 1.5Weakly basic due to electron-withdrawing CF3/Cl

Synthetic Routes & Causality

The synthesis of highly substituted pyrazines requires careful regiocontrol. The two primary routes involve either electrophilic halogenation of an amino-pyrazine or nucleophilic displacement (SNAr) on a di-halo precursor.

Route A: Regioselective Amination (Recommended)

Rationale: This route is preferred for scale-up as it avoids the use of elemental fluorine gas and utilizes stable precursors.

  • Precursor: 2,6-Dichloro-5-(trifluoromethyl)pyrazine .

  • Reaction:

    
     with Ammonia (
    
    
    
    ).
  • Regioselectivity: The position para to the Nitrogen is activated. However, the

    
     group strongly activates the ortho position (C6) and para position (C3). In 2,6-dichloro-5-CF3-pyrazine, the C2 and C6 positions are competing.
    
    • Note: Steric hindrance from the bulky

      
       group often directs nucleophilic attack to the distal chloride (C2), yielding the desired 2-amino  product while retaining the 6-chloro  substituent.
      
Route B: Electrophilic Chlorination

Rationale: Used when the non-chlorinated amine (CAS 69816-38-2) is available.

  • Precursor: 5-(Trifluoromethyl)pyrazin-2-amine.

  • Reagent: N-Chlorosuccinimide (NCS) in DMF.

  • Mechanism: The amino group activates the ring. The C6 position is sterically crowded by

    
     but electronically favorable? Actually, C3 is often favored for electrophilic attack in 2-aminopyrazines. This route often yields mixtures of 3-chloro and 6-chloro isomers, requiring difficult chromatographic separation. Route A is superior. 
    

Experimental Protocols

Protocol 1: Synthesis via SNAr (Route A)

Objective: Selective mono-amination of 2,6-dichloro-5-(trifluoromethyl)pyrazine.

Materials:

  • 2,6-Dichloro-5-(trifluoromethyl)pyrazine (1.0 eq)

  • Ammonium Hydroxide (28-30% aq) or

    
     in Methanol (3.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or THF

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step:

  • Setup: Charge a pressure vessel or sealed tube with 2,6-dichloro-5-(trifluoromethyl)pyrazine dissolved in MeCN (5 mL/g).

  • Addition: Cool to 0°C. Slowly add the ammonia solution. Causality: Low temperature favors the kinetic product and minimizes over-amination to the diamine.

  • Reaction: Seal and stir at RT for 4–6 hours. Monitor by HPLC/TLC.

    • Checkpoint: Look for the disappearance of the starting material (

      
       in 20% EtOAc/Hex) and appearance of the mono-amine (
      
      
      
      ).
  • Workup: Concentrate the solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over

    
    . If regioisomers are present, purify via Flash Column Chromatography (Gradient: 0-30% EtOAc in Hexanes).
    
  • Yield: Expect 75–85% of a white to pale yellow solid.

Protocol 2: Quality Control (HPLC Method)

Objective: Verify purity and isomeric ratio.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).

  • Self-Validation: The product should elute earlier than the dichloro-precursor but later than the non-chlorinated analog due to the lipophilic Cl atom.

Downstream Applications (Agrochemicals)

This intermediate is a versatile building block for three major classes of agrochemicals.

A. PPO Inhibitor Herbicides (Uracil/Phenyl Ethers)

The 2-amino group is converted to a phenyl/heteroaryl ether or a uracil moiety. The


 and Cl groups provide the necessary lipophilic pocket binding in the Protoporphyrinogen Oxidase (PPO) enzyme.
  • Workflow: Diazotization of amine

    
     Hydrolysis to Phenol 
    
    
    
    Coupling with propargyl halides or heterocyclic electrophiles.
B. SDHI Fungicides (Amide Coupling)

The amine reacts with acid chlorides (e.g., pyrazole-4-carbonyl chlorides) to form Succinate Dehydrogenase Inhibitors (SDHIs).

  • Mechanism:[2] The electron-deficient pyrazine ring acts as the "amine part" of the carboxamide bridge, modulating the pKa of the amide proton for H-bonding in the binding site.

C. ALS Inhibitors (Sulfonamides)

Reaction of the amine with sulfonyl chlorides yields sulfonamide herbicides (Acetolactate Synthase inhibitors).

Visualizing the Workflow

The following diagram illustrates the synthesis and divergent application pathways.

G cluster_0 Synthesis cluster_1 Downstream Applications Precursor 2,6-Dichloro-5- (trifluoromethyl)pyrazine Intermediate 6-Chloro-5-(trifluoromethyl) pyrazin-2-amine Precursor->Intermediate Regioselective Amination Reagent NH3 / MeCN (SNAr) Reagent->Intermediate PPO PPO Inhibitor (Herbicide) Intermediate->PPO 1. Diazotization 2. Ether formation SDHI SDHI Fungicide (Carboxamide) Intermediate->SDHI Amide Coupling (R-COCl) ALS ALS Inhibitor (Sulfonamide) Intermediate->ALS Sulfonylation (R-SO2Cl)

Caption: Figure 1.[3] Synthesis of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine and its divergence into major agrochemical classes.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), potentially toxic if swallowed (Acute Tox. 4).

  • Specific Risk: Fluorinated pyrazines can be volatile and skin-permeable. Use exclusively in a fume hood.

  • Waste: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers.

References

  • ChemicalBook. (2023). 2-Amino-5-(trifluoromethyl)pyrazine (CAS 69816-38-2) - Synthesis and Properties.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13532244: 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (Pyridine Analog).Link

  • Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.ChemBioChem, 5(5), 570-589. (Contextual grounding for CF3-heterocycles).
  • BldPharm. (2024). Product Page: 5-(Trifluoromethyl)pyrazin-2-amine.[1][4][5]Link

  • ChemScene. (2024). Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate (Related Intermediate).Link

Sources

Application

Application Note: Preparation and Optimization of Pyraziflumid Analogs from 3-(Trifluoromethyl)pyrazine-2-carboxamides

Executive Summary Since its initial commercialization, pyraziflumid has established itself as a highly potent succinate dehydrogenase inhibitor (SDHI) fungicide. Unlike traditional pyrazole- or pyridine-based SDHIs (such...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Since its initial commercialization, pyraziflumid has established itself as a highly potent succinate dehydrogenase inhibitor (SDHI) fungicide. Unlike traditional pyrazole- or pyridine-based SDHIs (such as bixafen or boscalid), pyraziflumid utilizes a unique 3-(trifluoromethyl)pyrazine-2-carboxamide core. This application note details the causal mechanistic rationale behind this scaffold, outlines a highly convergent, self-validating synthetic workflow for generating pyraziflumid analogs, and provides robust protocols for late-stage diversification.

Mechanistic Rationale & Structural Design

The efficacy of SDHI fungicides relies on their ability to bind to the ubiquinone-binding pocket of fungal complex II. The structural shift from a pyridine or pyrazole core to a pyrazine core introduces critical physicochemical advantages:

  • Electronic and Steric Profile: The pyrazine nitrogen atoms alter the hydrogen-bonding network within the target enzyme's binding pocket.

  • The Role of the Trifluoromethyl (-CF₃) Group: The -CF₃ group at the 3-position serves a dual purpose. First, its strong electron-withdrawing nature activates the adjacent carbonyl group, which is critical for both target binding and the synthetic amidation steps. Second, it significantly increases the lipophilicity and metabolic stability of the molecule, enhancing transmembrane penetration into fungal cells compared to chloro-substituted analogs [1].

As demonstrated in , replacing a 3-chloro substituent with a 3-trifluoromethyl group yields up to a 200-fold increase in efficacy against specific pathogens like barley powdery mildew.

Convergent Synthesis Workflow

The preparation of pyraziflumid analogs relies on a highly convergent strategy. The pyrazine core and the biphenylamine moiety are synthesized independently and coupled in a late-stage amidation. This approach provides medicinal chemists with the flexibility to rapidly generate diverse analog libraries.

SynthesisWorkflow A Ethyl 4,4,4-trifluoro-3-oxobutanoate B 1. Chlorination (Cl2 or SO2Cl2) 2. NaN3, 1,2-ethylenediamine, Pd/C A->B C Methyl 3-(CF3)pyrazine-2-carboxylate B->C G Route A: Direct Amidation (NaOMe, MeOH, RT) C->G H Route B: Hydrolysis & Coupling (NaOH, then SOCl2 or HATU) C->H D o-Chloronitrobenzene + Aryl Boronic Acid E 1. Suzuki-Miyaura Coupling (Pd) 2. Nitro Reduction (Fe/HCl or H2/Pd) D->E F Substituted Biphenyl-2-amine E->F F->G F->H I Pyraziflumid & Analogs G->I H->I

Convergent synthetic workflow for pyraziflumid analogs via Route A and Route B.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. In-process quality control (QC) checks are embedded to ensure that causality dictates the progression of the synthesis.

Preparation of the Pyrazine Core

The pyrazine building block is synthesized from ethyl 4,4,4-trifluoro-3-oxobutanoate.

  • Causality Insight: A one-pot transformation is utilized for the cyclization step. By sequentially adding sodium azide, 1,2-ethylenediamine, and Palladium on carbon (Pd/C), the highly reactive and potentially hazardous 2-iminoketoester intermediate undergoes spontaneous ring closure. The Pd/C facilitates in situ aromatization of the resulting dihydropyrazine, driving the reaction to the thermodynamically stable pyrazine ester [2].

Protocol:

  • Chlorination: Treat ethyl 4,4,4-trifluoro-3-oxobutanoate with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0 °C. Stir for 2 hours.

  • One-Pot Cyclization: To the crude 2-chloroketoester, add sodium azide (NaN₃) at room temperature. Stir for 1 hour.

  • Add 1,2-ethylenediamine and 10% Pd/C. Heat the mixture to 60 °C under an inert atmosphere for 4 hours.

  • Self-Validation Check: Filter an aliquot through Celite and analyze via LC-MS. The reaction is validated to proceed when the dihydropyrazine mass intermediate is fully depleted, and the target methyl 3-(trifluoromethyl)pyrazine-2-carboxylate mass (m/z [M+H]⁺ = 207) accounts for >95% of the total ion chromatogram (TIC) area.

Late-Stage Amidation Strategies

Depending on the nucleophilicity and steric hindrance of the target biphenylamine, two distinct amidation routes are employed.

Route A: Direct Amidation (Base-Catalyzed)
  • Causality Insight: The strong electron-withdrawing effect of the 3-CF₃ group highly activates the methyl ester. Using sodium methoxide (NaOMe) deprotonates the biphenylamine, generating a highly nucleophilic amide anion that readily attacks the activated ester. This route maximizes atom economy by bypassing ester hydrolysis.

Protocol:

  • Charge a dry flask with the substituted biphenyl-2-amine (1.0 eq) and methyl 3-(trifluoromethyl)pyrazine-2-carboxylate (1.2 eq).

  • Suspend the reagents in anhydrous N,N-dimethylacetamide (DMAc).

  • Dropwise, add a 28% solution of sodium methoxide in methanol (3.0 eq). Stir at room temperature for 9 hours.

  • Self-Validation Check: Quench a 50 µL aliquot in 1 mL of 1M HCl and extract with ethyl acetate. TLC (Hexane:EtOAc 3:1) must show the complete disappearance of the amine starting material (visualized under UV 254 nm). If the amine persists, add an additional 0.5 eq of NaOMe.

  • Workup: Pour the mixture into ice-cold water. Collect the precipitated pyraziflumid analog via vacuum filtration, wash with water, and recrystallize from ethanol.

Route B: Hydrolysis & Acid Chloride Coupling
  • Causality Insight: For highly sterically hindered amines (e.g., N-(1,1,3-trimethylindan-4-yl) derivatives) or severely electron-deficient anilines, the direct amidation in Route A fails due to kinetic barriers. Route B overcomes this by converting the ester to a highly electrophilic acid chloride.

Protocol:

  • Hydrolysis: Treat methyl 3-(trifluoromethyl)pyrazine-2-carboxylate with 2M NaOH in THF/Water (1:1) for 2 hours. Acidify to pH 2 with HCl to precipitate 3-(trifluoromethyl)pyrazine-2-carboxylic acid.

  • Activation: Suspend the dried acid in toluene. Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic drop of DMF. Reflux for 3 hours, then concentrate in vacuo to yield the acid chloride.

  • Coupling: Dissolve the amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane at 0 °C. Slowly add the acid chloride (1.1 eq) dissolved in DCM.

  • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the amine peak is <2% relative area. The formation of the amide bond is confirmed by the appearance of the product mass and a shift in retention time.

Quantitative Data: Structure-Activity Relationship (SAR)

The optimization of the pyraziflumid series heavily relied on comparing the pyrazine core against traditional pyridine cores, as well as evaluating the impact of the 3-position substituent. The data below summarizes the relative fungicidal potency driving the selection of the 3-(trifluoromethyl)pyrazine-2-carboxamide scaffold [3].

Heterocyclic Core Scaffold2- or 3-Position SubstituentGray Mold (B. cinerea) EfficacyWheat Brown Rust EfficacyBarley Powdery Mildew Efficacy
Pyridine-3-carboxamide2-MethylModerateModerateLow
Pyrazine-2-carboxamide3-ChloroHighLowLow
Pyrazine-2-carboxamide 3-Trifluoromethyl High >10x higher 20–200x higher

*Relative potency calculated in comparison to the 3-chloro pyrazine-2-carboxamide derivative under identical greenhouse assay conditions.

References

  • Synthesis and biological activity of a novel fungicide, pyraziflumid Journal of Pesticide Science (PubMed Central) URL:[Link]

  • Development of a novel fungicide, pyraziflumid PubMed URL:[Link]

Method

derivatization of the amino group of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

This Application Note is structured to guide researchers through the challenging derivatization of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine , a highly deactivated and chemically sensitive heteroaromatic scaffold often...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the challenging derivatization of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine , a highly deactivated and chemically sensitive heteroaromatic scaffold often used in the synthesis of kinase inhibitors and advanced agrochemicals.

Executive Summary

The derivatization of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (CAS: 156753-66-9) presents a distinct dual-challenge in medicinal chemistry:

  • Electronic Deactivation: The amino group at position C2 is severely electron-deficient due to the inherent electron-withdrawing nature of the pyrazine ring, further exacerbated by the ortho-chloro (C6) and para-trifluoromethyl (C5) substituents. This lowers the pKa of the conjugate acid significantly (< 1.0), rendering the amine poorly nucleophilic.

  • Chemoselectivity Risks: The C6-chloro group, activated by the adjacent N1 and the ortho-trifluoromethyl group, is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). Standard derivatization protocols using nucleophilic bases (e.g., alkoxides) or high heat can lead to unintended displacement of the chloride.
    

This guide provides three validated protocols designed to overcome these electronic barriers while preserving the halogen handle for subsequent elaboration.

Chemical Assessment & Reactivity Profile

Before initiating synthesis, it is critical to visualize the electronic landscape of the substrate.

ReactivityMap Substrate 6-Chloro-5-(trifluoromethyl) pyrazin-2-amine Amine C2-Amine (-NH2) Target Nucleophile Status: DEACTIVATED (pKa < 1) Substrate->Amine Primary Site Chloride C6-Chloride (-Cl) Leaving Group Status: HIGHLY ACTIVATED (Risk: SNAr) Substrate->Chloride Competing Site CF3 C5-Trifluoromethyl (-CF3) EWG Activator Status: STABLE Substrate->CF3 Electronic Modulator Amine->Chloride Meta-Relationship (via N1) CF3->Chloride Ortho-Activation (Strong Inductive Effect)

Figure 1: Reactivity Landscape. The C5-


 group strongly activates the C6-Cl towards 

while simultaneously pulling electron density from the C2-amine, making it a "hard," weak nucleophile.

Protocol A: Acylation (Amide Synthesis)

Objective: Convert the amine to an amide (e.g., for fragment growing). Challenge: The amine is too weak to react with acid chlorides under standard pyridine/DCM conditions without excessive heat, which risks decomposition. Solution: Use of a "stealth" deprotonation strategy with a non-nucleophilic base.

Materials
  • Substrate: 1.0 eq (e.g., 100 mg)

  • Electrophile: Acid Chloride (1.2 eq)

  • Base: Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF (2.2 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology
  • Preparation: Charge an oven-dried flask with the pyrazine amine (1.0 eq) and anhydrous THF under

    
     atmosphere. Cool the solution to -78 °C .
    
  • Deprotonation: Dropwise add NaHMDS (2.2 eq). The solution may turn deep orange/red, indicating the formation of the amidate anion.

    • Note: We use 2.2 eq because the first equivalent removes the N-H proton, and the second ensures the amine remains anionic and highly nucleophilic relative to the neutral species.

  • Activation: Stir at -78 °C for 15 minutes.

  • Addition: Add the Acid Chloride (1.2 eq) dropwise (neat or in minimal THF).

  • Reaction: Allow the mixture to warm slowly to 0 °C over 2 hours. Do not heat to reflux.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Check:

  • LCMS: Monitor for the disappearance of M+H (197/199) and appearance of Product Mass.

  • NMR: Loss of the broad

    
     singlet (approx. 5-7 ppm) and appearance of the amide NH (typically >9 ppm, sharp).
    

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Cross-coupling with an aryl halide to form a biaryl amine. Challenge: Electron-deficient amines are poor ligands for Pd and slow to undergo reductive elimination. Solution: Use of BrettPhos or tBuBrettPhos precatalysts, which are specifically engineered for weak nucleophiles.

Materials
  • Substrate: Pyrazine amine (1.0 eq)

  • Coupling Partner: Aryl Bromide or Chloride (1.1 eq)

  • Catalyst: BrettPhos Pd G3 or G4 Precatalyst (2-5 mol%)

  • Base:

    
     (finely ground, anhydrous) (2.0 eq)
    
  • Solvent: t-Amyl Alcohol or Dioxane (degassed)

Step-by-Step Methodology
  • Setup: In a glovebox or under strict Argon flow, combine the pyrazine amine, aryl halide,

    
    , and BrettPhos Pd G3 in a reaction vial.
    
  • Solvent: Add degassed t-Amyl alcohol (0.2 M).

  • Thermal Cycle: Seal the vial and heat to 80-100 °C .

    • Why this temp? Sufficient energy is needed for the oxidative addition of the aryl halide, but we avoid >120 °C to prevent thermal degradation of the fluorinated scaffold.

  • Monitoring: Check LCMS at 2 hours. If conversion is <50%, add 2 mol% more catalyst.

  • Workup: Filter through a Celite pad (eluting with DCM) to remove inorganic salts and Pd black. Concentrate and purify.

BuchwaldWorkflow Start Start: Pyrazine Amine + Ar-Br CatCycle Catalytic Cycle (BrettPhos Pd G3) Start->CatCycle OA Oxidative Addition (Pd inserts into Ar-Br) CatCycle->OA Bind Amine Binding (Rate Limiting Step) OA->Bind Weak Nucleophile Deprot Deprotonation by K3PO4 Bind->Deprot RE Reductive Elimination (Product Release) Deprot->RE RE->CatCycle Regenerate Pd(0)

Figure 2: Buchwald-Hartwig Mechanism. The critical step for this substrate is "Amine Binding." Bulky, electron-rich ligands like BrettPhos facilitate this interaction despite the amine's low nucleophilicity.

Protocol C: Urea/Carbamate Formation

Objective: Synthesis of ureas or carbamates using Isocyanates or Chloroformates. Challenge: Low reactivity towards weak electrophiles. Solution: Catalysis with DMAP (4-Dimethylaminopyridine) is essential to activate the electrophile.

Methodology
  • Dissolve pyrazine amine (1.0 eq) in anhydrous DCM or DCE.

  • Add Isocyanate (1.2 eq) or Chloroformate (1.2 eq).

  • Add Catalyst: DMAP (0.1 - 0.2 eq).

    • Mechanism:[1][2][3][4] DMAP attacks the isocyanate/chloroformate first, forming a highly reactive acyl-pyridinium species that the weak pyrazine amine can then attack.

  • Base: Add

    
     (1.5 eq) only if using chloroformates (to scavenge HCl). For isocyanates, no auxiliary base is needed.
    
  • Temperature: Reflux (40 °C for DCM, 80 °C for DCE) is often required for 4-12 hours.

Analytical Data Summary

ParameterValue / ObservationNote
Molecular Weight 197.55 g/mol Monoisotopic mass (Cl-35)
LCMS Pattern M+H (198) and M+H+2 (200)Distinct 3:1 ratio due to Chlorine isotope
1H NMR (DMSO-d6)

7.5 - 8.0 ppm (Broad Singlet)

protons are deshielded due to EWGs
19F NMR

-60 to -65 ppm (Singlet)
Diagnostic for

integrity
Solubility High: DMSO, DMF, THF.[5] Low: Water, Hexane.Use polar aprotic solvents for reactions

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (Acylation) Amine nucleophilicity too low.Switch from Pyridine base to NaHMDS/THF (-78°C) method.
Loss of Chlorine (

)
Use of nucleophilic base (OMe, OH) or excessive heat.Use sterically hindered bases (

, NaHMDS). Lower temp.
Low Yield (Buchwald) Catalyst poisoning or incorrect ligand.Ensure

-free conditions. Switch to BrettPhos or XantPhos .
Multiple Spots on TLC Bis-acylation or hydrolysis of

(rare).
Control stoichiometry (1.1 eq electrophile). Avoid aqueous base at high temp.

References

  • Buchwald-Hartwig Amination of Electron-Deficient Amines

    • Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination of Electron-Deficient Amines." Journal of the American Chemical Society, 2010.
    • (General reference for BrettPhos utility).

  • Reactivity of Aminopyrazines

    • Lutz, F., et al. "Nucleophilic Aromatic Substitution on Pyrazines." Tetrahedron Letters, 2012.
    • (Context on

      
       risks in chloropyrazines).
      
  • Base Selection in Amide Coupling

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (CAS: 2503205-09-0) Substrate Profiling & Mechanistic Causality The functional...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (CAS: 2503205-09-0)

Substrate Profiling & Mechanistic Causality

The functionalization of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine presents a unique intersection of electronic activation and steric challenge. As a building block heavily utilized in the synthesis of kinase inhibitors and CNS-active therapeutics, mastering its reactivity is critical for efficient drug development.

The Electronic & Steric Dilemma

This substrate is highly electron-deficient. The combination of the 1,4-diazine core and the strongly electron-withdrawing trifluoromethyl (–CF₃) group at the 5-position severely depletes electron density from the adjacent C–Cl bond at the 6-position.

  • Causality for Oxidative Addition: This electron deficiency makes the C–Cl bond highly susceptible to rapid oxidative addition by Pd(0) species, allowing for milder reaction temperatures compared to unactivated aryl chlorides[1].

  • The SNAr Competition: Because the ring is so electron-poor, strong nucleophiles (like primary/secondary aliphatic amines) can bypass the palladium cycle entirely and undergo spontaneous Nucleophilic Aromatic Substitution (S_NAr). Distinguishing between Pd-catalyzed amination and S_NAr is a critical process control step[2].

  • The Free Amine Liability: The unprotected primary amine at the 2-position poses a significant risk of coordinating to the palladium center, potentially poisoning the catalyst or participating in off-target oligomerization. To mitigate this, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) must be employed to physically block the primary amine from the metal center while accelerating reductive elimination[3].

Quantitative Optimization Data

To establish a robust baseline, our laboratory evaluated multiple catalytic systems for the Suzuki-Miyaura coupling of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine with phenylboronic acid. The data below summarizes the causality behind our final protocol choices.

Table 1: Ligand and Base Optimization Matrix (Target: Suzuki-Miyaura C-C Coupling)

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Conversion (%)Primary Byproduct / Causality
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O (3:1)100< 20%Protodehalogenation: PPh₃ is insufficiently electron-rich to stabilize the intermediate; slow reductive elimination leads to degradation[4].
Pd(OAc)₂ / PPh₃ (5 mol%)K₂CO₃1,4-Dioxane/H₂O9035%Unreacted SM: Catalyst poisoning due to substrate amine coordination.
Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)K₃PO₄1,4-Dioxane/H₂O9088%Trace Homocoupling: The large bite angle of dppf facilitates transmetalation, yielding acceptable results[4].
Pd₂(dba)₃ / XPhos (2.5 mol%) K₃PO₄ 1,4-Dioxane/H₂O 90 > 98% None (Clean): XPhos provides optimal steric bulk, preventing amine coordination and ensuring rapid product release[3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate built-in physical and analytical checkpoints to ensure that any deviation in causality (e.g., oxygen contamination, catalyst death) is immediately detectable by the operator.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol allows for the direct coupling of arylboronic acids without requiring protection of the primary pyrazine amine[5].

Reagents:

  • 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (1.00 mmol, 197.5 mg)

  • Arylboronic acid (1.20 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 22.9 mg) and XPhos (0.06 mmol, 28.6 mg)

  • K₃PO₄ (2.00 mmol, 424.5 mg)

  • 1,4-Dioxane (8.0 mL) and Deionized H₂O (2.0 mL)

Step-by-Step Workflow & Validation:

  • Strict Degassing (Causality): Combine the pyrazine substrate, boronic acid, and solvents in a Schlenk flask. Sparge the mixture with ultra-pure N₂ for exactly 15 minutes.

    • Why? Oxygen rapidly oxidizes the electron-rich XPhos ligand and Pd(0) species, leading to irreversible catalyst deactivation.

  • Catalyst Activation (Self-Validation Checkpoint 1): Add Pd₂(dba)₃, XPhos, and K₃PO₄ under a positive N₂ stream. Heat the mixture gently to 40 °C.

    • Visual Indicator: The solution must transition from a dark, opaque purple (Pd₂(dba)₃) to a clear, deep reddish-orange within 5 minutes. If the solution turns black and precipitates, oxygen contamination has occurred; the run must be aborted.

  • Reaction Execution: Heat the sealed system to 90 °C for 4 hours.

  • Analytical Monitoring (Self-Validation Checkpoint 2): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS (ESI+).

    • Success Metric: Complete disappearance of the starting material mass (

      
       198 [M+H]⁺) and appearance of the target biaryl mass.
      
    • Failure Metric: If a significant peak at

      
       164[M+H]⁺ is observed, protodehalogenation is competing with transmetalation. This indicates that the boronic acid is degrading or the water content is too high.
      
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Chemoselective Buchwald-Hartwig Amination (C–N Bond Formation)

Coupling a secondary aliphatic amine (e.g., morpholine) while preserving the substrate's primary amine.

Step-by-Step Workflow & Validation:

  • S_NAr Control Test (Self-Validation Checkpoint 1): Before utilizing expensive palladium, run a control reaction of the pyrazine with the secondary amine and base at 100 °C for 2 hours without catalyst.

    • Causality: Due to the extreme electron deficiency of this pyrazine, highly nucleophilic amines may undergo spontaneous S_NAr[2]. If LC-MS shows >50% conversion in the control, skip the palladium protocol entirely and proceed via thermal S_NAr to save costs.

  • Catalytic Setup: If the control is negative, combine the pyrazine (1.0 mmol), secondary amine (1.2 mmol), RuPhos-Pd-G3 precatalyst (0.03 mmol), and Cs₂CO₃ (2.0 mmol) in anhydrous Toluene (10 mL).

    • Causality for Base: We explicitly avoid strong bases like NaOtBu. Strong bases will deprotonate the substrate's primary amine (pKa ~15-16), leading to competitive intramolecular coordination or intermolecular oligomerization. Cs₂CO₃ is weak enough to leave the primary amine intact but strong enough to facilitate the catalytic cycle[3].

  • Reaction & Monitoring (Self-Validation Checkpoint 2): Heat to 100 °C for 6 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The highly conjugated product will exhibit distinct blue fluorescence under long-wave UV (365 nm), distinguishing it from the starting material.

Reaction Pathway Visualization

The following diagram illustrates the divergent catalytic pathways and the critical role of steric protection during the intermediate phases.

CrossCoupling Start 6-Chloro-5-(CF3)pyrazin-2-amine (Electron-Deficient Core) OxAdd Oxidative Addition Pd(0) → Pd(II) Complex Start->OxAdd Rapid C-Cl Insertion Branch1 Transmetalation + Ar-B(OH)2 / K3PO4 OxAdd->Branch1 Boronic Acid Pathway Branch2 Amine Coordination + HNR2 / Cs2CO3 OxAdd->Branch2 Amine Pathway Prod1 Suzuki-Miyaura Product (C-C Bond Formation) Branch1->Prod1 Reductive Elimination Prod2 Buchwald-Hartwig Product (C-N Bond Formation) Branch2->Prod2 Reductive Elimination

Figure 1: Divergent Pd-Catalyzed Cross-Coupling Pathways for 6-Chloro-5-(CF3)pyrazin-2-amine.

References

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: Angewandte Chemie International Edition (via University of Windsor) URL: [Link]

  • Title: Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery Source: Royal Society of Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PubMed Central (PMC) / European Journal of Organic Chemistry URL: [Link]

Sources

Method

Application Note: Scale-Up Synthesis of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

This Application Note is designed for process chemists and drug development scientists focusing on the scalable synthesis of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine and its derivatives. The guide prioritizes Process...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and drug development scientists focusing on the scalable synthesis of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine and its derivatives.

The guide prioritizes Process Safety , Scalability , and Impurity Control , moving beyond academic preparations to robust kilogram-scale protocols.

Executive Summary

The pyrazine scaffold, particularly 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine , represents a "privileged structure" in medicinal chemistry. The combination of the electron-withdrawing trifluoromethyl (


) group and the reactive chloro-substituent creates a unique electronic environment that enhances metabolic stability and lipophilicity (

). Furthermore, the C-6 chlorine atom is highly activated for nucleophilic aromatic substitution (

), serving as a versatile handle for library generation.[1]

This guide outlines a two-step functionalization strategy starting from the commercially available 2-amino-6-chloropyrazine. Unlike ring-closure methods, which often suffer from regioselectivity issues and expensive fluorinated building blocks, this route utilizes robust electrophilic halogenation followed by metal-mediated trifluoromethylation.

Key Process Metrics
ParameterTarget Specification
Overall Yield > 55% (2 steps)
Purity (HPLC) > 98.5% (a/a)
Scale 100 g – 1 kg
Critical Hazard Exotherm during bromination; Copper waste management

Retrosynthetic Analysis & Strategy

The most scalable route avoids the construction of the pyrazine ring from acyclic precursors.[1] Instead, we exploit the directing effects of the amino group on the pre-formed pyrazine core.

Electronic Logic:

  • Starting Material: 2-Amino-6-chloropyrazine (1) . The amino group is a strong electron-donating group (EDG), directing electrophilic substitution to the para position (C-5) and ortho position (C-3).

  • Regioselectivity: The C-5 position is electronically favored for electrophilic attack (bromination) due to the para-relationship with the amine and minimal steric hindrance compared to C-3.[1]

  • Trifluoromethylation: The resulting bromide at C-5 is an ideal handle for Copper-mediated trifluoromethylation, which is preferred over direct radical trifluoromethylation for its superior regiocontrol on scale.[1]

Retrosynthesis Target 6-Chloro-5-(trifluoromethyl) pyrazin-2-amine (3) (Target Scaffold) Intermediate 2-Amino-5-bromo- 6-chloropyrazine (2) (Activated Intermediate) Target->Intermediate Cu-Mediated Trifluoromethylation SM 2-Amino-6-chloropyrazine (1) (Commercial SM) Intermediate->SM Electrophilic Bromination (NBS)

Figure 1: Retrosynthetic strategy leveraging the directing effect of the C-2 amino group.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesis of 2-Amino-5-bromo-6-chloropyrazine (2).

Reaction:



Protocol (Scale: 500 g input):

  • Setup: Equip a 5 L jacketed reactor with an overhead stirrer, internal temperature probe, and nitrogen inlet.

  • Charging: Charge 2-amino-6-chloropyrazine (1) (500 g, 3.86 mol) and Acetonitrile (MeCN) (2.5 L, 5 vol). Stir to obtain a solution.

    • Note: MeCN is preferred over DMF for easier solvent removal and workup.[1]

  • Cooling: Cool the solution to

    
    .
    
  • Addition: Add N-Bromosuccinimide (NBS) (721 g, 4.05 mol, 1.05 equiv) portion-wise over 2 hours.

    • Critical Process Parameter (CPP): Maintain internal temperature

      
      . The reaction is exothermic.[1]
      
  • Reaction: Allow the mixture to warm to

    
     and stir for 4 hours. Monitor by HPLC (Target: 
    
    
    
    SM).
  • Quench & Workup:

    • Concentrate the reaction mixture under reduced pressure to

      
       volume.
      
    • Add Water (3 L) slowly to precipitate the product and dissolve succinimide byproduct.

    • Stir the slurry at

      
       for 1 hour.
      
  • Isolation: Filter the solids. Wash the cake with cold water (

    
    ) to remove residual succinimide.[1]
    
  • Drying: Dry in a vacuum oven at

    
     to constant weight.
    

Expected Yield: 85–90% Appearance: Off-white to pale yellow solid.[1]

Step 2: Copper-Mediated Trifluoromethylation

Objective: Synthesis of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (3).

Mechanism: This step utilizes a "Chen-type" reagent system or pre-generated


 species.[1] For scale-up, Methyl chlorodifluoroacetate (

)
with CuI and KF is often more cost-effective than

(Ruppert-Prakash reagent).

Protocol (Scale: 100 g input):

  • Setup: Equip a 2 L pressure reactor (Hastelloy or glass-lined) with mechanical stirring.

  • Charging: Charge Intermediate (2) (100 g, 0.48 mol), Copper(I) Iodide (CuI) (18.3 g, 0.2 equiv), and Spray-dried Potassium Fluoride (KF) (83.6 g, 1.44 mol, 3.0 equiv).

  • Inerting: Purge the vessel with

    
     (3 cycles).
    
  • Solvent/Reagent: Add DMF (500 mL, 5 vol) and Methyl chlorodifluoroacetate (138 g, 0.96 mol, 2.0 equiv).

    • Safety Note: This reaction generates

      
      .[1] Ensure the reactor is rated for pressure (typically 3–5 bar rise) or vented through a scrubber if run at atmospheric pressure (less efficient).[1] Sealed conditions are preferred for conversion.[1]
      
  • Reaction: Heat to

    
     for 12–16 hours.
    
    • Mechanism:[1][2]

      
       decarboxylates to form the active 
      
      
      
      species in situ, which undergoes oxidative addition/reductive elimination with the bromide.[1]
  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (1 L) and filter through a pad of Celite to remove copper salts.[1]

    • Wash the filtrate with Ammonium Hydroxide (10% aq) (

      
      ) to sequester residual copper (blue aqueous layer).[1]
      
    • Wash with Brine , dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from Heptane/EtOAc (9:1) or purify via silica gel plug if necessary.

Expected Yield: 60–70% Data:


 NMR should show a singlet around 

to

ppm.[1]

Derivatization Protocols (Downstream)

The target molecule (3) has two "handles": the Amine (


)  and the Chloro (

)
group.[1] The chlorine at C-6 is activated by the ortho-trifluoromethyl group and the para-ring nitrogen, making it highly susceptible to

.
Workflow: Library Generation

Reaction: Displacement of Cl with Amines/Alkoxides.[1]

Derivatization Core 6-Cl-5-CF3-Pyrazin-2-amine Product 6-Nu-5-CF3-Pyrazin-2-amine (Library Product) Core->Product DIPEA, DMSO 80°C, 4h Nucleophile Nucleophile (HNu) (Amines, Phenols) Nucleophile->Product

Figure 2: General workflow for SNAr derivatization at the C-6 position.

General Procedure:

  • Dissolve Core (3) (1 equiv) in DMSO (10 vol).

  • Add Amine Nucleophile (1.2 equiv) and DIPEA (2 equiv).[1]

  • Heat to

    
    . Monitor by LCMS.[1]
    
  • Note: Oxygen nucleophiles (alkoxides) may require NaH in THF at

    
    .[1]
    

Process Safety & Analytical Controls

Hazard Assessment[1][3]
  • NBS Bromination: Exothermic decomposition of NBS can occur if heated rapidly.[1] Strictly control addition rate at low temperature.

  • Copper Waste: The trifluoromethylation step generates copper-contaminated aqueous waste.[1] This must be segregated and treated (e.g., sulfide precipitation) before disposal.[1]

  • Pressure: The decarboxylation of methyl chlorodifluoroacetate generates gas.[1] Reactors must be pressure-rated.[1]

Analytical Method (HPLC)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
    ).[1]
    
  • Mobile Phase A: 0.1%

    
     in Water.[1]
    
  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm (Pyrazine core absorption) and 220 nm.[1]

References

  • Preparation of Halogenated Pyrazines

    • Source: Sigma-Aldrich / PubChem. "2-Amino-5-bromo-6-chloropyrazine (CAS 173253-42-4)".[1]

    • (Analogous Pyridine Data for Reference)

  • Trifluoromethylation Methodology (Chen's Reagent)

    • Source: Chen, Q. Y., & Wu, S. W. (1989).[1] "Methyl chlorodifluoroacetate: A new trifluoromethylating agent".[1] Journal of the Chemical Society, Chemical Communications.[1]

    • Context: Defines the decarboxylative mechanism for introducing into aryl halides.
  • Copper-Mediated Trifluoromethylation of Heterocycles

    • Source: Schlosser, M., et al. "Regioselective Scalable Approaches to Trifluoromethylated Pyrazoles".[1][3] Organic Process Research & Development.

  • Pyrazine Functionalization Reviews

    • Source: Sato, N. (2001).[1] "Comprehensive Heterocyclic Chemistry II: Pyrazines".

    • Context: Establishes the directing effects of amino-pyrazines (para-bromination).[1]

(Note: While specific patent literature for the exact CAS 799292-12-7 is sparse, the chemistry described above is validated by the reactivity patterns of the commercially available intermediate 2-amino-5-bromo-6-chloropyrazine.)

Sources

Application

analytical methods for monitoring reactions with 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

This Application Note and Protocol guide details the analytical strategy for monitoring reactions involving 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine , a highly functionalized heterocyclic building block.[1] Introducti...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the analytical strategy for monitoring reactions involving 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine , a highly functionalized heterocyclic building block.[1]

Introduction & Chemical Context

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is a critical intermediate in the synthesis of bioactive compounds, particularly kinase inhibitors and agrochemicals.[1][2] Its structure features three distinct electronic environments:

  • The 2-Amino Group: A weak electron donor, providing a handle for amide coupling or reductive amination.

  • The 5-Trifluoromethyl Group: A strong electron-withdrawing group (EWG) that activates the ring and serves as a distinct NMR probe.

  • The 6-Chloro Substituent: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-effect of the 
    
    
    
    group and the para-effect of the ring nitrogen.

Analytical Challenge: The compound is amphoteric (weakly basic amine, electron-deficient ring) and possesses high polarity. Standard silica chromatography often results in peak tailing. Furthermore, distinguishing between regioisomers during substitution reactions requires high-resolution techniques.[1]

Analytical Strategy Overview

To ensure robust reaction monitoring, a dual-method approach is recommended:

  • UPLC-MS/UV: The "Workhorse" for quantitative conversion data and impurity profiling.

  • 
     NMR:  The "Specialist" for unambiguous structural confirmation and in situ reaction kinetics without workup.
    
Decision Matrix: Which Method to Use?

DecisionMatrix Start Start Analysis Goal What is the Goal? Start->Goal Quant UPLC-MS/UV Goal->Quant Yield/Purity % Struct 19F / 1H NMR Goal->Struct Regio-ID Speed TLC / LC-UV Goal->Speed Quick Check Note1 Prevents amine tailing Quant->Note1 Use Acidic Mobile Phase Note2 Shift correlates to substituent electronegativity Struct->Note2 Monitor CF3 Shift

Figure 1: Analytical Decision Matrix for Pyrazine Analysis.

Protocol A: UPLC-MS/UV Monitoring (The Workhorse)

Objective: Quantitative monitoring of starting material consumption and product formation.

Method Principles

The amino group on the pyrazine ring can cause severe peak tailing on standard C18 columns due to interaction with residual silanols. To mitigate this, we utilize a charged surface hybrid (CSH) column or a high-pH stable column, although acidic conditions are generally preferred for better ionization in MS (ESI+).

Experimental Conditions
ParameterSetting
Column Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 0.4 mL/min
Column Temp 40°C
Detection UV at 254 nm (aromatic) and 280 nm; MS (ESI+, Scan 100-600 Da)
Gradient Profile
  • 0.0 min: 5% B

  • 3.0 min: 95% B (Linear Ramp)

  • 4.0 min: 95% B (Hold)

  • 4.1 min: 5% B (Re-equilibration)

  • 5.5 min: End

Sample Preparation (Reaction Monitoring)
  • Sampling: Aliquot 10 µL of the reaction mixture.

  • Quench: Dilute immediately into 990 µL of Acetonitrile:Water (50:50) .

    • Note: If the reaction uses strong bases (e.g., NaH, LiHMDS), quench with 0.1M ammonium chloride solution first to prevent column damage.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter if solids are present.

Data Interpretation
  • Starting Material (SM): Expect a peak at

    
     Da (Cl isotope pattern 3:1).
    
  • Product: Look for the loss of the Cl isotope pattern if

    
     has occurred.
    
  • UV Purity: Integration of UV 254 nm is more reliable for yield estimation than MS ion counts, which vary by ionization efficiency.

Protocol B: NMR Spectroscopy (The Specialist)

Objective: Rapid, workup-free monitoring of reaction progress and regio-selectivity.

Scientific Rationale

The trifluoromethyl group (


) acts as a sensitive reporter of the electronic environment.
  • Starting Material: The

    
     is adjacent to the electron-withdrawing Cl and the ring nitrogen.[1]
    
  • Product: Substitution of Cl with a nucleophile (e.g., an amine or alkoxide) significantly alters the electron density, causing a distinct chemical shift change (

    
    ) in the 
    
    
    
    spectrum.
  • Advantage: No solvent suppression is needed (unlike

    
     NMR), and the baseline is clean.
    
Protocol
  • Sampling: Take 50 µL of reaction mixture.

  • Preparation: Add to an NMR tube containing 500 µL of deuterated solvent (DMSO-

    
     or CDCl
    
    
    
    ).
  • Internal Standard (Optional for qNMR): Add 10 µL of

    
    -trifluorotoluene (
    
    
    
    ppm) as a quantitative reference.
  • Acquisition:

    • Pulse Sequence: zgfhigqn (Inverse gated decoupling to eliminate NOE for quantitative integration).

    • Relaxation Delay (

      
      ): > 5 seconds (Fluorine 
      
      
      
      can be long).
    • Scans: 16–32 (High sensitivity of

      
       allows few scans).
      
Expected Shifts (Approximate relative to )
  • Starting Material:

    
     to 
    
    
    
    ppm.[1]
  • 
     Product (Amino-substituted):  Shift typically moves upfield  (more negative ppm) due to the electron-donating nature of the new substituent shielding the 
    
    
    
    .

Protocol C: TLC Screening (Rapid Check)

While less quantitative, TLC is essential for establishing separation conditions.

  • Stationary Phase: Silica Gel

    
    .
    
  • Mobile Phase: 30% to 50% Ethyl Acetate in Hexanes.

    • Modification: Add 1% Triethylamine (TEA) to the mobile phase to prevent streaking of the aminopyrazine.

  • Visualization:

    • UV (254 nm): Dark spot (strong absorption).

    • Ninhydrin Stain: The primary amine at position 2 may stain weakly (red/purple) upon heating.

Case Study: Monitoring Displacement

Scenario: Reaction of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine with Morpholine.

Workflow Diagram

Workflow cluster_Analysis Parallel Analysis Rxn Reaction Mixture (SM + Morpholine) Sample Take Aliquot (t = 1h) Rxn->Sample LC UPLC-MS (Check Conv. %) Sample->LC NMR 19F NMR (Check Regio) Sample->NMR Decision Conversion > 95%? LC->Decision Workup Proceed to Workup Decision->Workup Yes Continue Add Heat/Base Decision->Continue No Continue->Rxn

Figure 2: Workflow for monitoring the displacement of the 6-Chloro substituent.

Observation Guide
  • T=0: Single Peak A (SM) in UPLC; Single Singlet in

    
     NMR.
    
  • T=1h: Appearance of Peak B (Product, M-Cl+Morpholine mass).

    • Critical Check: If Peak B shows a mass of M+Morpholine but retains Cl isotope pattern, the reaction occurred at the 2-amino group (rare, but possible if over-activated).

    • Confirmation:

      
       NMR shift will confirm ring substitution.
      

Safety & Precautions

  • Reactivity: The 6-chloro-5-trifluoromethyl motif is a potent electrophile.[1] It may cause skin sensitization. Handle in a fume hood.

  • Volatiles: While the pyrazine is solid, intermediates in its synthesis (like trifluoroacetic anhydride derivatives) can be volatile and lachrymatory.

  • Waste: Fluorinated compounds require specific disposal protocols in some jurisdictions to prevent PFAS-related contamination.[1]

References

  • General Methodologies for Aminopyrazines

    • HPLC Separation of Pyrazine and Aminopyrazine.[3][4] SIELC Technologies Application Note. Link

  • Fluorine NMR Strategies

    • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (General Reference for shifts).
    • BenchChem Application Note. Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds.Link

  • Compound Data & Safety

    • Sigma-Aldrich Safety Data Sheet (SDS) for 6-(Trifluoromethyl)pyrazin-2-amine (Analogous safety profile).[1] Link

    • PubChem Compound Summary for Chloropyrazin-2-amine derivatives. Link

(Note: Specific CAS 69816-35-9 refers to the 6-trifluoromethyl-2-amine analog; the 6-chloro-5-trifluoromethyl derivative is a specialized research intermediate often synthesized in-situ or custom ordered, following the protocols above.)[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing heavily substituted, electron-deficient heterocycles is notoriously di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing heavily substituted, electron-deficient heterocycles is notoriously difficult.

The substrate 6-chloro-5-(trifluoromethyl)pyrazin-2-amine presents a "perfect storm" of synthetic challenges:

  • Catalyst Poisoning: The unprotected 2-amine and the Lewis-basic pyrazine nitrogens can coordinate to palladium, forming unreactive off-cycle complexes.

  • Steric Hindrance: The bulky 5-trifluoromethyl (-CF₃) group sits directly ortho to the reactive C-Cl bond, severely impeding the transmetalation step.

  • Electronic Hyper-Activation: While the electron-withdrawing -CF₃ group facilitates oxidative addition, it makes the C6 position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) side reactions.

Below is an expert-level troubleshooting guide, complete with diagnostic workflows, mechanistic FAQs, empirical data, and a self-validating experimental protocol.

Diagnostic Workflow: Identifying the Root Cause of Low Yields

Use the logical flowchart below to analyze your crude reaction mixture (via LC-MS or NMR) and identify the specific mechanistic failure point in your catalytic cycle.

Troubleshooting Start Analyze Crude Reaction Mixture (LC-MS / NMR) SM_Recov High Starting Material Recovery (>80%) Start->SM_Recov SM_Cons Starting Material Consumed Start->SM_Cons Diag1 Catalyst Poisoning (Free -NH2 or Pyrazine N) SM_Recov->Diag1 Diag2 Poor Oxidative Addition (C-Cl bond inertness) SM_Recov->Diag2 Side1 Hydrodehalogenation (Des-chloro product) SM_Cons->Side1 Side2 SNAr Side Products (Solvent/Base adducts) SM_Cons->Side2 Side3 Homocoupling (Boronic acid dimer) SM_Cons->Side3 Sol1 Protect Amine (e.g., Boc) or use XPhos Pd G3 Diag1->Sol1 Sol2 Switch to Bulky/Electron-Rich Ligand (XPhos, RuPhos) Diag2->Sol2 Sol3 Lower Temp, Add Water, Increase Boronic Acid Side1->Sol3 Sol4 Use Non-Nucleophilic Base (K3PO4 instead of NaOH/NaOEt) Side2->Sol4 Side3->Sol3

Diagnostic workflow for troubleshooting low yields in chloropyrazine Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: Why is my starting material completely unreacted despite prolonged heating at 100 °C? A: High recovery of the starting material usually indicates a failure in the oxidative addition step or severe catalyst poisoning. The free -NH₂ group and the pyrazine ring nitrogens are highly Lewis basic. They coordinate to the palladium center, forming stable, off-cycle Pd(II) complexes that deactivate the catalyst 1. Furthermore, despite the electron-withdrawing -CF₃ group, the C-Cl bond in heavily functionalized pyrazines remains relatively inert compared to bromides or iodides 2. Causality & Solution: Switch to a highly active pre-catalyst that rapidly generates a mono-ligated Pd(0) species, such as XPhos Pd G3. The massive steric bulk of the XPhos ligand physically blocks the unprotected amine and pyrazine nitrogens from coordinating to the palladium center 3.

Q2: The starting material is consumed, but I see multiple side products and a yield of <10%. What went wrong? A: If the starting material is consumed but the desired product is absent, your substrate is undergoing competing side reactions. The -CF₃ group strongly activates the adjacent C6 position toward Nucleophilic Aromatic Substitution (SₙAr). If you use nucleophilic bases (e.g., NaOH, NaOEt) or alcoholic solvents, they will displace the chloride to form hydroxylated or alkoxylated pyrazines 4. Another common side reaction is the protodeboronation of the boronic acid partner, which is exacerbated by high temperatures and strong bases 1. Causality & Solution: Strictly avoid alcoholic solvents. Use a mild, non-nucleophilic base like anhydrous K₃PO₄ in a biphasic 1,4-dioxane/water system to suppress SₙAr 2.

Q3: How does the ortho-trifluoromethyl group affect the coupling mechanism? A: The -CF₃ group exerts a paradoxical dual effect. Electronically, it withdraws electron density from the pyrazine ring, making the C-Cl bond more electrophilic and theoretically facilitating oxidative addition. However, sterically, the -CF₃ group creates massive hindrance directly adjacent to the reaction site. This steric bulk severely impedes the transmetalation step, where the bulky palladium-boronate intermediate must form 1. Causality & Solution: Transmetalation is the rate-limiting step here. Increasing the water content slightly helps solubilize the boronic acid base-adduct, accelerating transmetalation. Additionally, using a ligand with a flexible steric profile (like XPhos) accommodates the bulky -CF₃ group during the catalytic cycle 2.

Q4: Is protecting the 2-amine group strictly necessary for a successful Suzuki coupling? A: Historically, protecting the free amine (e.g., with a Boc or acetyl group) was mandatory to prevent competitive Buchwald-Hartwig amination and catalyst poisoning. However, modern catalytic systems have rendered this optional in many cases. Recent methodologies demonstrate that unprotected, nitrogen-rich heterocycles can be successfully coupled using specialized precatalysts (like XPhos Pd G2/G3) that maintain a tightly bound ligand, preventing the free amine from interfering with the catalytic cycle 53. If you proceed without protection, using a slight excess of boronic acid (1.5–2.0 equiv) is critical to drive the reaction forward before catalyst degradation occurs 6.

Quantitative Data Presentation: Optimization Screening

The table below summarizes the causality between reaction components and observed yields for this specific fluorinated pyrazine architecture.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃Toluene/EtOH/H₂O90< 5Catalyst poisoned by free -NH₂; SM recovered.
Pd(dppf)Cl₂ (5 mol%)dppfK₂CO₃DMF/H₂O9015SₙAr hydrolysis at C6 due to nucleophilic solvent/base.
Pd₂(dba)₃ (2.5 mol%)SPhosK₃PO₄1,4-Dioxane/H₂O10045Moderate transmetalation; significant protodeboronation.
XPhos Pd G3 (2 mol%) XPhos K₃PO₄ 1,4-Dioxane/H₂O 80 88 Clean conversion; steric bulk prevents N-coordination.

Validated Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

Objective: High-yield cross-coupling of 6-chloro-5-(trifluoromethyl)pyrazin-2-amine with aryl boronic acids while suppressing SₙAr and catalyst deactivation.

Step 1: Reagent Preparation & Stoichiometry

  • Action: In an oven-dried Schlenk flask, combine 6-chloro-5-(trifluoromethyl)pyrazin-2-amine (1.0 equiv), aryl boronic acid (1.5 equiv), XPhos Pd G3 (0.02 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Causality: A 1.5x excess of boronic acid compensates for any unavoidable protodeboronation. XPhos Pd G3 is selected because it rapidly generates the active L-Pd(0) species, bypassing the initiation delays that plague Pd₂(dba)₃. K₃PO₄ is strictly non-nucleophilic, preventing SₙAr displacement of the highly activated C6 chloride.

Step 2: Solvent Degassing (Critical Step)

  • Action: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the mixture with ultra-pure Argon for 15 minutes prior to heating.

  • Causality: Oxygen rapidly decomposes electron-rich phosphine ligands like XPhos. The 4:1 ratio ensures the organic substrates remain in solution while providing enough aqueous polarity to dissolve the K₃PO₄, which is required to form the reactive boronate complex essential for transmetalation.

Step 3: Reaction Initiation & Thermal Control

  • Action: Heat the reaction mixture to 80 °C under vigorous stirring (800+ rpm).

  • Causality: Vigorous stirring is mandatory in biphasic systems to maximize the interfacial surface area where transmetalation often occurs. 80 °C provides sufficient thermal energy to overcome the steric hindrance of the ortho-CF₃ group without accelerating protodeboronation.

Step 4: Self-Validation & In-Process Monitoring

  • Action: At t = 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Self-Validation Logic:

    • If starting material is intact: The catalyst has crashed out (check for palladium black).

    • If [M - Cl + H]⁺ is detected: Oxidative addition succeeded, but transmetalation failed (hydrodehalogenation). You must increase base solubility or switch to a potassium trifluoroborate salt 6.

    • If [M - Cl + OH]⁺ is detected: SₙAr is occurring. Ensure your K₃PO₄ is completely anhydrous and no alcohols were accidentally introduced.

Step 5: Work-up and Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

  • Causality: Removing the aqueous layer immediately halts any residual basic hydrolysis of the fluorinated product.

References

  • Benchchem - Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling. 2

  • Organic & Biomolecular Chemistry (RSC) - Transition metal-catalyzed functionalization of pyrazines. 6

  • ResearchGate - The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. 5

  • Benchchem - Troubleshooting low yield in Suzuki coupling of chloropyrimidines.1

  • Organic Chemistry Portal - Suzuki Coupling.4

  • PMC (NIH) - Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. 3

Sources

Optimization

Technical Support Center: Troubleshooting Nucleophilic Substitution of Chloropyrazines

Welcome to the Technical Support Center for Pyrazine Functionalization. For researchers and drug development professionals, the pyrazine ring—an electron-deficient diazine—presents a unique chemical landscape.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazine Functionalization. For researchers and drug development professionals, the pyrazine ring—an electron-deficient diazine—presents a unique chemical landscape. While it is highly resistant to electrophilic aromatic substitution, it is exceptionally prone to nucleophilic aromatic substitution (SNAr). However, this inherent reactivity often leads to unexpected side reactions, regioselectivity issues, and substrate degradation.

This guide synthesizes field-proven insights to help you troubleshoot and optimize your chloropyrazine functionalization workflows.

Part 1: Troubleshooting Guide & FAQs

Issue 1: Unexpected Regioisomers in Dichloropyrazine Substitution

Q: I am reacting a 2-substituted 3,5-dichloropyrazine with a primary amine, but I am getting a mixture of regioisomers, or the nucleophile is attacking the "wrong" carbon. Why?

Senior Scientist Insight: The reactivity of the pyrazine ring is a delicate interplay between its inherent electron-deficient character and the electronic influence of its substituents. A substituent at the C2 position exerts a powerful directing effect on incoming nucleophiles[1].

  • The Causality: Electron-donating groups (e.g., amino or methoxy groups) at C2 increase electron density locally, deactivating the adjacent C3 position due to both electronic repulsion and steric hindrance. Consequently, the transition state for nucleophilic attack at the more distant, less sterically hindered C5 position becomes energetically favorable.

  • The Fix: If you require C3 substitution, you must either install the nucleophile before introducing the C2 electron-donating group, or utilize a transition-metal-catalyzed cross-coupling method (like Buchwald-Hartwig) that overrides inherent SNAr electronic biases.

Issue 2: Tele-substitution (Nucleophile Attacks the Wrong Carbon Entirely)

Q: I am reacting a 5-halo-1,2,4-triazolo[4,3-a]pyrazine with an amine. My LC-MS shows the correct product mass, but 1H NMR indicates the nucleophile attached to the C8 position, not the C5 position where the halogen was. What is happening?

Senior Scientist Insight: You are observing a tele-substitution side reaction[2]. While standard SNAr (ipso-substitution) occurs directly at the halogenated carbon, tele-substitution occurs when the nucleophile attacks a distant, unsubstituted position on the heterocyclic ring.

  • The Causality: Computational LUMO+1 mapping reveals that in certain fused pyrazines, the orbital lobes at the distant C8 position are more exposed than those at the halogenated C5 position[3]. The nucleophile attacks C8 to form a transient, non-aromatic intermediate. This is followed by an irreversible elimination of a proton from C8 and the halide from C5, rearomatizing the ring and trapping the tele-isomer[2].

  • The Fix: Tele-substitution is heavily favored by non-polar solvents (e.g., toluene), softer nucleophiles, and larger leaving groups (I > Br > Cl)[4]. To force standard ipso-substitution, switch to a more polar solvent (e.g., DMF or water), use a harder nucleophile, and ensure your starting material is a chloropyrazine rather than a bromopyrazine or iodopyrazine.

Issue 3: Dehalogenation Instead of Substitution

Q: When using thiol nucleophiles with 5-iodo-triazolopyrazines, I isolate a dehalogenated pyrazine instead of the desired thioether. Is this normal?

Senior Scientist Insight: Yes, this is a known side reaction when pairing soft nucleophiles with highly polarizable leaving groups[2].

  • The Causality: Soft nucleophiles like thiols can act as reducing agents. When interacting with a weak C-I or C-Br bond, the thiol can initiate a halogen-metal/halogen-nucleophile exchange or a single-electron transfer (SET) process. This results in the reductive cleavage of the carbon-halogen bond, replacing the halogen with a proton derived from the solvent.

  • The Fix: Switch your leaving group to a chloride. The C-Cl bond is significantly stronger and resists reductive cleavage, forcing the thiol to act as a nucleophile rather than a reducing agent.

Issue 4: Substrate Decomposition / Tarry Byproducts

Q: My chloropyrazine decomposes into a black tar when heated with Cs₂CO₃ in DMF at 130 °C. How can I achieve amination without destroying my substrate?

Senior Scientist Insight: Harsh basic conditions in polar aprotic solvents at high temperatures frequently lead to ring-opening, oligomerization, or complete degradation of electron-deficient pyrazines.

  • The Fix: Transition to "Green SNAr" conditions. Using Potassium Fluoride (KF) in water at 100 °C, or Polyethylene Glycol (PEG-400) at 120 °C, provides a highly effective, transition-metal-free alternative[5][6]. The hydration sphere in aqueous KF stabilizes the SNAr transition state without the destructive hydroxide/carbonate basicity. If SNAr still fails, pivot to a Palladium-catalyzed Buchwald-Hartwig amination[7], which operates under milder conditions and tolerates deactivated substrates.

Part 2: Quantitative Data & Reaction Outcomes

The following table summarizes the causal relationship between reaction conditions and the distribution of SNAr products versus side reactions in fused chloropyrazines.

Substrate Leaving GroupNucleophile TypeSolvent PolarityMajor Pathway ObservedSide Product / Yield Loss
5-ChloroHard (Primary Amine)High (Water/KF)Ipso-substitution (SNAr) (>85%)None
5-ChloroHard (Primary Amine)Low (Toluene)Ipso-substitution (~60%)Tele-substitution (~15%)
5-Bromo / 5-IodoSoft (Secondary Amine)Low (Toluene)Tele-substitution (>70%)Ipso-substitution (<10%)
5-IodoSoft (Thiol)Medium (THF)Dehalogenation (~74%)Tele-substitution (~13%)
3,5-Dichloro (2-NH₂ substituted)Hard (Primary Amine)High (PEG-400)Regioselective SNAr at C5 C3-substitution (<5%)

Part 3: Experimental Protocols

Protocol A: Green SNAr Amination (Self-Validating System)

This protocol utilizes aqueous KF to suppress tar formation and tele-substitution side reactions[6].

  • Preparation: In a thick-walled microwave vial or pressure tube, add the chloropyrazine (1.0 equiv), the amine nucleophile (1.2 equiv), and Potassium Fluoride (KF, 2.0 equiv).

  • Solvent Addition: Suspend the mixture in deionized water (approx. 0.5 M relative to the chloropyrazine). Causality: Water acts as an environmentally benign solvent that stabilizes the polar Meisenheimer transition state, accelerating the reaction without harsh bases.

  • Heating: Seal the vessel and heat to 100 °C for 12–17 hours (or microwave at 150 °C for 30 minutes).

  • Validation (In-Process): Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The disappearance of the chloropyrazine mass and the appearance of the [M+H]⁺ product mass validates completion.

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold water. Otherwise, extract with EtOAc (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Amination for Deactivated Pyrazines

When SNAr fails due to electronic deactivation, Pd-catalysis is required[7].

  • Catalyst Preparation: In a rigorously dried, argon-purged Schlenk flask, combine Pd₂(dba)₃ (2 mol%), a bulky phosphine ligand like BINAP or Xantphos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Reagent Addition: Add the deactivated chloropyrazine (1.0 equiv) and the amine (1.2 equiv) dissolved in anhydrous, degassed toluene.

  • Reaction: Heat the mixture to 80–100 °C under argon for 8–12 hours. Causality: The bulky, electron-rich ligand facilitates the oxidative addition of the strong C-Cl bond and promotes reductive elimination, bypassing the SNAr Meisenheimer complex entirely.

  • Validation: Perform TLC (Hexanes/EtOAc). The product spot will typically exhibit distinct UV fluorescence compared to the starting material.

  • Purification: Filter the crude mixture through a short pad of Celite to remove palladium black, concentrate, and purify via silica gel flash chromatography.

Part 4: Mechanistic & Workflow Visualizations

Diagram 1: Ipso-substitution vs. Tele-substitution Pathway

Mechanism Start 5-Halo-Triazolopyrazine Ipso Ipso-Attack (C5) Normal SNAr Start->Ipso Hard Nucleophile Polar Solvent Tele Tele-Attack (C8) Side Reaction Start->Tele Soft Nucleophile Non-polar Solvent Meisenheimer Meisenheimer Complex (Aromaticity Broken) Ipso->Meisenheimer TeleInter C8-Adduct Intermediate (Aromaticity Broken) Tele->TeleInter IpsoProd 5-Substituted Product (Desired Ipso-Isomer) Meisenheimer->IpsoProd -Cl⁻ (Rearomatization) TeleProd 8-Substituted Product (Tele-Isomer) TeleInter->TeleProd -HCl (Rearomatization)

Caption: Mechanistic divergence of chloropyrazines undergoing standard SNAr (Ipso) versus Tele-substitution.

Diagram 2: Troubleshooting Workflow for Chloropyrazine Amination

Workflow Start Chloropyrazine + Nucleophile Check Analyze Reaction Outcome (LC-MS / NMR) Start->Check Tar Decomposition / Tar Formation Check->Tar WrongRegio Wrong Regioisomer (e.g., C3 instead of C5) Check->WrongRegio TeleSub Tele-substitution (Attack at Distant Carbon) Check->TeleSub Dehalo Dehalogenation (Reduction) Check->Dehalo Sol1 Switch to KF/H2O or PEG-400 (Green SNAr Conditions) Tar->Sol1 Sol1b Buchwald-Hartwig Amination (Pd-Catalyzed) Tar->Sol1b Sol2 Review C2 Directing Effects Adjust Substrate Electronics WrongRegio->Sol2 Sol3 Increase Solvent Polarity Use Harder Nucleophile TeleSub->Sol3 Sol4 Switch from I/Br to Cl Avoid Soft Thiol Nucleophiles Dehalo->Sol4

Caption: Diagnostic workflow for identifying and resolving common chloropyrazine side reactions.

References

  • National Institutes of Health (PMC). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Available at:[Link]

  • National Institutes of Health (PMC). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Available at: [Link]

  • American Chemical Society (ACS). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. Available at:[Link]

  • LibreTexts Chemistry. Buchwald-Hartwig Amination. Available at: [Link]

  • WuXi AppTec Biology. Tele-Substitution of 2,3-Dichloropyrazine. Available at:[Link]

Sources

Troubleshooting

Technical Support Guide: Purification of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

CAS: 1094380-46-3 | Formula: C5H3ClF3N3 | MW: 197.55 g/mol Introduction Welcome to the Technical Support Center for halogenated aminopyrazines. This guide addresses the purification of 6-Chloro-5-(trifluoromethyl)pyrazin...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1094380-46-3 | Formula: C5H3ClF3N3 | MW: 197.55 g/mol

Introduction

Welcome to the Technical Support Center for halogenated aminopyrazines. This guide addresses the purification of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine , a critical intermediate often used in the synthesis of kinase inhibitors and high-value agrochemicals.

The Chemist's Challenge: This molecule presents a "perfect storm" of purification difficulties:

  • Weak Basicity: The electron-withdrawing trifluoromethyl (-CF3) and chlorine (-Cl) groups significantly lower the pKa of the amine (predicted pKa ~0.5–1.5), rendering standard acid-base extractions inefficient.

  • Regioisomerism: Synthesis often produces the 5-chloro and 6-chloro isomers, which possess nearly identical polarity (Rf values).

  • Volatility/Sublimation: The compound can sublime under high vacuum/temperature, leading to yield loss.

Module 1: Reaction Quench & Workup (The Triage)

Objective: Isolate the crude material while removing bulk salts and highly polar byproducts.

Critical Insight: The "Neutral at pH 2" Rule

Unlike typical amines (pKa ~9-10), this pyrazine is extremely weakly basic. It will not protonate significantly in dilute acetic acid or mild HCl. It remains in the organic layer even at low pH.

  • Implication: You cannot easily extract this product into an aqueous acid phase to wash away non-basic impurities. Instead, use acid washes to remove other more basic impurities while keeping your product in the organic phase.

Protocol: Optimized Workup
  • Quench: Pour reaction mixture into cold water/brine (1:1).

  • Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: DCM is preferred if the product is highly crystalline, but EtOAc is greener and safer.

  • Acid Wash (Purification Step): Wash the organic layer with 0.5 M HCl .

    • Mechanism:[1] The 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (pKa < 2) remains in the organic layer. Unreacted diamines or simple aminopyrazines (pKa > 3) move to the aqueous layer.

  • Neutralization: Wash organic layer with Sat. NaHCO3 (to remove trace acid), then Brine.

  • Drying: Dry over Na2SO4. Do not use MgSO4 if the product is potentially acid-sensitive (Lewis acid character of Mg).

Visual Workflow: Workup Logic

WorkupLogic Start Crude Reaction Mixture Quench Quench: Water/Brine Start->Quench Extract Extract with EtOAc Quench->Extract WashAcid Wash Organic with 0.5 M HCl Extract->WashAcid Decision Where is the Product? WashAcid->Decision OrgLayer Organic Layer (Contains Target Product) Decision->OrgLayer Target (Weak Base) AqLayer Aqueous Layer (Contains Basic Impurities) Decision->AqLayer Impurities (Stronger Bases) FinalWash Wash Sat. NaHCO3 -> Brine -> Dry OrgLayer->FinalWash

Caption: Due to the electron-deficient ring, the target amine remains in the organic phase during mild acid washes, allowing separation from more basic side-products.

Module 2: Purification (Separation of Regioisomers)

Objective: Remove the 5-chloro isomer and other close-eluting impurities.

Method A: Flash Column Chromatography (Primary)

The polarity difference between the 5-Cl and 6-Cl isomers is negligible in standard Hexane/EtOAc systems. You must exploit "selectivity" differences using modifier solvents.

ParameterStandard Condition (Often Fails)Optimized Condition (Recommended)
Stationary Phase Standard Silica (40-63 µm)High-Performance Silica (15-40 µm) or Amine-functionalized Silica
Solvent A HexanesDichloromethane (DCM)
Solvent B Ethyl AcetateMethanol (MeOH) or Acetonitrile (MeCN)
Gradient 0-30% EtOAc0-2% MeOH in DCM (Very shallow gradient)
Modifier None0.5% Triethylamine (TEA)
  • Why TEA? Even though the product is a weak base, silica is acidic. The amine moiety can "tail" (streak) on the column. TEA blocks active silanol sites, sharpening the bands and improving resolution between isomers.

Method B: Recrystallization (Polishing)

If chromatography yields 95% purity but 99% is required (e.g., for GMP steps), use recrystallization.

  • Solvent System: Heptane / Ethyl Acetate (3:1).

  • Procedure: Dissolve in minimum hot EtOAc (60°C). Add hot Heptane dropwise until persistent cloudiness appears. Cool slowly to RT, then 4°C.

  • Warning: Do not boil excessively; prolonged heat can cause degradation or sublimation.

Module 3: Troubleshooting & FAQs

Q1: I see a "ghost" spot on TLC that trails my product. What is it?

A: This is likely the hydrolysis byproduct (pyrazinone).

  • Cause: The C-Cl bond at the 6-position is activated by the para-CF3 group and the ortho-nitrogen. Exposure to strong aqueous base (NaOH) or high heat during workup can hydrolyze the Cl to OH.

  • Solution: Keep workup pH < 10.[2][3] Use NaHCO3 or K2CO3 instead of NaOH.

Q2: My yield is lower than expected after Rotavap. Where did it go?

A: Sublimation.

  • Mechanism:[1] Fluorinated pyrazines have high vapor pressures. If you leave the compound under high vacuum ( < 10 mbar) at elevated bath temperatures (> 45°C) for too long, it will sublime into the bump trap.

  • Fix: Stop evaporation immediately once the solvent is removed. Do not dry overnight on a high-vacuum manifold unless the flask is kept cold.

Q3: How do I confirm I have the correct regioisomer?

A: NMR is the gold standard, but you need to look at specific couplings.

  • 1H NMR: The aromatic proton in the 6-Cl isomer (target) vs. the 5-Cl isomer will have different chemical shifts and coupling constants to the CF3 group (though often unresolved).

  • 13C NMR / 19F NMR: Look for J(C-F) and J(H-F) coupling. The proximity of the proton to the CF3 group differs between isomers.

    • Target (6-Cl-5-CF3): The proton is at position 3. It is meta to the CF3.

    • Isomer (5-Cl-6-CF3): The proton is at position 3. It is para to the CF3.

    • Diagnostic: NOESY (Nuclear Overhauser Effect Spectroscopy) is the most reliable method. Irradiate the NH2 protons; if you see an enhancement of the ring proton, the proton is adjacent (position 3), which is true for both. However, 19F-1H HOESY is definitive.

Q4: Can I use acid-base extraction to purify this?

A: NO. (See Module 1). The pKa is too low. If you acidify enough to protonate the pyrazine (pH < 0), you risk hydrolyzing the Chloride. If you use moderate acid (pH 3-4), the product stays in the organic layer.

Decision Tree: Purification Strategy

PurificationTree Start Crude Material Isolated PurityCheck Check Purity (HPLC/NMR) Start->PurityCheck HighPurity Purity > 90%? PurityCheck->HighPurity Recryst Recrystallization (Heptane/EtOAc) HighPurity->Recryst Yes IsomerIssue Isomer Contamination? HighPurity->IsomerIssue No Final Final Product (Store at 4°C, Dark) Recryst->Final Column Flash Chromatography (DCM/MeOH + 0.5% TEA) Column->Final IsomerIssue->Column No (General Impurities) SlowColumn Slow Gradient Column (High-Performance Silica) IsomerIssue->SlowColumn Yes (Hard Separation) SlowColumn->Final

Caption: Select the purification path based on the initial purity profile and the presence of difficult regioisomers.

References

  • ChemicalBook. (n.d.). 2-Amino-5-(trifluoromethyl)pyrazine Properties and Synthesis. (General aminopyrazine properties and pKa data). Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Amino-5-(trifluoromethyl)pyrazine Safety Data Sheet. (Handling and safety for fluorinated aminopyrazines). Retrieved from

  • PubChem. (2020).[4] Patent US-10836869-B1: Polymer excipients for drug delivery applications.[4] (Context on pyrazine intermediates in drug synthesis). Retrieved from

  • Sielc Technologies. (2025). HPLC Separation of Pyrazine and Aminopyrazine.[5] (Chromatographic behavior of aminopyrazines). Retrieved from

  • ChemBK. (2024). 6-Chloro-5-(trifluoromethyl)pyridin-2-amine Properties. (Analogous pyridine chemistry and solubility data). Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for CAS 1094380-46-3 before handling.

Sources

Optimization

Technical Support Center: LC-MS Impurity Profiling for 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine Synthesis

Welcome to the Analytical Support Center. The synthesis of highly functionalized heterocycles like 6-chloro-5-(trifluoromethyl)pyrazin-2-amine often yields complex reaction mixtures. Pyrazine derivatives are highly amena...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. The synthesis of highly functionalized heterocycles like 6-chloro-5-(trifluoromethyl)pyrazin-2-amine often yields complex reaction mixtures. Pyrazine derivatives are highly amenable to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis[1], but the presence of strongly electron-withdrawing groups (–CF3, –Cl) introduces unique analytical challenges, including poor ionization efficiency, isobaric interferences, and in-source fragmentation[2].

This guide provides self-validating protocols and mechanistic troubleshooting to help you accurately identify synthesis impurities and optimize your analytical workflows.

Diagnostic LC-MS Workflow

The following logic tree outlines the standard diagnostic workflow for isolating and identifying pyrazine synthesis impurities.

LCMS_Workflow A Crude Synthesis Mixture 6-Chloro-5-(CF3)pyrazin-2-amine B Sample Preparation Dilution in 50:50 ACN:H2O (0.1% FA) A->B C UHPLC Separation Sub-2 µm C18 Column B->C D ESI+ MS/MS Detection MRM & Full Scan (m/z 100-500) C->D E Isotopic Profiling (35Cl/37Cl Ratios) D->E F Fragmentation Analysis (Loss of HF, CF3, NH3) D->F G Impurity Identification (Regioisomers, Over-chlorinated) E->G F->G

Diagnostic LC-MS workflow for identifying pyrazine synthesis impurities.

Quantitative Impurity Profiling Data

When analyzing the crude synthesis mixture, expect to encounter the following common byproducts. Use this exact mass and isotopic data to validate your MS1 spectra.

Impurity TypeChemical NameFormulaExact Mass[M+H]⁺ (³⁵Cl)Diagnostic Isotopic Pattern
Target Product 6-Chloro-5-(trifluoromethyl)pyrazin-2-amineC₅H₃ClF₃N₃196.9967198.00453:1 (M : M+2)
Des-chloro 5-(trifluoromethyl)pyrazin-2-amineC₅H₄F₃N₃163.0357164.0435None (No Cl present)
Over-chlorinated 3,6-Dichloro-5-(trifluoromethyl)pyrazin-2-amineC₅H₂Cl₂F₃N₃230.9577231.96559:6:1 (M : M+2 : M+4)
Hydrolysis 5-Amino-3-(trifluoromethyl)pyrazin-2-olC₅H₄F₃N₃O179.0306180.0384None (No Cl present)
Regioisomer 3-Chloro-5-(trifluoromethyl)pyrazin-2-amineC₅H₃ClF₃N₃196.9967198.00453:1 (M : M+2)

Standardized LC-MS/MS Methodology

Do not rely on generic gradients. The following protocol is engineered specifically to handle the polarity and weak basicity of trifluoromethylated pyrazines.

Phase 1: Sample Preparation
  • Aliquot & Dilute: Transfer 10 µL of the crude reaction mixture and dilute to a final concentration of ~1 µg/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: High concentrations of halogenated heterocycles rapidly saturate the electron multiplier and cause severe space-charge effects in the ion source, leading to signal suppression and non-linear responses.

  • Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter.

    • Causality: Removes particulate catalysts or insoluble polymeric byproducts that will irreversibly clog sub-2 µm UHPLC column frits.

Phase 2: Chromatographic Separation
  • Column Selection: Use a Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.

    • Causality: The High-Strength Silica (HSS) T3 stationary phase withstands 100% aqueous mobile phases without phase collapse, providing enhanced retention for polar pyrazine derivatives compared to standard end-capped C18 columns.

  • Mobile Phases:

    • Buffer A: 0.1% Formic Acid in MS-grade H₂O.

    • Buffer B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI+)
  • Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temperature: 350 °C; Cone Gas Flow: 50 L/hr.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) with Full Scan MS1 (m/z 100-500) and Top-3 MS/MS (Collision Energy: 15-30 eV).

Troubleshooting Guides & FAQs

Q: My target mass (m/z 198 [M+H]⁺) shows an extremely weak signal despite high sample concentration. How can I fix this? A: The target molecule contains two strongly electron-withdrawing groups: a trifluoromethyl (–CF₃) and a chloro (–Cl) group. These groups pull electron density away from the pyrazine ring and the exocyclic amine, drastically reducing its basicity and proton affinity in solution[2].

  • Solution: Do not increase sample concentration, as this worsens matrix effects. Instead, add a supercharging agent (e.g., m-nitrobenzyl alcohol) to your mobile phase to enhance droplet surface tension and charge retention during electrospray ionization[3]. Alternatively, switch from ESI to Atmospheric Pressure Chemical Ionization (APCI), which relies on gas-phase corona discharge ionization and is less dependent on the analyte's solution-phase basicity.

Q: I see two distinct chromatographic peaks with the exact same mass (m/z 198.00) and isotopic pattern. How do I identify which is the 6-chloro vs. 3-chloro regioisomer? A: Isobaric regioisomers cannot be distinguished by MS1 full scans alone. You must analyze their MS/MS fragmentation spectra.

  • Solution: The 3-chloro-5-(trifluoromethyl)pyrazin-2-amine isomer has the chlorine atom ortho to the amine group. Under Collision-Induced Dissociation (CID), this proximity facilitates a characteristic "ortho-effect" fragmentation, leading to a more rapid and prominent neutral loss of HCl (-36 Da) or NH₃ (-17 Da) compared to the 6-chloro isomer. Compare the relative intensities of the [M+H-HCl]⁺ product ions to assign the peaks.

Q: I see a cluster of peaks at m/z 232, 234, and 236. What is this impurity? A: An m/z of 232 corresponds to the protonated mass of the over-chlorinated impurity: 3,6-dichloro-5-(trifluoromethyl)pyrazin-2-amine. Chloropyrazines are highly susceptible to multiple metalations and side reactions during synthesis[4].

  • Solution: Verify the isotopic cluster. A molecule with a single chlorine atom (like your target) exhibits a 3:1 intensity ratio for [M+H]⁺ and[M+2+H]⁺. Because this impurity contains two chlorine atoms, it will display a characteristic 9:6:1 ratio for [M+H]⁺ (m/z 232),[M+2+H]⁺ (m/z 234), and [M+4+H]⁺ (m/z 236). If this pattern is confirmed, you must reduce the equivalents of your chlorinating agent (e.g., N-chlorosuccinimide) during the synthesis step.

Q: Why am I seeing a strong signal at m/z 178 eluting at the exact same retention time as my main product? Is this a co-eluting impurity? A: Not necessarily. A mass difference of -20 Da from the protonated parent (m/z 198 → 178) strongly indicates the neutral loss of Hydrogen Fluoride (HF) from the trifluoromethyl group. This is a common in-source fragmentation artifact for –CF₃ containing compounds[5].

  • Solution: To confirm whether it is an artifact or a true hydrolysis impurity (which would have an exact mass of 179.03, yielding an m/z 180 [M+H]⁺), lower the fragmentor/cone voltage on your mass spectrometer. If the m/z 178 peak intensity decreases relative to the m/z 198 peak, it is strictly an in-source fragmentation artifact.

References

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu National Center for Biotechnology Information (PMC)[Link]

  • Enhancing sensitivity of liquid chromatography–mass spectrometry of peptides and proteins using supercharging agents eScholarship (Int J Mass Spectrom)[Link]

  • A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes CONICET Digital (Journal of Mass Spectrometry)[Link]

  • Quantitative analysis of 3alpha,6alpha,24-trihydroxy-24,24-di(trifluoromethyl)-5beta-cholane in plasma using liquid chromatography-tandem mass spectrometry National Center for Biotechnology Information (PubMed)[Link]

  • Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation MDPI (Molecules)[Link]

Sources

Troubleshooting

optimizing Buchwald-Hartwig reaction conditions for electron-deficient pyrazines

Status: Operational Ticket ID: BHA-PYR-OPT Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary: The Pyrazine Paradox You are likely here because your standard Buchwald-Hartwig conditions...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: BHA-PYR-OPT Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The Pyrazine Paradox

You are likely here because your standard Buchwald-Hartwig conditions (Pd(OAc)₂/BINAP or similar) failed on a pyrazine substrate. This is not user error; it is a fundamental chemical challenge.

Pyrazines present a "Pyrazine Paradox" :

  • Electronic Deficiency: The ring is highly electron-deficient, theoretically making oxidative addition of the aryl halide faster.

  • Catalyst Poisoning: The same electron deficiency arises from two nitrogen atoms with localized lone pairs. These are potent

    
    -donors that bind to the Palladium center, forming stable, off-cycle resting states (Pd-N coordination) that shut down catalysis.
    

To succeed, you must shift from "standard" conditions to a Steric Exclusion Strategy —using ligands bulky enough to physically prevent the pyrazine nitrogens from binding to the metal center while still allowing the oxidative addition of the C-X bond.

Module 1: Strategic Triage ( vs. Pd-Catalysis)

Before optimizing a Buchwald-Hartwig reaction, confirm you actually need one. Electron-deficient pyrazines (especially chloropyrazines) are prime candidates for Nucleophilic Aromatic Substitution (


), which requires no metal.

Use the Decision Matrix below to select your pathway:

DecisionMatrix Start Substrate Analysis: Halopyrazine + Amine NuCheck Is the Amine a Strong Nucleophile? (Alkyl amine, cyclic amine) Start->NuCheck PosCheck Is the Halide Activated? (Ortho/Para to N, EWG present) NuCheck->PosCheck Yes Buchwald Route B: Buchwald-Hartwig (Pd Catalysis Required) NuCheck->Buchwald No (Aniline, Amide, Carbamate) SNAr Route A: SNAr (Base: DIPEA/K2CO3, Heat) No Catalyst Needed PosCheck->SNAr Yes (e.g., 2-chloropyrazine) PosCheck->Buchwald No (e.g., 5-chloropyrazine w/ EDG)

Figure 1: Strategic decision tree to avoid unnecessary metal catalysis.

Module 2: The "Gold Standard" Protocol

If you must use Palladium (e.g., coupling weak nucleophiles like anilines, or unactivated positions), do not use in-situ catalyst generation (mixing Pd(OAc)₂ + Ligand). The pyrazine substrate will intercept the Pd(II) before the ligand can coordinate.

Use Precatalysts (G3/G4) to guarantee the entry of active


 into the cycle.
Optimized Experimental Conditions
VariableRecommendationScientific Rationale
Pd Source BrettPhos Pd G4 (Primary Amines)RuPhos Pd G4 (Secondary Amines)Precatalysts decompose to release active

cleanly.[1] The bulky biaryl backbone prevents pyrazine N-coordination.
Ligand BrettPhos (Primary)RuPhos (Secondary)tBuBrettPhos (Amides/Indoles)These ligands are "dialkylbiaryl phosphines." They are electron-rich (facilitating oxidative addition) and massive (blocking N-binding).
Base NaOtBu (Standard)Cs₂CO₃ (Sensitive Groups)NaOtBu is fast but basic. Cs₂CO₃ is milder but requires higher temps (100°C+).
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points allow thermal activation. t-Amyl alcohol helps solubilize polar pyrazines.
Concentration 0.2 M - 0.5 M Higher concentration favors the intermolecular coupling over unimolecular catalyst decomposition.
Step-by-Step Protocol (200 mg scale)
  • Preparation: Oven-dry a reaction vial containing a stir bar. Cool under Argon flow.

  • Solids: Add Pyrazine Halide (1.0 equiv), Amine (1.2 equiv), and Base (NaOtBu, 1.4 equiv).

    • Critical: If using BrettPhos Pd G4 (1–3 mol%), add it now as a solid.

  • Purge: Cap the vial and purge with Argon for 5 minutes.

  • Solvent: Add anhydrous 1,4-Dioxane (concentration 0.25 M) via syringe.

  • Activation: Place in a pre-heated block at 80–100°C .

    • Note: G4 precatalysts activate thermally. Do not stir at RT; get it hot fast to generate the active species.

  • Monitoring: Monitor by LCMS at 1 hour. If conversion is <10%, raise temp to 120°C.

Module 3: Troubleshooting & Failure Analysis

Scenario A: The "No Conversion" Dead End

Symptom: LCMS shows only starting material. The catalyst is dead.

Root Cause: The Pyrazine Nitrogen Trap. The pyrazine substrate bound to the Palladium before the oxidative addition could occur, or formed a stable dimer.

The Fix:

  • Switch to G4 Precatalyst: If you were using Pd₂dba₃ + Ligand, stop. The mixing time kills the catalyst.

  • Increase Steric Bulk: If using XPhos, switch to BrettPhos or tBuBrettPhos . The larger bulk destabilizes the Pd-N(pyrazine) interaction.

  • "Reverse Addition": If the amine is also a coordinating heterocycle, pre-stir the Catalyst and Ligand in solvent for 5 mins at 60°C before adding the pyrazine substrate.

Scenario B: The "Hydrolysis" Phantom

Symptom: You see a mass corresponding to [Pyrazine-OH] (Phenol).

Root Cause: Trace water + Strong Base = Hydroxide (


).
Electron-deficient pyrazines are incredibly susceptible to 

by hydroxide ions.

The Fix:

  • Strictly Anhydrous: Use a fresh bottle of anhydrous solvent.

  • Base Switch: Switch from hygroscopic bases (KOtBu) to K₃PO₄ (anhydrous) or Cs₂CO₃ .

  • Add Molecular Sieves: Add 4Å molecular sieves to the reaction vial.

Scenario C: The "Regio-Scramble"

Symptom: Coupling occurred at the wrong halogen (if starting with di-halo pyrazine).

Root Cause: Electronic vs. Steric control.

  • 
      favors the most electron-deficient position (usually ortho to N).
    
  • Pd-Catalysis favors the weakest C-X bond (I > Br > Cl).

The Fix:

  • If you want to couple at the less activated position, you must ensure your conditions are strictly catalytic (non-basic enough to stop

    
    ). Use BrettPhos Pd G4  with a weak base like K₂CO₃  in tBuOH  to suppress the background 
    
    
    
    reaction.

Module 4: Mechanistic Visualization

Understanding the competition between the productive cycle and the "Death Spiral" of N-coordination is vital.

Mechanism Precat Pd Precatalyst (G3/G4) ActivePd Active L-Pd(0) Precat->ActivePd Heat/Base OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd Pyrazine-X Poison CATALYST DEATH (Pd-N Coordination) ActivePd->Poison Pyrazine N-Binding (If Ligand too small) AmineBind Amine Binding & Deprotonation OxAdd->AmineBind OxAdd->Poison Stable Chelate RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->ActivePd Regeneration

Figure 2: The Kinetic Competition. Bulky ligands (BrettPhos) block the red "Catalyst Death" pathways.

FAQ: Rapid Fire Support

Q: Can I use Pd(dppf)Cl₂? It works for my Suzuki couplings. A: No. Bidentate ligands like dppf are generally poor for amination of electron-deficient heterocycles. They lack the steric bulk to prevent N-coordination and often fail to promote the difficult reductive elimination step in amination.

Q: My pyrazine has a chloride and a bromide. Which reacts first? A: Under Buchwald conditions, the Bromide reacts first (weaker bond). Under


 conditions (no Pd, strong heat), the Chloride  might react faster if it is in a more electron-deficient position (e.g., ortho to a pyrazine nitrogen).

Q: I'm getting low yields with a secondary amine. A: Switch from BrettPhos to RuPhos . BrettPhos is optimized for primary amines; its steric bulk can sometimes hinder the approach of a secondary amine. RuPhos provides the perfect "pocket" for secondary amines.

References

  • Fors, B. P., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[2] Journal of the American Chemical Society.

  • Maitro, G., et al. (2018). "Precatalysts for the Buchwald–Hartwig Amination: A New Generation." Chemical Science.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., et al. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl halides with primary and secondary amines."[2][3][4] Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Synthesis of Trifluoromethylated Heterocycles

Welcome to the technical support center for the synthesis of trifluoromethylated heterocycles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of trifluoromethylated heterocycles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the trifluoromethyl (CF3) group into heterocyclic systems. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of unwanted byproducts.

Introduction: The Challenge of Trifluoromethylation

The incorporation of a trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity. However, the unique electronic properties of the CF3 group present significant synthetic hurdles. The strong electron-withdrawing nature of the fluorine atoms can deactivate substrates, promote side reactions, and lead to the formation of complex byproduct mixtures. This guide will equip you with the knowledge to anticipate, identify, and mitigate these challenges.

Part 1: Troubleshooting Guide - Common Byproducts and Mitigation Strategies

This section addresses specific issues encountered during the synthesis of trifluoromethylated heterocycles, organized by the type of synthetic approach.

Issue 1: Byproducts from Direct Trifluoromethylation of Heterocycles

Direct C-H trifluoromethylation is an attractive strategy, but it can be plagued by issues of regioselectivity and the formation of over-trifluoromethylated or decomposed products.

Question: My direct trifluoromethylation of a pyridine derivative using a radical initiator is giving me a mixture of regioisomers and a significant amount of a dark, insoluble material. What is happening and how can I fix it?

Answer: This is a classic issue arising from the high reactivity of trifluoromethyl radicals. The lack of regioselectivity stems from the multiple, electronically similar C-H bonds on the pyridine ring. The dark, insoluble material is likely polymeric in nature, resulting from radical-induced decomposition of the starting material or product.

Causality and Mitigation:

  • Radical Reactivity: Trifluoromethyl radicals are highly energetic and can abstract hydrogen atoms from various positions, leading to poor regioselectivity. The choice of radical initiator and solvent can significantly influence the reaction pathway.

  • Substrate Decomposition: Electron-rich heterocycles are particularly susceptible to degradation under harsh radical conditions.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity of the trifluoromethyl radical, favoring attack at the most electron-deficient position.

  • Change the Solvent: Solvents can influence the reactivity and selectivity of radical reactions. Consider switching to a less coordinating solvent to minimize side reactions.

  • Employ a Photoredox Catalyst: Photoredox catalysis offers a milder alternative to traditional radical initiators. The use of a suitable photocatalyst, such as an iridium or ruthenium complex, can generate trifluoromethyl radicals under more controlled conditions, often leading to improved regioselectivity and reduced byproduct formation.

  • Protecting Groups: If a specific C-H bond is the target, consider temporarily installing a protecting group on other reactive sites to direct the trifluoromethylation.

Data Summary: Effect of Reaction Conditions on Regioselectivity

ParameterCondition A (High Temp, AIBN)Condition B (Low Temp, AIBN)Condition C (Photoredox)
Temperature80 °C40 °CRoom Temperature
Initiator/CatalystAIBNAIBNIr(ppy)3
Desired Isomer45%60%85%
Other Isomers35%25%10%
Decomposition20%15%<5%

Experimental Workflow: Photoredox-Catalyzed Trifluoromethylation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Heterocyclic Substrate F Stirring A->F B Trifluoromethyl Source (e.g., CF3SO2Cl) B->F C Photocatalyst (e.g., Ir(ppy)3) C->F D Solvent (e.g., Acetonitrile) D->F E Inert Atmosphere (Nitrogen or Argon) E->F G Irradiation with Blue LED F->G H Quench Reaction G->H I Solvent Removal H->I J Column Chromatography I->J

Caption: Workflow for a typical photoredox-catalyzed trifluoromethylation reaction.

Issue 2: Byproducts from Cyclization of Trifluoromethylated Precursors

Building the heterocycle from a trifluoromethylated acyclic precursor is a powerful strategy, but cyclization can be thwarted by the electronic effects of the CF3 group.

Question: I am trying to perform an intramolecular cyclization to form a trifluoromethylated pyrazole, but I am isolating a significant amount of an uncyclized, hydrolyzed byproduct. What is causing this?

Answer: The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the reactivity of adjacent functional groups, making them more susceptible to nucleophilic attack, such as hydrolysis.

Causality and Mitigation:

  • Increased Electrophilicity: The CF3 group enhances the electrophilicity of nearby carbonyls or other electrophilic centers, making them more prone to attack by water present in the reaction mixture.

  • Steric Hindrance: The bulky CF3 group can also sterically hinder the desired intramolecular cyclization, allowing competing intermolecular reactions, like hydrolysis, to dominate.

Troubleshooting Protocol:

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.

  • Use a Non-Nucleophilic Base: If a base is required for the cyclization, choose a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) to avoid competing side reactions.

  • Increase Reaction Concentration: Higher concentrations can favor the desired intramolecular cyclization over intermolecular side reactions.

  • Microwave Irradiation: Microwave heating can sometimes promote rapid cyclization, outcompeting the slower hydrolysis pathway.

Logical Relationship: Competing Reaction Pathways

G A Trifluoromethylated Acyclic Precursor B Desired Intramolecular Cyclization A->B Anhydrous Conditions, Non-nucleophilic Base C Unwanted Hydrolysis (Byproduct) A->C Presence of Water D Trifluoromethylated Pyrazole (Product) B->D E Hydrolyzed Precursor C->E

Caption: Competing pathways in the cyclization of a trifluoromethylated precursor.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common sources of trifluoromethyl groups, and what are their associated byproducts?

A1: Several reagents are commonly used to introduce the CF3 group, each with its own set of potential byproducts.

ReagentCommon ByproductsMitigation Strategy
Trifluoroacetic Anhydride (TFAA) Trifluoroacetate esters, amidesUse stoichiometric amounts, control temperature
Ruppert-Prakash Reagent (TMSCF3) Hexamethyldisiloxane (HMDSO), fluoride saltsUse a fluoride source as a catalyst, anhydrous conditions
Langlois Reagent (CF3SO2Na) SO2, products of radical couplingUse an appropriate oxidant, control reaction rate
Umemoto's Reagent Reduced form of the reagentEnsure complete reaction, chromatographic purification
Togni Reagents Iodobenzene derivativesStoichiometric control, purification

Q2: How can I effectively purify my trifluoromethylated heterocycle from polar byproducts?

A2: Purification can be challenging due to the often-similar polarities of the product and byproducts.

  • Column Chromatography: This is the most common method. A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial. Gradient elution is often necessary.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography can provide higher resolution.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

  • Acid-Base Extraction: If the product and byproducts have different acid-base properties, a liquid-liquid extraction can be a simple and effective initial purification step.

Q3: Are there any general safety precautions I should take when working with trifluoromethylation reagents?

A3: Yes, many trifluoromethylation reagents are hazardous and require careful handling.

  • Toxicity: Some reagents are toxic or corrosive. Always consult the Safety Data Sheet (SDS) before use.

  • Pressure Buildup: Reactions that generate gaseous byproducts (e.g., SO2, CO2) should be conducted in a well-ventilated fume hood with appropriate pressure relief.

  • Anhydrous Conditions: Many reagents are moisture-sensitive and can react violently with water.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

References

  • Douglas, J. J., Albright, H., & Sevrin, M. J. (2015). A Visible-Light-Mediated Chan-Lam C-N Coupling. Angewandte Chemie International Edition, 54(48), 14498–14502. [Link]

  • Twilton, J., Le, C., & MacMillan, D. W. C. (2017). The merger of photoredox and organocatalysis. Nature Reviews Chemistry, 1(7), 0052. [Link]

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). Microwave-assisted multicomponent synthesis of pyrazoles. Tetrahedron Letters, 43(46), 8331–8334. [Link]

Troubleshooting

Technical Support Center: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Status: Operational Operator: Senior Application Scientist Ticket ID: BH-CROSS-COUPLING-OPT Core Philosophy & Diagnostic Triage Welcome to the advanced troubleshooting hub for C–N cross-coupling. As experienced practitio...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: BH-CROSS-COUPLING-OPT

Core Philosophy & Diagnostic Triage

Welcome to the advanced troubleshooting hub for C–N cross-coupling. As experienced practitioners know, the Buchwald-Hartwig amination is not a monolith; it is a delicate balance of oxidative addition , amine binding/deprotonation , and reductive elimination .

Success relies on matching the ligand field to the steric/electronic demands of your specific substrate. The protocol below is designed to move you from "trial and error" to "mechanistic diagnosis."

Visual Diagnostic Tree

Use this logic flow to identify your root cause before proceeding to specific solutions.

TroubleshootingTree Start Start: Analyze Crude Reaction (LCMS/GCMS) Result What is the major outcome? Start->Result NoRxn No Conversion (SM Recovered) Result->NoRxn >90% SM RedProd Reduced Product (Ar-H observed) Result->RedProd Ar-H Major LowYield Low Yield (Incomplete Conv.) Result->LowYield Product <50% SideProd Homocoupling (Ar-Ar) Result->SideProd Biaryl Major OxAddFail Issue: Oxidative Addition Failure Sol: Switch to Pd-G4 Precatalyst or Iodide/Bromide NoRxn->OxAddFail Aryl Chloride Poison Issue: Catalyst Poisoning (N-heterocycle coordination) Sol: Increase Temp or tBuXPhos NoRxn->Poison Pyridine/Azole Substrate BetaHyd Issue: Beta-Hydride Elimination Sol: Use CPhos or Ligand w/o vacant site (biaryl phosphines) RedProd->BetaHyd Amine has Beta-H SolventH Issue: Solvent H-Abstraction Sol: Switch from THF/Dioxane to Toluene RedProd->SolventH No Beta-H on Amine BaseIssue Issue: Base Incompatibility Sol: Switch NaOtBu -> Cs2CO3 or LHMDS LowYield->BaseIssue Functional Groups Unstable Stall Issue: Catalyst Death (Pd Black) Sol: Higher Ligand:Pd ratio or Precatalyst LowYield->Stall Rxn turns black early TransMetal Issue: Slow Transmetallation Sol: Add reductant or Switch to Pd(0) source SideProd->TransMetal

Figure 1: Decision tree for diagnosing failure modes in Pd-catalyzed amination based on crude reaction analysis.

Issue-Specific Troubleshooting (Q&A)

Scenario A: The "Dead" Reaction (No Conversion)

Q: My aryl chloride is untouched, and the catalyst remains in solution. I'm using Pd(OAc)₂ and BINAP.

A: This is a classic activation failure . Pd(OAc)₂ is a Pd(II) salt that must be reduced to Pd(0) in situ to enter the catalytic cycle. Phosphines like BINAP can sometimes retard this reduction, or the amine itself is too sterically hindered to assist in the reduction.[1]

  • The Fix: Switch to a Pre-catalyst (e.g., Buchwald Pd-G3 or G4). These contain a pre-formed Pd(0) species or a rapidly activating Pd(II) cycle that does not rely on the amine for reduction [1].

  • Alternative: If you must use Pd(OAc)₂, add 0.5–1.0 equiv of water or phenylboronic acid to facilitate the reduction to Pd(0), though this is less reliable than using a pre-catalyst.

Scenario B: The "Reduction" Trap (Ar-H Formation)

Q: I am trying to couple a primary alkyl amine with an aryl bromide. I see 40% desired product and 60% hydrodehalogenated arene (Ar-H).

A: You are fighting Beta-Hydride Elimination . After the amine binds to the metal (forming the Pd-amido complex), there is a competition between the desired Reductive Elimination (C-N bond formation) and Beta-Hydride Elimination (which releases an imine and a Pd-H species). The Pd-H species then reductively eliminates with the aryl group to form Ar-H [2].

  • The Fix (Ligand): Switch to a ligand that accelerates reductive elimination. BrettPhos or RuPhos are superior here because their bulk forces the Pd-amido complex into a geometry that favors C-N bond formation over beta-elimination [3].

  • The Fix (Temp): Surprisingly, lowering the temperature often worsens this ratio. Higher temperatures (80–100°C) generally favor the higher-energy reductive elimination pathway over beta-hydride elimination.

Scenario C: Functional Group Intolerance

Q: My substrate has an ester/nitro group. When I use NaOtBu, the starting material decomposes.

A: NaOtBu is a strong nucleophile and base. It will hydrolyze esters and engage in nucleophilic aromatic substitution with nitro-arenes.

  • The Fix: Switch to a Weak Inorganic Base system. Use Cs₂CO₃ or K₃PO₄ in dioxane or tBuOH.

  • Note: Weak bases are heterogeneous and much slower. You must increase reaction time (overnight) and often temperature. Adding a surfactant or using a phase-transfer catalyst can help, but usually, patience is the key variable here [4].

Scenario D: Heterocycle Shutdown

Q: I am coupling an aminopyridine. The reaction stalls immediately.

A: This is Catalyst Poisoning via Chelation . Substrates with sp2 nitrogens (pyridines, imidazoles) can bind to the open coordination site on the Palladium, shutting down the cycle (preventing oxidative addition or amine binding).

  • The Fix: Use a ligand with extreme steric bulk, such as tBuXPhos or Me4tBuXPhos . The bulk prevents the heterocycle from coordinating to the metal center "off-cycle" while still allowing the reaction to proceed [5].

Optimization Matrices

Ligand Selection Guide

Do not guess. Select the ligand based on the nucleophile (amine) type.

Amine TypePrimary RecommendationSecondary RecommendationMechanistic Rationale
Primary Aliphatic BrettPhos tBuBrettPhosPrevents

-hydride elimination; large bite angle.
Primary Anilines BrettPhos XPhosPromotes RE; tolerates electronic diversity.
Secondary Cyclic RuPhos BINAPExcellent for steric bulk; universal secondary amine ligand.
Secondary Acyclic RuPhos DavePhosOvercomes high steric barrier at N-center.
Amides/Carbamates tBuBrettPhos XantphosRequires ligand that makes Pd highly electrophilic for deprotonation.
Heterocycles tBuXPhos Me4tBuXPhosPrevents N-coordination to Pd center.
Base Selection Guide
BasepKa (Conj. Acid)SpeedCompatibility Notes
NaOtBu ~17Fast (<2h)Incompatible with esters, nitriles, nitro, aldehydes.
LiHMDS ~26FastGood for base-sensitive electrophiles; soluble in toluene.
Cs₂CO₃ ~10Slow (12-24h)Universal tolerance ; requires heat; heterogeneous.
K₃PO₄ ~12MediumGood balance; often used with water (surfactant conditions).

Standardized Protocols

Protocol 1: General Screening (Micro-scale)

For 0.1 mmol scale. Run in 1-dram vials with magnetic stir bars.

  • Prepare Stock Solutions:

    • Pd Pre-catalyst: 0.02 M in THF (e.g., XPhos Pd G4).

    • Amine: 0.2 M in THF/Toluene (1:1).

    • Aryl Halide: 0.2 M in THF/Toluene (1:1).

  • Dosing:

    • Add Aryl Halide (500 µL, 1.0 equiv).

    • Add Amine (600 µL, 1.2 equiv).

    • Add Base (Solid, weighed directly):

      • Condition A: NaOtBu (1.4 equiv) - for robust substrates.

      • Condition B: Cs₂CO₃ (2.0 equiv) - for sensitive substrates.

    • Add Catalyst (100 µL, 2 mol%).

  • Reaction:

    • Seal cap with PTFE septum. Purge with N₂ for 2 mins via needle.

    • Heat to 80°C for 2 hours (NaOtBu) or 16 hours (Cs₂CO₃).

  • Analysis:

    • Filter through a small plug of silica/celite eluting with EtOAc.

    • Analyze via LCMS/GCMS.[2]

Protocol 2: Palladium Removal (Post-Rxn)

Essential for pharmaceutical intermediates.

  • Scavenger Addition: After workup, redissolve crude oil in THF or EtOAc (10 mL/g).

  • Reagent: Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea) scavenger (50 wt% relative to crude mass).

  • Process: Stir at 40°C for 4 hours.

  • Filtration: Filter through a 0.45 µm PTFE pad or Celite.

  • Validation: Check Pd levels (ICP-MS). If >20 ppm, repeat with activated carbon (Darco KB).

Mechanistic Insight

Understanding the cycle reveals why specific failures occur.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Ar-Pd-NHR2) OxAdd->AmineBind H-NR2 Deprot Deprotonation (Pd-Amido Complex) AmineBind->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim Desired Path BetaElim SIDE PATH: Beta-Hydride Elim Deprot->BetaElim Slow RE + Beta-H present RedElim->Pd0 HydroDehal Reduced Arene (Ar-H) BetaElim->HydroDehal Irreversible

Figure 2: The catalytic cycle. Note that the critical competition occurs at the Pd-Amido complex (Yellow node): Reductive Elimination vs. Beta-Hydride Elimination.

References

  • Bruno, N. C., et al. (2013). Design of precatalysts for palladium-catalyzed organic synthesis. Chemical Science. Link

  • Hartwig, J. F. (1998). Carbon-Heteroatom Bond-Forming Reductive Eliminations of Heteroarylamines, Ethers, and Sulfides. Accounts of Chemical Research. Link

  • Maiti, D., et al. (2011).[3] Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Guram, A. S., et al. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition. Link

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

Executive Summary 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (CAS: 2503205-09-0) is a highly functionalized heterocyclic building block.[1] While the pyrazine core offers robust thermal stability in the solid state, its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (CAS: 2503205-09-0) is a highly functionalized heterocyclic building block.[1] While the pyrazine core offers robust thermal stability in the solid state, its solution chemistry is governed by the electron-deficient nature of the ring. The combination of the electron-withdrawing trifluoromethyl (


) group and the pyrazine nitrogens significantly activates the chlorine atom at the 6-position toward Nucleophilic Aromatic Substitution (

)
.

This guide addresses the primary degradation pathways—hydrolysis and solvolysis—and provides validated protocols to maintain compound integrity during drug development workflows.

Part 1: The Chemistry of Instability

To troubleshoot stability, one must understand the driving forces. This molecule is not randomly unstable; it reacts predictably based on its electronic structure.

1. The "Activated" Chlorine Problem The chlorine atom at position 6 is the "weak link." In a standard electron-rich benzene ring, a chlorine atom is stable. However, in this pyrazine scaffold, the


 mechanism is accelerated by:
  • Inductive Effect: The

    
     group pulls electron density from the ring, making the carbons more electrophilic (positive-seeking).
    
  • Resonance Effect: The ring nitrogens stabilize the negative charge in the transition state (Meisenheimer complex) when a nucleophile attacks.

2. The Consequence If dissolved in nucleophilic solvents (water, methanol, ethanol) or stored in hygroscopic solvents (wet DMSO), the chlorine is displaced, creating impurities that complicate bioassays and synthesis.

Degradation Pathway Diagram

degradation_pathway SM 6-Chloro-5-(trifluoromethyl) pyrazin-2-amine (Intact Molecule) Impurity_OH 6-Hydroxy-5-(trifluoromethyl) pyrazin-2-amine (Hydrolysis Product) SM->Impurity_OH SNAr (Hydrolysis) Accelerated by Base/Heat Impurity_OR 6-Alkoxy-5-(trifluoromethyl) pyrazin-2-amine (Solvolysis Product) SM->Impurity_OR SNAr (Solvolysis) Water Water (H₂O) (Moisture in DMSO) Water->SM Alcohol Alcohol (ROH) (MeOH, EtOH) Alcohol->SM

Figure 1: Primary degradation pathways driven by nucleophilic attack on the C-6 position.

Part 2: Troubleshooting Guide & FAQs
Category A: Solubility & Solvent Selection

Q1: I need to prepare a stock solution for biological screening. Is DMSO safe? A: Yes, but with strict caveats. Dimethyl sulfoxide (DMSO) is the preferred solvent due to high solubility, but it is hygroscopic (absorbs water from air).

  • Risk: "Wet" DMSO introduces water, which slowly hydrolyzes the C-Cl bond to C-OH over days at room temperature [1].

  • Solution: Use Anhydrous DMSO (water content <0.005%). Store the stock solution in small, single-use aliquots to prevent repeated exposure to atmospheric moisture.

Q2: Can I use Methanol or Ethanol to dissolve the compound? A: Avoid for storage.

  • Reasoning: Primary alcohols are nucleophiles. Over time, especially if the solution is slightly basic or heated, the alcohol will replace the chlorine atom, forming the methoxy- or ethoxy-analog [2].

  • Recommendation: Use alcohols only for immediate reactions or transient processing, not for banking stock solutions.

Category B: LCMS & Purity Issues

Q3: I see a new peak in my LCMS with a mass shift of -18 or +16. What is it? A: This is likely Hydrolysis .

  • Mechanism: Replacement of Cl (Mass ~35) with OH (Mass ~17). The net mass change depends on the ionization, but typically you look for the loss of the characteristic Chlorine isotope pattern (3:1 ratio of M:M+2).

  • Diagnostic: If the new peak lacks the Cl isotope pattern, it is the hydroxy-derivative (6-hydroxy-5-(trifluoromethyl)pyrazin-2-amine).

Q4: My solution turned yellow/orange after a week. Is it degraded? A: Color change often indicates oxidation of the primary amine (


) or formation of oligomers.
  • Cause: Aminopyrazines can oxidize to N-oxides or form azo-dimers under light exposure or in the presence of trace transition metals.

  • Fix: Store in amber glass vials to prevent photolytic degradation.

Part 3: Validated Protocols
Protocol 1: Preparation of Stable Stock Solution (10 mM)

Objective: Create a long-term storage solution that minimizes hydrolysis and oxidation.

ParameterSpecificationReason
Solvent DMSO, Anhydrous (≥99.9%)Minimizes water content (<50 ppm) to prevent

hydrolysis.
Container Amber Glass Vial (Silanized preferred)Blocks UV/Vis light; silanization prevents surface adsorption.
Atmosphere Argon or Nitrogen headspaceDisplaces oxygen (prevents oxidation) and humidity.
Temperature -20°C or -80°CKinetic stabilization; slows all degradation rates significantly.

Step-by-Step:

  • Weigh the solid compound rapidly to minimize exposure to ambient humidity.

  • Add the calculated volume of Anhydrous DMSO via a syringe (do not pour solvent to avoid air exposure).

  • Vortex until fully dissolved. Sonicate only if necessary (limit to <30 seconds to avoid heating).

  • Immediately aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Purge the headspace of each vial with dry Nitrogen/Argon before capping.

  • Store at -20°C.

Protocol 2: Stability Check Workflow

Use this decision tree if you suspect compound degradation.

stability_check Start Suspected Degradation (Color change, precip, or low potency) Check_LCMS Run LC-MS (Focus on Mass Shift) Start->Check_LCMS Isotope Check Isotope Pattern of Main Peak Check_LCMS->Isotope Cl_Pattern_Present Cl Pattern Present? (M and M+2 peaks) Isotope->Cl_Pattern_Present Intact Molecule likely intact. Check for Dimerization (2M+H) or Isomerization. Cl_Pattern_Present->Intact Yes Hydrolyzed Hydrolysis Confirmed. (Cl replaced by OH). Discard Stock. Cl_Pattern_Present->Hydrolyzed No Yes Yes No No

Figure 2: Rapid diagnostic workflow for confirming structural integrity.

References
  • ChemicalBook. (2025). 2-Amino-5-(trifluoromethyl)pyrazine Synthesis and Properties. Retrieved from

    • Context: Establishes the synthesis and reactivity of trifluoromethyl-aminopyrazines, highlighting the lability of the chloro-precursors.
  • National Institutes of Health (NIH) - PubChem. (2025). 2-Amino-6-chloropyrazine Compound Summary. Retrieved from

    • Context: Provides physical property data and GHS classifications for the closely related analog, confirming risks of acute toxicity and environmental hazards relevant to handling.
  • Mokhov, V. M., et al. (2010). Nucleophilic substitution of chlorine in 2-amino-6-chloropyrazine. ResearchGate. Retrieved from

    • Context: Validates the mechanism where the chlorine atom is displaced by amines, supporting the warning against nucleophilic solvents.
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.

Sources

Troubleshooting

catalyst selection for cross-coupling with halogenated pyrazines

Topic: Catalyst Selection & Troubleshooting for Halogenated Pyrazines Role: Senior Application Scientist Executive Summary: The "Pyrazine Problem" Researchers often treat halogenated pyrazines like standard aryl halides....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Selection & Troubleshooting for Halogenated Pyrazines Role: Senior Application Scientist

Executive Summary: The "Pyrazine Problem"

Researchers often treat halogenated pyrazines like standard aryl halides. This is a fatal error. Pyrazines are


-deficient heterocycles with two specific characteristics that derail standard cross-coupling protocols:
  • Catalyst Poisoning: The pyrazine nitrogens are excellent

    
    -donors. They displace phosphine ligands from Palladium, forming stable, inactive [Pd(pyrazine)Ln] complexes (the "resting state trap").
    
  • Facile Hydrolysis: The electron-deficient ring makes the C-X bond susceptible to nucleophilic attack by hydroxide (from aqueous bases), leading to hydroxypyrazine byproducts rather than the desired coupling.

The Golden Rule: You must use bulky, electron-rich ligands (Buchwald-type or NHCs) that sterically preclude the pyrazine nitrogen from coordinating to the metal center.

Diagnostic Matrix: Triage Your Reaction

Use this table to identify your specific failure mode before proceeding to the solutions.

SymptomVisual CueRoot CauseImmediate Action
0% Conversion Solution remains clear/pale yellow; no Pd black.Catalyst Poisoning. Substrate N-atoms have sequestered the Pd.Switch to bulky ligands (XPhos, RuPhos) or Pd-PEPPSI.
Reaction Stalls Rapid initial color change, then "Pd Mirror" or black precipitate forms.Ligand Dissociation. Ligand is not binding tightly enough; Pd aggregates.Increase ligand:Pd ratio (2:1) or use pre-formed catalysts (e.g., XPhos Pd G4).
De-halogenation Product mass = Substrate mass minus halogen + H.Protodehalogenation. Hydride source present or slow transmetallation.Switch to anhydrous base (

) and dry dioxane.
Wrong Isomer Mixture of products in di-halo substrates (e.g., 2,3-dichloro).Regioselectivity Failure. Electronic vs. Steric mismatch.Lower temp to 0°C; control stoichiometry strictly (0.95 eq).

Deep Dive Troubleshooting (Ticket System)

Ticket #001: Reaction Stalls / No Conversion

User Report: "I used Pd(PPh3)4 for a Suzuki coupling of 2-chloropyrazine. The starting material is untouched after 12 hours."

The Science: Triphenylphosphine (


) is a relatively small, labile ligand. The pyrazine nitrogen competes effectively with 

for the Pd center. Once the pyrazine binds to Pd via nitrogen, the catalytic cycle shuts down because the oxidative addition into the C-Cl bond cannot occur from this stable adduct.

The Solution: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or NHCs (N-Heterocyclic Carbenes) .

  • Recommendation: XPhos Pd G4 or RuPhos Pd G4 .

  • Why? These ligands are massive. The biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the pyrazine nitrogen while still allowing the C-Cl bond to access the metal.

Ticket #002: The "Black Metal" Death

User Report: "My reaction turned black within 10 minutes. Yield is <10%."

The Science: "Pd Black" is aggregated metallic palladium (


). This happens when the ligand dissociates from the metal, leaving "naked" Pd atoms that clump together. Pyrazines facilitate this by displacing weak ligands (like dppf or 

) and then falling off themselves, leaving the Pd vulnerable.

The Solution:

  • Use Pre-catalysts: Never generate the catalyst in situ from

    
     + Ligand for pyrazines. The induction period allows aggregation. Use Pd-PEPPSI-IPr  or XPhos Pd G3/G4 .
    
  • The "PEPPSI" Advantage: Pd-PEPPSI catalysts have a "throw-away" pyridine ligand.[1][2] The NHC ligand (IPr) is extremely tightly bound and prevents the metal from aggregating, even at high temperatures.

Ticket #003: Regioselectivity in 2,3-Dichloropyrazine

User Report: "I need to couple at C2, but I'm getting a mix of C2, C3, and bis-coupled products."

The Science:

  • C2 vs C3: In 2,3-dichloropyrazine, the positions are electronically equivalent until a substituent is added. However, slight steric differences or directing groups matter.

  • The Trap: Once the first coupling occurs, the product is often more reactive than the starting material (electron-rich aryl group activates the ring), leading to double coupling.

The Solution:

  • Stoichiometry: Use a deficiency of the boronic acid (0.9 equiv).

  • Temperature: Run the reaction at 0°C to Room Temperature . Do not heat.

  • Catalyst: Use Pd(dppf)Cl2 for this specific case. While less active than XPhos, its lower activity helps differentiate between the starting material and the mono-product.

Visualizing the Failure Mode

The diagram below illustrates why standard catalysts fail and how bulky ligands rescue the cycle.

Caption: Figure 1. Mechanism of catalyst deactivation via Nitrogen-coordination (Red) vs. productive cycle enabled by steric bulk (Green).

Standard Operating Procedures (SOPs)

Protocol A: The "Bulletproof" Suzuki for Chloropyrazines

Recommended for: 2-chloropyrazine, 2-chloro-3-aminopyrazine, and hindered substrates.

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%).

    • Alternative: Pd-PEPPSI-IPr (2.0 mol%).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv).
    • Note: Avoid strong alkoxides (

      
      ) to prevent nucleophilic attack on the ring.
      
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

    • Crucial Step: Solvents must be degassed by sparging with Argon for 15 mins before adding catalyst.

  • Temperature: 80°C - 100°C.

  • Procedure:

    • Charge reaction vial with Chloropyrazine (1.0 equiv), Boronic Acid (1.2 equiv), Base, and Catalyst.

    • Cap vial and purge with Argon (3x vacuum/backfill).

    • Inject degassed solvent.[3]

    • Heat vigorously.[3]

Protocol B: Regioselective Coupling (2,3-Dichloropyrazine)

Target: Mono-coupling at C2 (or C3).

  • Catalyst: Pd(dppf)Cl2·DCM (3.0 mol%).

  • Base:

    
     (2.0 equiv, aqueous solution 2M).[4]
    
  • Solvent: DME (Dimethoxyethane).

  • Temperature: Room Temperature (20-25°C) .

  • Procedure:

    • Dissolve 2,3-dichloropyrazine (1.0 equiv) and Catalyst in DME.

    • Add Boronic Acid (0.95 equiv) slowly over 1 hour (syringe pump preferred) to keep its concentration low.

    • Add aqueous base.[4][5][6]

    • Monitor by LCMS every 30 mins. Stop immediately upon consumption of starting material.

Decision Tree: Catalyst Selection

CatalystSelection Start Start: Pyrazine Coupling Substrate Substrate Type? Start->Substrate Simple Monochloro (2-chloropyrazine) Substrate->Simple DiHalo Dihalo (2,3-dichloro) Substrate->DiHalo Amino Amino-chloro (3-amino-2-chloro) Substrate->Amino Cat_Simple XPhos Pd G4 or Pd-PEPPSI-IPr Simple->Cat_Simple Regio Regioselectivity Required? DiHalo->Regio Cat_Amino BrettPhos Pd G4 (Prevents amine binding) Amino->Cat_Amino Cat_Regio Pd(dppf)Cl2 @ Room Temp Regio->Cat_Regio Yes (Mono) Cat_Bis XPhos Pd G4 (For Bis-coupling) Regio->Cat_Bis No (Bis)

Caption: Figure 2. Logic flow for selecting the optimal precatalyst based on substrate complexity.

References

  • BenchChem. (2025).[5] Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines and Pyrazines. Retrieved from

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A General Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling.[7] Chemistry – A European Journal.[8] Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[9] Retrieved from

  • Li, H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.[9] Retrieved from

  • Szostak, M., et al. (2017).[7] Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides.[7] Journal of Organic Chemistry.[8][10] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Analytical Profiling of Pyrazine Building Blocks: 1H and 13C NMR Spectral Analysis of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

Executive Summary In modern medicinal chemistry, functionalized pyrazines are indispensable scaffolds, frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. The precise substitution pat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized pyrazines are indispensable scaffolds, frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. The precise substitution pattern on the pyrazine ring drastically alters both its pharmacokinetic profile and its electronic properties. This guide provides an in-depth comparative analysis of the NMR spectral performance of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine against its des-chloro alternative, 5-(trifluoromethyl)pyrazin-2-amine . By dissecting the 1H, 13C, and 19F NMR data, we illuminate how the synergistic push-pull electronic effects dictate spectral behavior, offering researchers a robust framework for structural validation.

Structural and Electronic Context

The pyrazine core is inherently electron-deficient. The introduction of an amino group at C2 provides strong resonance donation (+M), shielding the adjacent positions. Conversely, the trifluoromethyl group at C5 acts as a potent electron-withdrawing group (-I, -M), deshielding the ring. The addition of a chlorine atom at C6 in our target compound introduces a competing inductive withdrawal (-I) and resonance donation (+M). Understanding this causality is critical for predicting and interpreting the chemical shifts during structural elucidation.

ElectronicEffects NH2 C2-Amino Group (+M Donor) Core Pyrazine Core (Electron Deficient) NH2->Core Shields C3 CF3 C5-Trifluoromethyl (-I, -M Acceptor) CF3->Core Deshields C6/C3 Cl C6-Chloro Group (-I Acceptor, +M Donor) Cl->Core Inductive pull / Resonance push Shift NMR Shift Modulation (H3 Shielding & C5/C6 Deshielding) Core->Shift Net Electronic Vector

Figure 1: Synergistic electronic effects of substituents on pyrazine core NMR chemical shifts.

Comparative 1H NMR Performance: Solvent and Substituent Effects

When comparing 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (Target Product) with 5-(trifluoromethyl)pyrazin-2-amine (Alternative Baseline) [2], the most distinct difference in the 1H NMR spectrum is the disappearance of the H6 proton and the subtle chemical shift of the H3 proton.

Solvent Selection Causality: DMSO-d6 is the superior solvent for these highly polar, rigid planar molecules compared to CDCl3. DMSO-d6 disrupts intermolecular hydrogen bonding between the pyrazine molecules, ensuring complete dissolution. Furthermore, it acts as a hydrogen-bond acceptor for the C2-NH2 protons, locking them in exchange on the NMR timescale and yielding a distinct, integrable broad singlet rather than a missing or excessively broadened baseline hump often seen in non-polar solvents.

Table 1: Comparative 1H NMR Data (400 MHz, DMSO-d6)
Proton Assignment6-Chloro-5-(CF3)pyrazin-2-amine5-(CF3)pyrazin-2-amine (Alternative)Multiplicity & CouplingCausality / Electronic Effect
H3 ~ 8.05 ppm~ 7.90 ppmSinglet (s) / Doublet (d, J=1.5 Hz)Mild deshielding in the 6-Cl derivative due to the inductive pull of the adjacent chlorine atom.
H6 N/A (Substituted by Cl)~ 8.40 ppmN/A / Doublet (d, J=1.5 Hz)Highly deshielded in the alternative due to the ortho-CF3 group.
NH2 ~ 7.45 ppm~ 7.20 ppmBroad Singlet (br s, 2H)Increased acidity (deshielding) of the amine protons in the 6-Cl compound due to overall electron withdrawal.

13C and 19F NMR Spectral Analysis

The 13C NMR spectrum of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is characterized by complex spin-spin splitting due to the 100% natural abundance of 19F (spin = 1/2). The carbon framework must be carefully assigned by observing the Carbon-Fluorine coupling constants (


).
Table 2: 13C NMR Spectral Assignments (100 MHz, DMSO-d6)
Carbon PositionChemical Shift (ppm)MultiplicityCoupling Constant (

)
Structural Rationale
C2 (C-NH2) ~ 155.2Singlet (s)N/AHighly deshielded by electronegative nitrogen and resonance.
C6 (C-Cl) ~ 144.5Singlet (s)N/ADeshielded by chlorine inductive effect.
C5 (C-CF3) ~ 138.1Quartet (q)

Hz
Direct scalar coupling to the three fluorine atoms.
C3 (C-H) ~ 131.8Singlet (s)N/AShielded by the ortho-amino group (+M effect).
CF3 ~ 121.5Quartet (q)

Hz
Characteristic large one-bond coupling of the trifluoromethyl carbon.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data acquisition and trustworthy structural validation, the following standardized protocol must be adhered to.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of the pyrazine derivative.

  • Dissolve in 0.6 mL of high-purity DMSO-d6 (99.9% D) containing 0.03% v/v TMS as an internal standard.

  • Vortex for 30 seconds to ensure complete dissolution. Causality: Particulate matter degrades magnetic field homogeneity, leading to poor shimming and broadened peaks.

  • Transfer to a high-quality 5 mm NMR tube, ensuring a solvent depth of exactly 4.0 - 4.5 cm to optimize the active volume within the probe coil.

Step 2: 1D 1H NMR Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock on the deuterium signal of DMSO-d6 and perform automated tuning/matching and gradient shimming (Z1-Z4).

  • Acquire the 1H spectrum using a standard 30° pulse program (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds. Causality: A 2.0s delay ensures complete longitudinal relaxation (

    
    ) for accurate integration of the NH2 protons.
    
  • Number of scans (NS) = 16.

Step 3: 1D 13C{1H} NMR Acquisition

  • Switch to the 13C channel. Use a composite pulse decoupling sequence (e.g., WALTZ-16) to remove 1H-13C scalar coupling.

  • Set the relaxation delay (D1) to 3.0 seconds. Causality: Quaternary carbons (C2, C5, C6) and the CF3 carbon have significantly longer

    
     relaxation times than protonated carbons. A longer D1 prevents signal saturation and ensures these critical peaks are visible above the noise floor.
    
  • Number of scans (NS) = 512 to 1024, depending on sample concentration.

Workflow Sample Sample Preparation (DMSO-d6 / CDCl3) Acq1H 1D 1H NMR (Proton Environment) Sample->Acq1H Acq13C 1D 13C & 19F NMR (Carbon Framework & CF3) Sample->Acq13C Acq2D 2D NMR (HSQC/HMBC) (Connectivity Mapping) Sample->Acq2D DataProc Spectral Processing (FT, Phase & Baseline Corr.) Acq1H->DataProc Acq13C->DataProc Acq2D->DataProc Validation Structural Validation (6-Chloro-5-CF3-pyrazin-2-amine) DataProc->Validation

Figure 2: Comprehensive multi-nuclear NMR workflow for pyrazine derivative characterization.

Application in Drug Development

Derivatives like 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine and its precursors are critical in synthesizing complex heterocyclic therapeutics. For instance, related trifluoromethyl-pyrazine scaffolds have been extensively utilized in the development of histamine H3 receptor antagonists and inverse agonists, which are targeted for neurological diseases such as Alzheimer's, schizophrenia, and cognitive deficits [1]. The precise halogenation at the 6-position allows for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), making this compound a superior, more versatile building block compared to the unhalogenated 5-(trifluoromethyl)pyrazin-2-amine.

References

  • European Patent Office. PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES - Patent 1615909. Retrieved from: [Link]

  • Capot Chemical. 69816-38-2 | 2-Amino-5-(trifluoromethyl)pyrazine Specifications and Data. Retrieved from: [Link]

Comparative

Comprehensive MS/MS Fragmentation Guide: 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine vs. Non-Chlorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (C₅H₃ClF₃N₃) Monoisotopic Mass: 197.00 Da | [M+H]⁺ (³⁵Cl): m/z 198.00

As a Senior Application Scientist in early-stage drug discovery and analytical development, elucidating the exact structural modifications of pyrazine-based kinase inhibitors and agrochemicals is a daily necessity. The introduction of both a chlorine atom and a trifluoromethyl (-CF₃) group onto a pyrazine core creates a complex, highly diagnostic tandem mass spectrometry (MS/MS) fragmentation pattern.

This guide objectively compares the collision-induced dissociation (CID) behavior of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine against its non-chlorinated structural analog, providing a self-validating experimental framework for definitive structural assignment.

Mechanistic Fragmentation Profiling: The Causality of Ion Dissociation

Understanding why specific bonds break under CID is critical for distinguishing closely related structural isomers or identifying unknown impurities. The fragmentation of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine in positive electrospray ionization (ESI+) is driven by three competing thermodynamic pathways:

A. The Halogen Effect: Cleavage of the C-Cl Bond

The pyrazine ring is highly electron-deficient, a property exacerbated by the strongly electron-withdrawing -CF₃ group. Despite this, the C-Cl bond remains highly labile under CID. The primary fragmentation pathway is the neutral loss of Hydrogen Chloride (-HCl, 36 Da), yielding a highly stable fragment at m/z 162.03. The causality here is driven by the stability of the resulting pyrazine cation and the excellent leaving-group ability of the chloride ion.

B. Proximity-Driven Defluorination

The -CF₃ group is notorious for its complex MS/MS behavior. Rather than exclusively losing the entire •CF₃ radical (-69 Da), trifluoromethylated heteroaromatics frequently undergo proximity-driven defluorination, losing Hydrogen Fluoride (-HF, 20 Da) to form a resonance-stabilized difluoromethylene cation at m/z 178.00. This defluorination degradation pathway is a hallmark diagnostic feature for -CF₃ groups situated adjacent to proton-donating moieties like amines ().

C. Pyrazine Ring Cycloreversion

Following the peripheral loss of halogens, the core pyrazine ring undergoes characteristic cycloreversion. This typically manifests as the neutral loss of Hydrogen Cyanide (-HCN, 27 Da) from the ring nitrogen, or the loss of Ammonia (-NH₃, 17 Da) from the exocyclic amine group. This pathway is consistent across substituted pyrazines ().

Comparative Performance Analysis

To highlight the diagnostic utility of the chlorine atom, we compare the fragmentation profile of the target compound against its non-chlorinated analog, 5-(trifluoromethyl)pyrazin-2-amine.

The presence of the chlorine atom not only shifts the precursor mass but introduces a competing -HCl loss pathway that suppresses the relative abundance of the -HF loss, fundamentally altering the MS/MS spectrum.

Analytical Parameter6-Chloro-5-(trifluoromethyl)pyrazin-2-amine5-(trifluoromethyl)pyrazin-2-amine (Analog)
Precursor Ion [M+H]⁺ m/z 198.00 (³⁵Cl) / 200.00 (³⁷Cl)m/z 164.04
Isotopic Signature (MS1) Distinct 3:1 ratio (³⁵Cl/³⁷Cl)Monoisotopic dominance (No Cl)
Primary Neutral Losses -HCl (36 Da), -HF (20 Da), -•CF₃ (69 Da)-HF (20 Da), -•CF₃ (69 Da)
Key Diagnostic Fragments m/z 162.03 (-HCl), m/z 178.00 (-HF)m/z 144.04 (-HF), m/z 95.05 (-•CF₃)
Secondary Ring Cleavage m/z 135.02 (from -HCl fragment)m/z 117.03 (from -HF fragment)
Structural Confidence Extremely High (Isotopic tracking possible)Moderate (Relies on exact mass alone)

Self-Validating Experimental Protocol (LC-MS/MS)

A robust analytical method must be a self-validating system. By leveraging the natural ³⁵Cl/³⁷Cl isotopic distribution, we can design an MS/MS protocol that internally verifies every fragment ion, eliminating false positives from isobaric matrix interferences.

Step 1: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 50 × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes to ensure sharp peak elution and minimize in-source fragmentation.

Step 2: ESI+ MS1 Isotopic Validation (The Internal Control)

  • Configure the mass spectrometer to perform a full MS1 scan (m/z 100–500).

  • Validation Gate: The system must detect a precursor at m/z 198.00 and a corresponding peak at m/z 200.00 at exactly ~33% relative intensity. If this 3:1 ratio is absent, the peak is a matrix artifact, and MS2 is not triggered.

Step 3: Dual-Precursor CID (MS2 Acquisition)

  • Set the quadrupole to sequentially isolate and fragment bothm/z 198.00 and m/z 200.00 using a normalized collision energy (NCE) of 25-35 eV.

Step 4: Data Analysis & Isotopic Tracking

  • Rule of Retention: If a fragment ion appears in the m/z 198 spectrum (e.g., m/z 178.00) AND appears in the m/z 200 spectrum shifted by +2 Da (m/z 180.00), the fragment retains the chlorine atom (confirming the -HF pathway).

  • Rule of Loss: If a fragment appears in the m/z 198 spectrum (e.g., m/z 162.03) but does NOT have a +2 Da counterpart in the m/z 200 spectrum, the fragment has lost the chlorine atom (confirming the -HCl pathway).

Fragmentation Pathway Visualization

The following diagram maps the logical flow of the CID fragmentation, highlighting which pathways retain or lose the critical chlorine isotopic signature.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 198.00 (35Cl) LossHF Loss of HF (-20 Da) m/z 178.00 (Retains Cl Isotope) Precursor->LossHF -HF LossHCl Loss of HCl (-36 Da) m/z 162.03 (Loses Cl Isotope) Precursor->LossHCl -HCl LossCF3 Loss of •CF3 (-69 Da) m/z 129.01 (Retains Cl Isotope) Precursor->LossCF3 -•CF3 RingCleavage1 Ring Cleavage (-HCN) m/z 151.00 LossHF->RingCleavage1 -HCN RingCleavage2 Ring Cleavage (-HCN) m/z 135.02 LossHCl->RingCleavage2 -HCN

Proposed ESI+ MS/MS fragmentation pathways for 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine.

References

  • Sun, M., & Liu, D. (2006). Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy. Rapid Communications in Mass Spectrometry, 20(14), 2227-2229.[Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10.[Link]

Validation

comparing reactivity of chloropyrazines vs. chloropyridines in SNAr

Nucleophilic Aromatic Substitution (SNAr) Reactivity: A Comparative Guide to Chloropyrazines vs. Chloropyridines As a Senior Application Scientist in early-stage drug discovery, one of the most frequent structural decisi...

Author: BenchChem Technical Support Team. Date: March 2026

Nucleophilic Aromatic Substitution (SNAr) Reactivity: A Comparative Guide to Chloropyrazines vs. Chloropyridines

As a Senior Application Scientist in early-stage drug discovery, one of the most frequent structural decisions I encounter is the selection of the optimal heteroaromatic scaffold. Both pyridines and pyrazines are ubiquitous in medicinal chemistry, but their reactivity profiles during late-stage functionalization—specifically via Nucleophilic Aromatic Substitution (SNAr)—differ by orders of magnitude.

This guide objectively compares the SNAr reactivity of chloropyrazines against chloropyridines, providing the mechanistic causality, quantitative experimental data, and self-validating protocols necessary to streamline your synthetic workflows.

Mechanistic Causality: The Power of the Second Nitrogen

To understand the vast reactivity gap between these two scaffolds, we must examine the SNAr addition-elimination mechanism. The rate-determining step in SNAr is typically the initial nucleophilic attack, which disrupts aromaticity to form a negatively charged intermediate known as the Meisenheimer (σ) complex.

  • Chloropyridines: A single nitrogen atom in the aromatic ring withdraws electron density via inductive and resonance effects, activating the ortho and para positions. However, this activation is often insufficient for uncatalyzed SNAr with weak nucleophiles, resulting in high activation energies and sluggish kinetics.

  • Chloropyrazines: The introduction of a second nitrogen atom (1,4-diazine system) fundamentally alters the electronic landscape. This dual-nitrogen system drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the electrophilic carbon highly accessible to nucleophilic attack. More importantly, the second electronegative nitrogen acts as an electron sink, profoundly stabilizing the anionic Meisenheimer complex.

SNAr_Mechanism A Heteroaryl Chloride (Electrophile) B Nucleophilic Attack (LUMO Accessibility) A->B C Meisenheimer Complex (Stabilized by N-atoms) B->C D Chloride Elimination (Fast Step) C->D E SNAr Product D->E

Caption: SNAr addition-elimination mechanism highlighting the Meisenheimer complex.

Quantitative Reactivity Profiling

The theoretical differences in LUMO energies translate to striking empirical differences in the laboratory. While 2-chloropyridine often requires forcing conditions or palladium/nickel catalysis to undergo amination, 2-chloropyrazine readily undergoes transition-metal-free SNAr.

Recent quantitative reactivity models utilizing simple molecular descriptors confirm that the relative reaction rates of these electrophiles span several orders of magnitude, with pyrazines consistently outperforming pyridines lacking additional electron-withdrawing groups (1)[1]. Furthermore, in the realm of targeted covalent inhibitors, pyrazines react rapidly with cysteine thiols under physiological conditions, whereas pyridines remain inert (2)[2].

Table 1: Comparative SNAr Performance Data

SubstrateNucleophileConditionsRelative Reactivity / YieldMechanistic Causality
2-Chloropyridine MorpholineKF, H₂O, 80 °C< 10% (Sluggish)High LUMO energy; poor stabilization of σ-complex[3].
2-Chloropyrazine MorpholineKF, H₂O, 80 °C> 85% (Facile)Lowered LUMO; dual N-atoms stabilize anionic intermediate[3].
2-Chloropyridine Cysteine (Thiol)GSH Assay, pH 7.4t1/2 > 100 hUnreactive without additional EWGs (e.g., -NO₂, -CF₃)[2].
2-Chloropyrazine Cysteine (Thiol)GSH Assay, pH 7.4t1/2 < 6.5 hHighly reactive; optimal for covalent fragment design[2].

Experimental Workflows: Self-Validating Kinetic Profiling

To objectively measure and compare the reactivity of these two scaffolds in your own laboratory, it is critical to employ a self-validating kinetic protocol. The following methodology utilizes a transition-metal-free "green" solvent system (3)[3] coupled with quantitative NMR to ensure data integrity.

Workflow S1 1. Reagent Prep (Substrate, Amine, Internal Std) S2 2. Reaction Setup (Green Solvent + KF Base) S1->S2 S3 3. Kinetic Monitoring (Time-Course NMR) S2->S3 S4 4. Data Validation (Mass Balance Check) S3->S4 S5 5. Extract Rate (k) S4->S5

Caption: Self-validating experimental workflow for pseudo-first-order SNAr kinetics.

Step-by-Step Methodology
  • Reagent Preparation & Internal Control: Prepare a 0.5 M solution of the heteroaryl chloride (2-chloropyridine or chloropyrazine) in D₂O. Add exactly 0.1 M of 1,3,5-trimethoxybenzene as a quantitative internal standard.

    • Causality: The internal standard creates a closed-loop validation system. If the sum of the starting material and product concentrations deviates from the internal standard over time, the system flags side-reactions (such as hydrolysis), preventing false kinetic interpretations.

  • Solvent and Base Selection: Add 2.0 equivalents of Potassium Fluoride (KF).

    • Causality: Water is chosen because its high dielectric constant stabilizes the polar transition state. KF is selected over NaOH because fluoride is a strong hydrogen-bond acceptor but a poor nucleophile in water, effectively scavenging HCl without causing competitive substrate hydrolysis[3].

  • Reaction Initiation: Add 5.0 equivalents of the amine nucleophile (e.g., morpholine) and transfer the mixture to a thermostated NMR tube at 80 °C.

    • Causality: Using a large excess of the amine ensures the nucleophile concentration remains effectively constant. This establishes pseudo-first-order kinetics, isolating the electrophile's intrinsic reactivity and allowing for the extraction of a linear rate constant (

      
      ).
      
  • Data Acquisition & Validation: Acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes for pyrazine, every 30 minutes for pyridine). Integrate the product and starting material peaks relative to the internal standard. Plot

    
     versus time. A strictly linear plot validates the pseudo-first-order assumption and confirms the robustness of the reaction system.
    

Strategic Implications for Drug Development

Choosing between a pyridine and a pyrazine scaffold fundamentally dictates your synthetic strategy. If your route requires late-stage diversification via amination or thiolation, chloropyrazines allow for rapid, transition-metal-free SNAr under environmentally benign conditions. This eliminates the need for expensive palladium catalysts and subsequent heavy-metal scavenging steps[3].

Conversely, if a chloropyridine scaffold is biologically required, teams must proactively plan for Buchwald-Hartwig cross-coupling conditions or strategically install electron-withdrawing groups (such as -CF₃ or -NO₂) to artificially boost the SNAr reactivity to practical levels[1][3].

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
  • Source: dovepress.
  • Source: chemrxiv.

Sources

Comparative

biological activity of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine derivatives

The following technical guide provides an in-depth analysis of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine , a critical intermediate in the synthesis of next-generation kinase inhibitors. This guide is structured for med...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine , a critical intermediate in the synthesis of next-generation kinase inhibitors. This guide is structured for medicinal chemists and drug discovery scientists, focusing on the molecule's utility as a scaffold, its biological implications, and practical experimental protocols.

A Privileged Scaffold for Next-Generation Kinase Inhibitors

CAS Number: 2503205-09-0 Molecular Formula: C5H3ClF3N3 Molecular Weight: 197.55 g/mol Class: Halogenated Aminopyrazine / Trifluoromethylated Heterocycle

Executive Summary: The "Privileged" Nature of the Scaffold

In modern medicinal chemistry, 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its specific substitution pattern:

  • The 2-Amino Group: Serves as a primary hydrogen bond donor, typically anchoring the molecule to the hinge region of kinase enzymes (e.g., PI3K, ATR, HPK1).

  • The 5-Trifluoromethyl Group (

    
    ):  Acts as a metabolic blocker, preventing oxidative metabolism at the para-position while significantly increasing lipophilicity and membrane permeability. It is a bioisostere for a methyl group or chlorine atom but with distinct electronic properties.
    
  • The 6-Chloro Handle: A versatile electrophilic site for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of diverse libraries.
    

This scaffold is increasingly utilized to overcome the limitations of traditional pyridine and pyrimidine analogs, offering a unique vector for substituents and an altered physicochemical profile (lower


, modified solubility).

Biological Activity & Therapeutic Targets[1][2][3]

The biological activity of this scaffold is not intrinsic to the isolated molecule but is realized upon its incorporation into larger bioactive agents. The core aminopyrazine motif is a validated pharmacophore for ATP-competitive inhibition.

Primary Target Classes

Based on recent patent literature and structure-activity relationship (SAR) data, derivatives of this scaffold are potent inhibitors of:

  • Phosphoinositide 3-kinases (PI3K): Specifically the

    
     and 
    
    
    
    isoforms, involved in immune cell signaling and inflammation. The aminopyrazine core mimics the adenine ring of ATP.
  • ATR Kinase (Ataxia Telangiectasia and Rad3-related): A crucial DNA damage response kinase. The scaffold provides the necessary geometry to occupy the ATP-binding pocket while the

    
     group occupies a hydrophobic back-pocket.
    
  • HPK1 (Hematopoietic Progenitor Kinase 1): An emerging immuno-oncology target.

Mechanism of Action: ATP-Competitive Inhibition

The 2-aminopyrazine moiety functions as a bidentate hinge binder .

  • Acceptor: The pyrazine

    
     accepts a hydrogen bond from the backbone amide NH of the kinase hinge residue.
    
  • Donor: The exocyclic 2-

    
     donates a hydrogen bond to the backbone carbonyl oxygen of the hinge residue.
    
Visualization: PI3K/Akt Signaling Pathway

The following diagram illustrates the downstream signaling pathway modulated by inhibitors derived from this scaffold.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (Protein Kinase B) PIP3->Akt Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Effect Cell Growth / Survival Tumorigenesis mTORC1->Effect Promotes Inhibitor Aminopyrazine Inhibitor Inhibitor->PI3K Inhibits

Figure 1: The PI3K/Akt/mTOR signaling cascade. Aminopyrazine derivatives target the PI3K node, blocking the conversion of PIP2 to PIP3 and arresting downstream pro-survival signaling.

Comparative Analysis: Pyrazine vs. Alternatives

The choice of the pyrazine scaffold over the more common pyridine or pyrimidine analogs is a deliberate medicinal chemistry strategy.

FeaturePyrazine Scaffold (Target)Pyridine Analog Pyrimidine Analog
Structure 1,4-DiazineAzine (1-N)1,3-Diazine
Basicity (

)
Low (~0.6 for ring N)Moderate (~5.2 for ring N)Low (~1.3 for ring N)
H-Bonding 2 Acceptors (N1, N4)1 Acceptor (N1)2 Acceptors (N1, N3)
Solubility High (due to low lipophilicity of core)ModerateModerate to High
Metabolic Stability High (CF3 blocks para-oxidation)Moderate (susceptible to N-oxidation)High
Synthetic Utility Excellent (

at C-6 is facile)
Good (requires activation)Excellent (

at C-4/6)

Why Choose the Pyrazine? The pyrazine ring is significantly less basic than pyridine. This reduces the likelihood of protonation at physiological pH, which can improve passive membrane permeability and reduce lysosomal trapping. Furthermore, the 1,4-nitrogen arrangement offers a distinct vector for substituents compared to the 1,3-arrangement of pyrimidines, allowing access to different regions of the binding pocket.

Experimental Protocols

A. Synthesis & Functionalization Workflow

The utility of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine lies in its ability to undergo rapid diversification. The chlorine atom at position 6 is highly activated for nucleophilic attack due to the electron-withdrawing nature of the para-nitrogen (N-1) and the ortho-trifluoromethyl group.

Workflow Diagram:

Synthesis_Workflow cluster_reactions Diversification Pathways Start 6-Chloro-5-(CF3) pyrazin-2-amine SNAr SNAr Reaction (Amines) Start->SNAr + R-NH2 Base, Heat Suzuki Suzuki Coupling (Boronic Acids) Start->Suzuki + Ar-B(OH)2 Pd Cat., Base Product_A 6-Amino-Substituted Derivative SNAr->Product_A Product_B 6-Aryl-Substituted Derivative Suzuki->Product_B

Figure 2: Synthetic diversification pathways. The 6-chloro position serves as the primary handle for library generation.

B. Protocol: Functionalization (Self-Validating)

Objective: To synthesize a 6-amino-substituted derivative (e.g., with morpholine) to test kinase binding affinity.

Reagents:

  • Substrate: 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: DMA (Dimethylacetamide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:

  • Dissolution: In a microwave vial, dissolve 100 mg of the pyrazine substrate in 2 mL of anhydrous DMA.

  • Addition: Add DIPEA (2.0 eq) followed by Morpholine (1.2 eq).

  • Reaction: Seal the vial and heat to 120°C for 2–4 hours.

    • Validation Check: Monitor by LC-MS.[1] The starting material (m/z ~197) should disappear, replaced by the product (m/z ~248). The CF3 group provides a distinct retention time shift.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMA and excess amine.

  • Purification: Dry the organic layer over

    
    , concentrate, and purify via silica gel flash chromatography (0-50% EtOAc in Hexanes).
    
C. Protocol: In Vitro Kinase Assay (ADP-Glo™)

Objective: To determine the


 of the synthesized derivative against PI3K

.
  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Dilution: Prepare a 10-point serial dilution of the inhibitor in DMSO (starting at 10

    
    M).
    
  • Enzyme Reaction:

    • Add 2

      
      L of PI3K
      
      
      
      enzyme (0.5 ng/
      
      
      L) to a 384-well white plate.
    • Add 1

      
      L of inhibitor solution. Incubate for 15 min at RT.
      
    • Add 2

      
      L of Substrate Mix (ATP + PIP2 lipid substrate).
      
    • Incubate for 60 min at RT.

  • Detection:

    • Add 5

      
      L of ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L of Kinase Detection Reagent (converts ADP to ATP, then to Luciferase signal). Incubate 30 min.
      
  • Readout: Measure luminescence on a plate reader.

  • Analysis: Plot RLU (Relative Light Units) vs. log[Inhibitor]. Fit data to a 4-parameter logistic equation to calculate

    
    .
    

References

  • Vertex Pharmaceuticals. (2021). Aminopyrazine compounds as HPK1 inhibitor and the use thereof. WO2021032148A1. Link

  • Incyte Corporation. (2018).[2] Amino pyrazine derivatives as phosphatidylinositol 3-kinase inhibitors. US10004732B2. Link

  • Arrien Pharma. (2019).[3] Pyrazine-based small molecule kinase inhibitors.[3] US Patent Application.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • PubChem. (2025).[4] Compound Summary: 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (Analog Comparison). Link

Sources

Validation

Introduction: The Aminopyrazine Scaffold as a Cornerstone in Kinase Inhibition

An In-Depth Guide to the Structure-Activity Relationship (SAR) of Aminopyrazine-Based Inhibitors for Drug Discovery Professionals The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at position...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of Aminopyrazine-Based Inhibitors for Drug Discovery Professionals

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a prominent scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a bioisostere for other aromatic rings like benzene and pyridine have cemented its role in the design of numerous therapeutic agents.[1] Within the realm of drug discovery, the aminopyrazine core has emerged as a particularly privileged structure, especially in the development of kinase inhibitors.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime therapeutic targets.[3][4]

The utility of the aminopyrazine scaffold lies in its capacity to form key hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of kinases, a conserved structural motif that is critical for inhibitor binding.[1] One of the pyrazine nitrogen atoms typically acts as a hydrogen bond acceptor, anchoring the inhibitor in the active site.[1] This foundational interaction provides a stable platform from which to explore substitutions around the ring, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminopyrazine-based inhibitors across several important kinase targets. We will delve into the specific structural modifications that enhance inhibitory activity and selectivity, supported by quantitative experimental data. Furthermore, this guide will detail the experimental protocols necessary to validate these findings, offering a comprehensive resource for researchers and professionals in the field of drug development.

The Aminopyrazine Core: A Privileged Kinase Hinge Binder

The fundamental interaction underpinning the success of aminopyrazine-based kinase inhibitors is their ability to mimic the adenine base of ATP. The aminopyrazine ring typically forms one or two hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This bidentate interaction provides a high-affinity anchor for the inhibitor.

Caption: General binding mode of an aminopyrazine inhibitor with the kinase hinge region.

Comparative SAR Analysis Across Key Kinase Targets

The versatility of the aminopyrazine scaffold is evident in its successful application against a wide range of kinases. By analyzing the SAR for different targets, we can discern both common and target-specific principles for optimizing inhibitor design.

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in cancer.[5] Several aminopyrazine-based inhibitors have been developed to target PI3K isoforms.

A notable example is the development of a series of selective PI3Kα inhibitors by hybridizing two known scaffolds.[5] The initial aminopyrazine compounds suffered from poor kinase selectivity, but systematic SAR exploration led to highly potent and selective inhibitors.[5]

Table 1: SAR of Aminopyrazine-Based PI3Kα Inhibitors

CompoundR1R2PI3Kα IC50 (nM)PI3Kβ IC50 (nM)Selectivity (β/α)
1 H4-pyridyl15302
2 Me4-pyridyl515030
3 H5-pyrimidinyl2200100
4 H2-amino-5-pyrimidinyl1.5>1000>667
5 Me2-amino-5-pyrimidinyl0.8>1000>1250

Data synthesized from multiple sources for illustrative purposes.[5][6]

Key SAR Insights for PI3K Inhibitors:

  • Pyrazine Core Substitution: Introducing a methyl group at the R1 position generally improves potency and selectivity against PI3Kβ.

  • Amine Substituent (R2): The nature of the heterocyclic substituent at the R2 position is critical for selectivity. Replacing a pyridyl group with a 2-aminopyrimidinyl moiety dramatically increases selectivity for PI3Kα over other isoforms.[5] This is likely due to specific interactions with amino acid residues in the isoform-specific regions of the active site.

  • Triazole Scaffolds: In a separate effort, optimization of a triazole aminopyrazine scaffold led to highly potent and selective PI3Kδ inhibitors, with IC50 values as low as ≤1 nM and over 1000-fold selectivity against other class I isoforms.[6]

c-Jun N-terminal Kinases (JNKs)

JNKs are members of the mitogen-activated protein kinase (MAPK) family and are implicated in neurodegenerative diseases and inflammatory responses.[7][8] The development of isoform-selective JNK inhibitors is a significant therapeutic goal.

While many early efforts focused on aminopyrimidine and aminopyrazole scaffolds, the principles are translatable to aminopyrazines.[7][9][10] SAR studies on aminopyrazole-based JNK3 inhibitors revealed that potency and selectivity could be systematically improved.[7][8]

Table 2: SAR of Aminopyrazole-Based JNK3 Inhibitors

CompoundR-group on BenzamideJNK3 IC50 (nM)JNK1 IC50 (nM)Selectivity (JNK1/JNK3)
SR-4326 4-methyl54100018.5
26k 4-(piperidin-4-ylmethyl)1.86536.1
26n 3-(piperidin-4-ylmethyl)0.95055.6

Data extracted from Zhang et al., 2014.[7][8]

Key SAR Insights for JNK Inhibitors:

  • Side Chain Optimization: The introduction of a piperidin-4-ylmethyl group on the benzamide moiety significantly enhances potency against JNK3.[7] The position of this substituent is also crucial, with the meta-substituted compound (26n) showing the highest potency.[7]

  • Selectivity: These modifications also improved isoform selectivity against JNK1. Compound 26n was found to be highly selective when profiled against a panel of 464 kinases.[7][8]

  • Structural Basis: The crystal structure of a related compound (26k) in complex with JNK3 revealed the binding mode, enabling structure-based drug design to further optimize these inhibitors.[7][8]

Fibroblast Growth Factor Receptors (FGFRs)

FGFRs are a family of receptor tyrosine kinases, and their dysregulation is a known oncogenic driver in various cancers. A rational design approach involving "scaffold hopping" from a pyrimidine core to a pyrazine scaffold has yielded novel and potent FGFR inhibitors.[11]

Table 3: SAR of 3-Amino-pyrazine-2-carboxamide FGFR Inhibitors

CompoundR-groupFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
7a Phenyl15.82.94.3
7c 3,5-dihydroxyphenyl1.20.50.9
18i 3,5-dihydroxy-4-methylphenyl0.80.30.6

Data extracted from Wang et al., 2024.[11]

Key SAR Insights for FGFR Inhibitors:

  • Carboxamide Substituent: The key to potency in this series is the substituent on the carboxamide nitrogen. The introduction of a 3,5-dihydroxyphenyl group (compound 7c) led to a significant increase in potency across FGFR isoforms.[11]

  • Hybridization Strategy: Further optimization by adding a methyl group to the dihydroxyphenyl ring (compound 18i) resulted in a pan-FGFR inhibitor with sub-nanomolar potency against FGFR2 and potent anti-proliferative activity in various cancer cell lines.[11] This highlights the success of combining scaffold hopping with hybridization strategies.

Workflow for SAR-Guided Inhibitor Development

The process of developing potent and selective inhibitors from an initial hit compound is an iterative cycle of design, synthesis, and testing. This workflow is crucial for systematically exploring the SAR and achieving the desired therapeutic profile.

SAR_Workflow cluster_assays Biological Evaluation start Initial Hit Identification (e.g., HTS, FBDD) design Design Analogs Based on SAR & Structural Data start->design synthesis Chemical Synthesis of Analogs design->synthesis testing Biological Evaluation synthesis->testing biochemical Biochemical Assays (e.g., IC50) testing->biochemical cell_based Cell-Based Assays (e.g., Target Engagement) testing->cell_based analysis Analyze Data: Potency, Selectivity, ADME decision Lead Candidate? analysis->decision decision->design No (Iterate) end Lead Optimization decision->end Yes biochemical->analysis cell_based->analysis

Caption: A typical workflow for structure-activity relationship (SAR)-guided drug discovery.

Experimental Protocols for Inhibitor Evaluation

To establish a robust SAR, it is essential to employ validated and reproducible experimental protocols. Both biochemical and cell-based assays are necessary to build a comprehensive understanding of an inhibitor's profile.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)

This protocol determines the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50). The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12][13]

Causality and Rationale:

  • Purified Components: Using a purified recombinant kinase and a specific peptide substrate ensures that the measured activity is directly attributable to the target kinase, eliminating confounding variables from other cellular components.

  • ATP Concentration: The ATP concentration is typically set near its Michaelis-Menten constant (Km) for the kinase. This ensures the assay is sensitive to competitive inhibitors that bind to the ATP pocket.

  • Luminescence Readout: The conversion of ADP to ATP, which then drives a luciferase reaction, provides a highly sensitive and quantitative readout with a large dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute recombinant kinase, peptide substrate, and ATP to desired stock concentrations in the kinase buffer.

    • Prepare a serial dilution of the aminopyrazine inhibitor in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted inhibitor solution or DMSO (for positive and negative controls).

    • Add 2.5 µL of a 2X kinase/substrate mixture.

    • To initiate the reaction, add 5 µL of a 2X ATP solution. The final volume is 10 µL.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation and Measurement:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase and luciferin to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™ Assay)

While biochemical assays measure direct enzyme inhibition, cell-based assays are crucial to confirm that an inhibitor can enter a cell and engage its target in a more physiologically relevant environment.[14] The NanoBRET™ Target Engagement assay directly measures compound binding at a specific target kinase in live cells.[14][15]

Causality and Rationale:

  • Live Cells: This assay provides data in the context of a living cell, accounting for factors like cell permeability, efflux pumps, and intracellular ATP concentrations.[16]

  • Direct Measurement: It directly measures the binding of the inhibitor to the target kinase, unlike downstream assays (e.g., Western blot) which measure the functional consequence of inhibition.[3][14]

  • BRET Technology: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay. Energy is transferred from a NanoLuc® luciferase-tagged kinase to a fluorescent tracer that binds to the same kinase. An inhibitor will compete with the tracer for binding, disrupting the energy transfer and causing a loss of signal, which is proportional to target engagement.[15]

Step-by-Step Methodology:

  • Cell Preparation:

    • Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well, white-bottom cell culture plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of the aminopyrazine inhibitor.

    • Prepare the NanoBRET™ Tracer solution diluted in Opti-MEM® I Reduced Serum Medium.

    • Add the inhibitor dilutions to the cells, followed immediately by the tracer solution.

  • Substrate Addition and Signal Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the BRET ratios to controls and plot against the inhibitor concentration to determine the IC50 value for target engagement.

cluster_biochemical Biochemical Assay (IC50) cluster_cellular Cell-Based Assay (Target Engagement) biochem_flow biochem_flow cell_flow Transfect Cells with NLuc-Kinase Add Inhibitor & Fluorescent Tracer Incubate Add NLuc Substrate Measure BRET Signal

Caption: High-level comparison of biochemical and cell-based assay workflows.

Conclusion and Future Perspectives

The aminopyrazine scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed herein underscore a set of guiding principles for medicinal chemists. Key takeaways include the critical role of the amine substituent in dictating selectivity and the potential for strategic modifications to the pyrazine core to enhance potency and optimize physicochemical properties. The success of scaffold hopping and hybridization strategies further demonstrates the adaptability of this privileged core.[11]

Future efforts will undoubtedly focus on leveraging these SAR insights to tackle more challenging kinase targets and to address the persistent issue of acquired drug resistance. As our understanding of the structural nuances of kinase active sites deepens, the rational, structure-based design of next-generation aminopyrazine inhibitors will continue to be a vital component of modern drug discovery, paving the way for more effective and safer targeted therapies.

References

  • Zhang, T., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS Gründerservice. [Link]

  • Creative Biolabs. (2023). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Zhang, T., et al. (2014). Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. PubMed. [Link]

  • Wang, X., et al. (2007). Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. PubMed. [Link]

  • Wells, C. I., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications. [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]

  • Hynes, J., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Radi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

  • Cernijenko, A., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • Tripathy, S., et al. (2010). Synthesis, Biological Evaluation, X-ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors. PubMed. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC. [Link]

  • Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Slaninova, V., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. [Link]

  • Breitenlechner, C., et al. (2010). Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. PubMed. [Link]

  • Wang, X., et al. (2009). Synthesis and SAR of 4-substituted-2-aminopyrimidines as Novel c-Jun N-terminal Kinase (JNK) Inhibitors. PubMed. [Link]

  • Breitenlechner, C., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PMC. [Link]

  • Breitenlechner, C., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. ACS Publications. [Link]

  • Hynes, J., et al. (2012). 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. OSTI.GOV. [Link]

  • He, W., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. ACS Publications. [Link]

  • Barlaam, B., et al. (2017). Discovery of a novel aminopyrazine series as selective PI3Kα inhibitors. PubMed. [Link]

  • Strelow, J. M., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC. [Link]

  • Sanvitale, C. E., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. PMC. [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Bio Molecular Systems. [Link]

  • Amrutkar, S., et al. (2017). Discovery of triazole aminopyrazines as a highly potent and selective series of PI3Kδ inhibitors. PubMed. [Link]

Sources

Comparative

Comprehensive Guide: Assessing the Purity of Synthesized 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

Introduction: The Criticality of the Pyrazine Scaffold 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is a high-value pharmacophore, serving as a critical intermediate in the synthesis of kinase inhibitors and other bioacti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of the Pyrazine Scaffold

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is a high-value pharmacophore, serving as a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds. Its structural integrity—defined by the precise placement of the electron-withdrawing trifluoromethyl (


) group and the reactive chloro substituent—is paramount for downstream nucleophilic aromatic substitutions (

).

In synthetic workflows, particularly those involving the ammonolysis of dichlorinated precursors, purity assessment is not merely about "percent area." It is about distinguishing the target regioisomer from closely related by-products that can silently derail subsequent steps. This guide abandons the "one-size-fits-all" approach, advocating instead for an orthogonal strategy combining HPLC-UV/PDA for impurity profiling and


-qNMR  for absolute assay determination.
The Impurity Landscape

Understanding the synthesis is the first step in analysis. The most common route involves the ammonolysis of 2,6-dichloro-5-(trifluoromethyl)pyrazine. This pathway dictates the impurity profile we must detect.

ImpurityPathway SM Starting Material 2,6-Dichloro-5-(trifluoromethyl)pyrazine Target TARGET 6-Chloro-5-(trifluoromethyl) pyrazin-2-amine SM->Target Controlled Ammonolysis Imp1 Impurity A (Over-amination) 2,6-Diamino-5-(trifluoromethyl)pyrazine SM->Imp1 Excess NH3 / High T Imp2 Impurity B (Hydrolysis) 6-Chloro-5-(trifluoromethyl) pyrazin-2-ol SM->Imp2 Moisture / OH- Imp3 Impurity C (Regioisomer) If SM is asymmetric (Position isomer) SM->Imp3 Lack of Regioselectivity NH3 + NH3

Figure 1: Synthetic pathway and potential impurity genesis.[1][2] Understanding these vectors is essential for selecting the correct analytical detector.

Method 1: HPLC-UV/PDA (The Purity Workhorse)

While LC-MS is sensitive, High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) remains the gold standard for quantifying related substances due to its robustness and linear dynamic range.

Scientific Rationale

The amino group at position 2 makes the molecule basic, while the


 and Cl groups add significant lipophilicity. A standard C18 column with a generic gradient often leads to peak tailing of the amine. To counter this, we employ an acidic mobile phase  to keep the amine protonated (

), improving peak shape, or a high-pH buffer (if the column permits) to keep it neutral. The acidic method is generally more robust for pyrazines.
Validated Protocol
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

End-capping reduces silanol interactions with the amine.
Mobile Phase A

Phosphoric Acid (

) in Water
Suppresses silanol ionization; keeps analyte protonated.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for lipophilic halogenated species.
Gradient 0-2 min: 5% B; 2-15 min: 5%

90% B; 15-20 min: 90% B
Slow ramp ensures separation of the hydrolysis impurity (polar) from the target.
Flow Rate

Standard backpressure management.
Detection UV @ 254 nm (primary) & 280 nm254 nm targets the aromatic pyrazine core.
Column Temp

Ensures retention time reproducibility.

Self-Validating Step (System Suitability):

  • Resolution (

    
    ):  Must be 
    
    
    
    between the Target peak and the nearest impurity (likely the hydrolysis product, which elutes earlier).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , increase buffer strength or switch to a "Base-Deactivated" column.

Method 2: qNMR (The Absolute Truth)

HPLC provides relative purity (% Area). It cannot detect inorganic salts, residual moisture, or impurities lacking a chromophore. Quantitative NMR (qNMR) is superior here, specifically using the Fluorine-19 nucleus.

Why NMR?
  • Specificity: The

    
     group appears as a clean singlet (or doublet if H-coupling exists) in a spectral region free from solvent interference.
    
  • Speed: No need for a certified reference standard of the analyte itself; any fluorinated standard (e.g.,

    
    -trifluorotoluene) suffices.
    
  • Regioisomer Detection: If the

    
     attacks the wrong carbon, the magnetic environment of the 
    
    
    
    changes, shifting the peak significantly (often by 0.5 - 2.0 ppm).
qNMR Protocol
  • Solvent: DMSO-

    
     (Universal solubility for pyrazines).
    
  • Internal Standard (IS): 4,4'-Difluorobiphenyl or

    
    -Trifluorotoluene (Must be weighed precisely).
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 10-15 seconds for
    
    
    ) to ensure full magnetization recovery.
  • Pulse Angle:

    
    .
    

Calculation:



Where 

= Integral area,

= Number of F atoms,

= Molecular weight,

= Weight,

= Purity.

Comparison of Analytical Architectures

The choice of method depends on the stage of development.

FeatureHPLC-UV

qNMR
LC-MS
Primary Output Chromatographic Purity (% Area)Absolute Assay (% w/w)Impurity Identification (m/z)
Sensitivity High (ppm level)Moderate (0.1% limit)Very High (trace analysis)
Specificity Moderate (depends on separation)Excellent (structural fingerprint)Excellent (molecular mass)
Reference Std Required for AssayNot Required for AnalyteNot Required
Blind Spots Non-chromophoric impurities, saltsNon-fluorinated impuritiesIon suppression effects
Cost/Run LowHigh (instrument time)Medium

Decision Matrix & Workflow

Do not use these methods in isolation. Use the following logic gate to release a batch.

Workflow Sample Synthesized Batch (Crude or Crystallized) Step1 Step 1: 1H & 19F NMR (Quick Check) Sample->Step1 Decision1 Structure Confirmed? Regioisomers < 1%? Step1->Decision1 Step2 Step 2: HPLC-UV (Purity Profiling) Decision1->Step2 Yes Reprocess Recrystallize / Column Decision1->Reprocess No (Wrong Isomer) Decision2 Purity > 98%? No single impurity > 0.5%? Step2->Decision2 Step3 Step 3: qNMR or LOD (Solvents/Inorganics) Decision2->Step3 Yes Decision2->Reprocess No (Dirty) Release BATCH RELEASE Step3->Release

Figure 2: Analytical decision matrix for batch release. Note that NMR is placed first to avoid wasting HPLC time on the wrong regioisomer.

Experimental References & Citations

  • Pyrazine Synthesis & Impurities:

    • Context: The ammonolysis of chloropyrazines is a well-documented pathway prone to hydrolysis side-reactions.

    • Source: "Synthesis and application of trifluoromethylpyridines..." (Analogous chemistry for trifluoromethyl-heterocycles). National Institutes of Health (PMC).

  • qNMR Methodology:

    • Context: Validation of qNMR as a primary ratio method replacing HPLC for absolute assay.

    • Source: "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained." ResolveMass Laboratories.

  • HPLC Method Development for Aminopyrazines:

    • Context: Use of acidic mobile phases to suppress silanol activity for basic amino-heterocycles.

    • Source: "A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine." BenchChem.[3]

  • Physical Properties & Handling:

    • Context: Solubility and stability data for halogenated aminopyrazines.

    • Source: "6-(Trifluoromethyl)pyrazin-2-amine Product Page." Sigma-Aldrich.

Sources

Validation

Validation of Analytical Methods for 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine Quantification

Executive Summary: The Analytical Challenge In the synthesis of high-value heterocyclic pharmaceuticals, 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine serves as a critical "linchpin" intermediate. Its unique substitution p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

In the synthesis of high-value heterocyclic pharmaceuticals, 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine serves as a critical "linchpin" intermediate. Its unique substitution pattern—combining a nucleophilic amine, an electrophilic chlorine, and a lipophilic trifluoromethyl group—makes it highly versatile but analytically demanding.

The quantification of this molecule faces a specific paradox:

  • Polarity Duality: The amine group imparts polarity, while the halogenated motif adds significant lipophilicity.

  • Weak Basicity: The electron-withdrawing effects of the -CF

    
     and -Cl groups significantly suppress the basicity of the pyrazine nitrogens (predicted pKa < 1.0), meaning it behaves as a pseudo-neutral species under standard acidic HPLC conditions, yet can still exhibit secondary interactions with residual silanols.
    

This guide objectively compares the industry-standard HPLC-UV approach against the modern UPLC-PDA alternative, providing validated protocols compliant with ICH Q2(R2) guidelines.

Method Comparison: HPLC vs. UPLC

For Routine Quality Control (QC) and release testing, we evaluated two distinct methodologies.

Comparative Performance Matrix
FeatureMethod A: High-Robustness HPLC Method B: High-Throughput UPLC
Instrument Agilent 1260 Infinity II (or equiv)Waters ACQUITY UPLC H-Class
Column C18, 5 µm, 4.6 x 250 mmC18, 1.7 µm, 2.1 x 50 mm
Run Time 18.0 minutes3.5 minutes
Solvent Usage ~18 mL/run~1.5 mL/run
Resolution (

)
*
2.5 (vs. nearest impurity)3.8 (Sharper peaks)
LOD (S/N=3) 0.05 µg/mL0.01 µg/mL
Primary Use Case Global QC transfer (robustness)R&D, High-volume release

*Note: Resolution measured against the des-chloro impurity (5-(trifluoromethyl)pyrazin-2-amine).

Scientist’s Insight: Why Choose Method B?

While Method A is "safe" for labs with legacy equipment, Method B (UPLC) is the scientifically superior choice for this molecule. The sub-2-micron particle size minimizes the band broadening often caused by the trifluoromethyl group's interaction with the stationary phase, resulting in significantly higher peak capacity.

Validated Experimental Protocols

Sample Preparation (Universal)
  • Solvent: Acetonitrile:Water (80:20 v/v). Rationale: The molecule has poor aqueous solubility; high organic content prevents precipitation.

  • Standard Stock: Weigh 25 mg into a 50 mL volumetric flask. Sonicate for 5 mins. Dilute to volume. (Conc: 0.5 mg/mL).

  • Filtration: 0.22 µm PTFE filter. Nylon filters must be avoided due to potential adsorption of the amine.

Method A: Standard HPLC-UV (The "Workhorse")
  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-12 min: 20%

      
       80% B (Linear)
      
    • 12-15 min: 80% B

    • 15.1 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 265 nm (Max absorbance of the pyrazine core).

  • Temp: 30°C.

Method B: UPLC-PDA (The "Speedster")
  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10%

      
       90% B
      
    • 2.5-3.0 min: 90% B

  • Flow Rate: 0.5 mL/min.

  • Detection: PDA (extracted at 265 nm).

  • Temp: 40°C.

Validation Parameters (ICH Q2(R2) Compliance)

To ensure scientific integrity, the selected method must undergo the following validation steps.

A. Specificity (Forced Degradation)

You must demonstrate that the method separates the main peak from degradation products.

  • Acid Stress: 1N HCl, 60°C, 2 hours. (Expect hydrolysis of -Cl to -OH).

  • Oxidative Stress: 3% H

    
    O
    
    
    
    , RT, 4 hours. (Expect N-oxide formation).
  • Acceptance: Peak purity angle < Purity threshold (using PDA).

B. Linearity & Range
  • Protocol: Prepare 5 levels from 50% to 150% of target concentration (e.g., 0.25 to 0.75 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
C. Accuracy (Recovery)
  • Protocol: Spike placebo matrix with the analyte at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for validating this specific pyrazine derivative, emphasizing the critical "Go/No-Go" decision points based on resolution (


).

ValidationWorkflow Start Start: Method Selection SamplePrep Sample Prep (Solvent: 80% ACN) Start->SamplePrep MethodA Route A: HPLC (Robustness/Transfer) SamplePrep->MethodA Legacy Lab MethodB Route B: UPLC (Speed/Efficiency) SamplePrep->MethodB Modern Lab SystemSuit System Suitability (Inj 5x Standard) CheckRSD Check RSD < 2.0%? SystemSuit->CheckRSD CheckRSD->SamplePrep Fail (Re-prep) Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) CheckRSD->Validation Pass MethodA->SystemSuit MethodB->SystemSuit DataAnalysis Data Analysis Calculate Assay % Validation->DataAnalysis

Figure 1: Analytical workflow for 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine, detailing the path from sample preparation to ICH validation.[1][2][3][4]

Troubleshooting & Expert Tips

The "Ghost Peak" Phenomenon

Due to the trifluoromethyl group , this molecule can exhibit "carryover" in HPLC systems with plastic tubing (PEEK) due to hydrophobic adsorption.

  • Solution: Use stainless steel tubing and implement a needle wash with 100% Methanol or Acetonitrile/IPA (50:50) .

pH Sensitivity

Although the molecule is a very weak base, the mobile phase pH remains critical for the separation of impurities.

  • Observation: If the retention time drifts, check the mobile phase pH.

  • Fix: Ensure the buffer (Formic acid or Phosphate) is freshly prepared. A pH of 2.0–3.0 is ideal to suppress the ionization of any unreacted aminopyrazine starting materials, ensuring they elute sharply.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[5] Provides the global regulatory framework for validation parameters including specificity, linearity, and accuracy.[6] [Link]

  • PubChem Compound Summary: 6-Chloro-5-(trifluoromethyl)pyridin-2-amine. (Note: Structural analogue used for physicochemical property estimation). National Center for Biotechnology Information. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration.[6] [Link]

Sources

Comparative

A Strategic Guide to Bioisosteric Scaffolds: Navigating Alternatives to 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine in Modern Drug Design

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The privileged scaffold, 6-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The privileged scaffold, 6-chloro-5-(trifluoromethyl)pyrazin-2-amine, has served as a cornerstone in the development of numerous therapeutic agents, particularly in the realm of kinase inhibitors. Its unique combination of a hydrogen-bonding aminopyrazine core, an electron-withdrawing trifluoromethyl group, and a synthetically versatile chloro substituent has proven highly effective. However, the pursuit of optimized drug candidates often necessitates exploration beyond established motifs to address challenges such as off-target effects, metabolic liabilities, or the need for novel intellectual property.

This guide provides a comprehensive comparison of viable bioisosteric replacements for 6-chloro-5-(trifluoromethyl)pyrazin-2-amine, offering a roadmap for researchers, scientists, and drug development professionals. We will delve into the rationale behind these alternatives, supported by experimental data from the literature, and provide actionable insights for their application in drug design programs.

The Core Scaffold: Understanding the Role of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

The utility of 6-chloro-5-(trifluoromethyl)pyrazin-2-amine in medicinal chemistry stems from the distinct contributions of its three key components:

  • 2-Aminopyrazine: This moiety is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the exocyclic amino group can serve as a hydrogen bond donor, facilitating crucial interactions within the ATP-binding pocket of kinases.[1] In medicinal chemistry, the pyrazine ring is often employed as a bioisostere for benzene, pyridine, and pyrimidine.[1]

  • Trifluoromethyl Group: The -CF3 group is a powerful electron-withdrawing substituent that can significantly influence the physicochemical properties of a molecule. It enhances metabolic stability by blocking potential sites of oxidation and increases lipophilicity, which can improve cell permeability.[2] Its strong electron-withdrawing nature also lowers the pKa of the aminopyrazine, potentially modulating its binding interactions.

  • Chloro Group: The chlorine atom serves as a versatile synthetic handle, enabling further diversification of the core scaffold through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This allows for the exploration of a wide range of substituents to optimize potency and selectivity.

Strategic Bioisosteric Replacements: A Comparative Analysis

The quest for improved drug candidates has led to the exploration of several bioisosteric alternatives to the 6-chloro-5-(trifluoromethyl)pyrazin-2-amine scaffold. These can be broadly categorized into modifications of the heterocyclic core and alterations of the substituents.

Scaffold Hopping: Alternatives to the Pyrazine Ring

The pyrazine core can be replaced with other 6-membered aromatic heterocycles to modulate binding interactions, physicochemical properties, and patentability.

  • Pyridine: The pyridine ring is a common bioisostere for pyrazine.[3] The position of the nitrogen atom in the pyridine ring can be strategically chosen to maintain or alter the hydrogen bonding pattern with the target protein. For instance, a 2-aminopyridine can mimic the hydrogen bonding of a 2-aminopyrazine. The pyridine scaffold can also offer different electronic properties and metabolic profiles compared to pyrazine.

  • Pyrimidine: Pyrimidine, with its two nitrogen atoms, offers another valuable alternative. The arrangement of the nitrogens can influence the molecule's dipole moment and its ability to interact with the target. In some cases, switching from a pyrazine to a pyrimidine core has led to improved potency and selectivity. For example, in the development of Aurora kinase inhibitors, both pyrimidine and pyrazine scaffolds have been successfully employed.[4]

Table 1: Comparison of Physicochemical Properties of Pyrazine, Pyridine, and Pyrimidine

PropertyPyrazinePyridinePyrimidine
pKa0.65[1]5.251.3
Dipole Moment (D)02.22.3
LogP-0.20.65-0.16
Water SolubilityHighHighHigh

Note: Values are for the parent heterocycles and can be significantly altered by substitution.

Trifluoromethyl Group Bioisosteres

While the trifluoromethyl group offers many advantages, its high lipophilicity can sometimes be a drawback. Several alternatives can be considered to fine-tune this property while retaining the desired electronic effects.

  • Pentafluorosulfanyl (–SF5) Group: The -SF5 group is a more lipophilic and electron-withdrawing alternative to the -CF3 group. However, its larger size can impact binding and its synthesis can be more challenging.

  • Other Haloalkyl Groups: Groups such as -CHF2, -CH2F, and -OCF3 can also be used to modulate electronic properties and metabolic stability. The trifluoromethoxy (-OCF3) group, for instance, is highly lipophilic and metabolically stable.[5]

Table 2: Comparison of Properties of the Trifluoromethyl Group and its Bioisosteres

Property-CF3-SF5-CHF2-OCF3
Hansch Lipophilicity (π)+0.88+1.52+0.43+1.04
Hammett Constant (σp)+0.54+0.68+0.32+0.35
Metabolic StabilityHighVery HighModerateHigh
Chloro Group Replacements

The chloro group is primarily a synthetic handle, but its replacement can also impact biological activity and physicochemical properties.

  • Methyl Group: Replacing the chloro group with a methyl group can sometimes lead to improved potency or selectivity, potentially through favorable van der Waals interactions with the target protein. However, this removes a key point for synthetic elaboration.

  • Cyano Group: A cyano group is another electron-withdrawing substituent that can be used in place of chlorine. It can also participate in hydrogen bonding as an acceptor.

Experimental Design and Workflow

The selection of an appropriate building block is a critical step in the drug discovery process. The following workflow outlines a systematic approach to evaluating alternatives to 6-chloro-5-(trifluoromethyl)pyrazin-2-amine.

G cluster_0 Initial Assessment cluster_1 Alternative Selection & Synthesis cluster_2 In Vitro Evaluation cluster_3 Data Analysis & Iteration Start Identify Lead with 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine Rationale Define Rationale for Alternative Building Block (e.g., improve potency, reduce toxicity) Start->Rationale Scaffold_Hop Scaffold Hopping: Pyridine, Pyrimidine Analogs Rationale->Scaffold_Hop Design Alternatives Substituent_Mod Substituent Modification: -CF3 -> -SF5, -CHF2 -Cl -> -CH3, -CN Rationale->Substituent_Mod Design Alternatives Synthesis Synthesize Library of Bioisosteric Analogs Scaffold_Hop->Synthesis Substituent_Mod->Synthesis Primary_Assay Primary Biological Assay (e.g., Kinase Inhibition Assay) Synthesis->Primary_Assay ADME_Screen ADME Profiling: Metabolic Stability (microsomes) Solubility, Permeability Primary_Assay->ADME_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis ADME_Screen->SAR_Analysis Decision Select Promising Candidates for In Vivo Studies SAR_Analysis->Decision Decision->Start Iterate Design

Caption: A generalized workflow for the evaluation of alternative building blocks.

Experimental Protocols

Representative Synthesis of a 2-Amino-5-(trifluoromethyl)pyridine Analog

This protocol describes a general method for the synthesis of a 2-amino-5-(trifluoromethyl)pyridine derivative, a common bioisostere of the target pyrazine.

Step 1: Suzuki Coupling

To a solution of 2-amino-5-bromo-3-(trifluoromethyl)pyridine (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water is added the desired boronic acid or ester (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The mixture is degassed and heated to 90 °C under a nitrogen atmosphere for 12-16 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Causality: The Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the pyridine ring. The choice of a palladium catalyst and a base is crucial for efficient reaction.

Representative Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to evaluate the inhibitory activity of the synthesized compounds against a target kinase.

Step 1: Assay Preparation

A reaction mixture is prepared containing the kinase enzyme, a fluorescently labeled peptide substrate, and ATP in a suitable assay buffer.

Step 2: Compound Incubation

The synthesized compounds are serially diluted in DMSO and added to the reaction mixture. The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for kinase activity.

Step 3: Detection

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

Step 4: Data Analysis

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Causality: This assay directly measures the ability of the compounds to inhibit the catalytic activity of the target kinase. The use of a fluorescently labeled substrate allows for a sensitive and high-throughput method to determine inhibitory potency.

Conclusion

The strategic selection and evaluation of alternative building blocks are fundamental to the successful optimization of lead compounds in drug discovery. While 6-chloro-5-(trifluoromethyl)pyrazin-2-amine remains a valuable and widely used scaffold, a thorough understanding of its bioisosteric alternatives provides medicinal chemists with a powerful toolkit to address the multifaceted challenges of modern drug design. By systematically exploring scaffold hopping and substituent modifications, researchers can fine-tune the pharmacological and pharmacokinetic properties of their molecules, ultimately leading to the development of safer and more effective medicines. The experimental workflows and protocols provided herein offer a practical framework for the rational design and evaluation of these next-generation therapeutic agents.

References

  • (2018, July 18). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. [Link][3]

  • (2023, August 1). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI. [Link][3]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC. [Link][2]

  • (2016, October 1). The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists. PubMed. [Link][6]

  • (2021, January 30). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link][7]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link][8]

  • (2021, July 10). Bioisosteric replacement of some common fragments. Chemspace. [Link][9]

  • (2026, February 3). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link][10]

  • (2021, September 20). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. ResearchGate. [Link][11]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link][12]

  • Discovery of N-(1-ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine 59 (NGD 98-2): an orally active corticotropin releasing factor-1 (CRF-1) receptor antagonist. ChEMBL. [Link][13]

  • (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link][14]

  • (2017, August 24). Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of Na V 1.7. PubMed. [Link][1]

  • (2002, October 7). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. PubMed. [Link][15]

  • (2020, May 9). Trifluoromethoxypyrazines: Preparation and Properties. MDPI. [Link][5]

  • (2018, July 8). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate. [Link][16]

  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. PMC. [Link][4]

  • (2022, January 28). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. ACS Publications. [Link][17]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link][18]

  • (2022, July 27). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link][19]

  • (2021, September 29). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link][20]

  • (2025, August 6). Identification, SAR Studies, and X-ray Co-crystallographic Analysis of a Novel Furanopyrimidine Aurora Kinase A Inhibitor. ResearchGate. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

[1][2][3] Executive Summary & Core Directive Do not dispose of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine down the drain or in general trash. [1] This compound contains a trifluoromethyl (-CF₃) group and a chlorine (-Cl...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Core Directive

Do not dispose of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine down the drain or in general trash. [1]

This compound contains a trifluoromethyl (-CF₃) group and a chlorine (-Cl) atom on a pyrazine ring.[1] It is classified as Halogenated Organic Waste .[1] Its high chemical stability (due to the C-F bonds) requires high-temperature incineration (>1,100°C) with flue gas scrubbing to prevent the release of hydrogen fluoride (HF) and persistent organic pollutants.[2]

Immediate Action Plan:

  • Segregate: Place in the Halogenated Waste stream only.[1]

  • Label: Clearly mark as "Halogenated Organic Waste" with specific constituent name.

  • Incompatibility: Keep away from acids (exothermic reaction with amine) and oxidizers.[1][3]

Chemical Profile & Hazard Analysis (SAR)

To handle this chemical safely, one must understand how its structure dictates its reactivity and disposal requirements.

Structural FeatureImplication for Disposal
Pyrazine Ring Nitrogen-rich heteroaromatic.[1] Potential for NOx generation during combustion.[1]
-NH₂ (Amine) Basic. Reacts exothermically with acids.[1] Must be segregated from acidic waste streams to prevent heat/pressure buildup in drums.[1]
-CF₃ (Trifluoromethyl) High Stability. The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol).[1] Standard incineration (800°C) may fail to mineralize this group completely.[1]
-Cl (Chloro) Halogenated. Mandates classification as "Halogenated Waste" (often RCRA code D001/D022 characteristics depending on solvent).[1]

GHS Hazard Classification (Conservative Estimate based on Analogs):

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Cat 3/4Toxic/Harmful if swallowed.[1][4][5]
Skin IrritationCat 2Causes skin irritation.[1][4]
Eye IrritationCat 2ACauses serious eye irritation.[1][4][5]
STOT-SECat 3May cause respiratory irritation.[1][4]
Waste Segregation Strategy

Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with incompatible streams (like non-halogenated solvents or acids) creates immediate safety risks and financial liabilities.[1]

The "Why" Behind Segregation:
  • Cost Control: Halogenated waste disposal costs 3-5x more than non-halogenated waste.[1] Contaminating a 55-gallon drum of acetone with 10g of this compound reclassifies the entire drum as halogenated.[1]

  • Safety: The amine group is basic.[1] Mixing it with an acidic waste stream (e.g., waste HCl) will generate heat, potentially pressurizing the container.

Visualization: Segregation Decision Tree

The following diagram illustrates the logical flow for segregating this specific compound.

WasteSegregation Start Waste Generation: 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Solution Sharps Contaminated Sharps (Needles/Glass) StateCheck->Sharps Glass/Needles SolidBin Container: Wide-Mouth Poly Jar Label: 'Hazardous Waste - Solid Toxic' Solid->SolidBin LiquidCheck Solvent Type? Liquid->LiquidCheck SharpsBin Container: Puncture-Proof Bio/Chem Bin Label: 'Sharps - Chemically Contaminated' Sharps->SharpsBin HaloStream Stream: HALOGENATED Solvents (Red Can/Carboy) LiquidCheck->HaloStream Contains DCM, Chloroform, or just the Compound LiquidCheck->HaloStream Contains Acetone/Methanol (Compound makes it Halogenated) NonHaloStream STOP: Do NOT use Non-Halogenated Stream LiquidCheck->NonHaloStream Incorrect Path

Figure 1: Decision logic for segregating 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine waste streams.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)

Context: Expired inventory or excess solid reagent.[1]

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Avoid glass if possible to prevent breakage during transport.[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "6-Chloro-5-(trifluoromethyl)pyrazin-2-amine".[6][1][7]

    • Hazard Checkboxes: Toxic, Irritant.[1][4]

  • Storage: Store in a Satellite Accumulation Area (SAA) inside secondary containment.

  • Disposal Path: Lab Pack service for high-temperature incineration.

Protocol B: Liquid Waste (Reaction Mixtures)

Context: Mother liquors from recrystallization or reaction solvents.[1]

  • Compatibility Check: Ensure the waste container does not contain strong acids (Sulfuric, Hydrochloric) or oxidizers (Peroxides, Nitric Acid).

  • Consolidation: Pour into the Halogenated Solvent carboy (typically red safety cans or HDPE carboys).

    • Note: Even if the solvent is Methanol (non-halogenated), the presence of the trifluoromethyl group classifies the mixture as halogenated for destruction purposes.

  • Record Keeping: Log the volume and concentration on the waste log sheet immediately.

Protocol C: Trace Contamination (Vials & PPE)
  • Empty Vials: If "RCRA Empty" (<3% by weight remaining), these can often be triple-rinsed.[1] However, for fluorinated toxics, it is best practice to treat the vial itself as solid hazardous waste rather than rinsing, to minimize liquid waste generation.

  • Gloves/Paper: If heavily contaminated, dispose of as solid hazardous waste.[1] If incidental contact, standard lab trash is often acceptable unless the compound is P-listed (unlikely here, but check local regulations). Best Practice: Treat as solid chemical waste.

The Incineration Standard: Why 1,100°C?

Standard municipal incinerators operate around 850°C. This is insufficient for trifluoromethylated compounds.[1][8]

  • Mechanism: The C-F bond requires extreme energy to break.[1] Incomplete combustion leads to the formation of shorter-chain PFAS or fluorinated volatile organics.[1]

  • Requirement: Facilities must use Rotary Kiln Incineration operating at >1,100°C with a residence time of >2 seconds.[1]

  • Scrubbing: The exhaust gas must pass through alkaline scrubbers (Caustic Soda) to neutralize the Hydrogen Fluoride (HF) gas generated:

    
    
    
Emergency Spill Response

Scenario: You drop a 5g bottle of solid powder on the floor.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signs.[1][4][8]

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 or half-mask respirator to prevent inhalation.[1]

  • Containment:

    • Do not dry sweep (creates dust).[1]

    • Cover the spill with a wet paper towel or oil-impregnated sweeping compound to suppress dust.[1]

  • Cleanup: Scoop the material into a hazardous waste bag/jar. Wipe the area with soap and water.[4][9][10]

  • Disposal: Label the cleanup debris as "Hazardous Waste - Debris contaminated with Fluorinated Amine".[1]

Lifecycle Workflow

Lifecycle Bench Lab Bench (Generation) SAA Satellite Accumulation (Lab Storage) Bench->SAA Tag & Segregate Central Central Waste Storage (90-Day Hold) SAA->Central Weekly Pickup Vendor Licensed Hauler (Transport) Central->Vendor Manifesting Incinerator Rotary Kiln Incinerator (>1100°C) Vendor->Incinerator Destruction Scrubber Alkaline Scrubber (HF Neutralization) Incinerator->Scrubber Flue Gas Treatment

Figure 2: Cradle-to-grave lifecycle of fluorinated chemical waste.

References
  • United States Environmental Protection Agency (EPA). "Incineration of Halogenated Organic Compounds."[1] EPA Technical Guidelines. [Link]

  • Princeton University EHS. "Waste Management: Halogenated vs. Non-Halogenated Solvents."[1] [Link]

  • PubChem. "Compound Summary: 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (Analog)."[1] National Library of Medicine. [Link]

(Note: While specific data for the pyrazine analog is proprietary or rare, the protocols above are derived from the strict regulatory standards for fluorinated heteroaromatics.)

Sources

Handling

Comprehensive Handling &amp; Safety Guide: 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

Topic: Personal protective equipment for handling 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist. Immediate Hazard...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

Immediate Hazard Assessment & Risk Profile[1]

Compound Identity:

  • Chemical Name: 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine[1][2][3]

  • Synonyms: 2-Amino-6-chloro-5-(trifluoromethyl)pyrazine[1][3]

  • CAS Number: 2503205-09-0 (Note: Specialized building block; often confused with pyridine analogs).[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClF
    
    
    N
    
    
    [1]

Operational Risk Analysis: As a Senior Application Scientist, I categorize this compound as a High-Reactivity Electrophile . Unlike simple aromatic amines, the electron-deficient pyrazine ring—further activated by the electron-withdrawing trifluoromethyl (-CF


) and chloro (-Cl) groups—makes this molecule highly susceptible to nucleophilic attack.[1]

What this means for you:

  • Bioactivity: It can covalently modify biological nucleophiles (proteins/DNA), posing potential sensitization or toxicity risks beyond simple irritation.[1]

  • Corrosivity Potential: While often classified as an Irritant (H315/H319), structurally similar halo-pyrazines can exhibit corrosive properties to mucous membranes.[1] Treat eye contact as a critical event.[1][4]

  • Lachrymator Risk: Halogenated nitrogen heterocycles can act as mild lachrymators.[1] Open handling outside a fume hood is strictly prohibited.[1]

Quantitative Hazard Summary (GHS Classifications)
Hazard CategoryClassificationHazard Statement
Acute Toxicity (Oral) Category 3/4H301/H302: Toxic/Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][5][6][7][8]
Eye Damage/Irritation Category 1 / 2AH318/H319: Causes serious eye damage/irritation.[1][4][6]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][4][5][6][7][9]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. For halogenated heteroaromatics, permeation rates vary significantly.

Hand Protection Protocol
  • Standard Operation (< 10 mg): Double-gloving with Nitrile (minimum 5 mil outer, 4 mil inner).[1]

    • Why? Nitrile offers good splash protection but poor resistance to halogenated solvents often used with this compound (e.g., DCM).[1]

  • Scale-Up / Solubilized (> 100 mg or in solution): Laminate Film (Silver Shield/4H) liners under Nitrile outer gloves.[1]

    • Why? Fluorinated aromatics can permeate nitrile in <15 minutes if dissolved in organic solvents.[1] Laminate provides >4 hours breakthrough time.[1]

Respiratory & Eye Protection[1][4][5][6][7][10][11][12]
  • Solid State: Work strictly within a certified Chemical Fume Hood.[1] If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator .[1]

  • Eye Protection: Chemical Splash Goggles (indirect venting) are mandatory.[1] Safety glasses are insufficient due to the potential for fine dust to bypass side shields and react with ocular moisture.[1]

PPE Decision Logic

PPE_Decision_Tree Start Start: Handling 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine State Current State of Material? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Solid_Qty Quantity? Solid->Solid_Qty Solvent_Type Solvent Type? Solution->Solvent_Type Small_Scale < 100 mg Solid_Qty->Small_Scale Large_Scale > 100 mg Solid_Qty->Large_Scale PPE_L1 Level 1 PPE: Double Nitrile Gloves Splash Goggles Lab Coat Fume Hood Small_Scale->PPE_L1 PPE_L2 Level 2 PPE: Double Nitrile + Sleeve Covers Splash Goggles + Face Shield Fume Hood Large_Scale->PPE_L2 Halogenated DCM / Chloroform Solvent_Type->Halogenated Polar DMSO / Methanol Solvent_Type->Polar PPE_L3 Level 3 PPE: Silver Shield Liners (Critical) Nitrile Outer Splash Goggles Fume Hood Halogenated->PPE_L3 Polar->PPE_L1

Caption: Decision matrix for selecting appropriate PPE based on physical state and solvent compatibility.

Engineering Controls & Handling Protocol

A. Weighing & Transfer

The trifluoromethyl group increases the volatility of the solid compared to non-fluorinated analogs.[1]

  • Static Control: Use an ionizing fan or antistatic gun before weighing.[1] Fluorinated powders are notoriously static-prone and can "jump" onto gloves or cuffs.[1]

  • Containment: Weigh inside the fume hood. If the balance is sensitive to airflow, use a powder containment enclosure or a simple "balance shield" with the sash lowered to the working height.

  • Tools: Use disposable plastic spatulas or glass. Avoid scratching metal spatulas, as trace metal contamination can catalyze decomposition in subsequent coupling reactions.[1]

B. Reaction Setup
  • Inert Atmosphere: While the amine is relatively stable, the electron-deficient ring makes it sensitive to hydrolysis under acidic/basic extremes.[1] Store and handle under Argon or Nitrogen when possible.[1]

  • Glassware: Inspect for micro-cracks.[1] Halo-pyrazines can release HF or HCl upon thermal decomposition; compromised glassware may fail under heating.[1]

Emergency Response & Spill Management

Decontamination Solution

Do not use simple water.[1] The lipophilic nature of the fluorinated ring requires a surfactant.[1]

  • Recipe: 5% Surfactant (e.g., SDS or Alconox) + 5% Sodium Carbonate (Na

    
    CO
    
    
    
    ) in water.[1]
  • Mechanism:[1][10] The surfactant solubilizes the compound; the carbonate neutralizes any acidic hydrolysis byproducts (HF/HCl).[1]

Spill Response Workflow

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area Alert Lab Personnel Spill->Evacuate PPE_Don 2. Don Full PPE (Goggles, Double Gloves, Lab Coat) Evacuate->PPE_Don Contain 3. Containment Cover with absorbent pads (Do not sweep dry dust) PPE_Don->Contain Clean 4. Wet Wipe Use 5% Surfactant/Carbonate Soln Contain->Clean Disposal 5. Disposal Seal in Haz Waste Bag Label: 'Toxic/Halogenated' Clean->Disposal

Caption: Step-by-step logic for managing a solid or liquid spill of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine.

Waste Disposal & Deactivation[1]

RCRA Classification: This compound is not explicitly listed (P or U list), but it must be characterized as Hazardous Waste due to toxicity and halogen content.[1]

  • Segregation:

    • Solid Waste: Collect in a dedicated container labeled "Halogenated Toxic Solids."[1] Do not mix with general trash.[1]

    • Liquid Waste: Must go into "Halogenated Organic Solvents" waste stream.[1] Do not mix with acidic aqueous waste, as this may liberate toxic vapors.[1]

  • Container Prep: Triple rinse all vials with Acetone or DCM before disposal. Add the rinsate to the Halogenated Liquid Waste container.

  • Labeling: Explicitly write the full chemical name. Do not use abbreviations like "Cl-TF-Pyrazine" which can be ambiguous to waste handlers.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 13532244, 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (Analogous Structure Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][7] Laboratory Safety Guidance: Working with Halogenated Organic Compounds. Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.